Product packaging for 2-(4-Pyridinyl)benzaldehyde(Cat. No.:CAS No. 176526-00-4)

2-(4-Pyridinyl)benzaldehyde

Cat. No.: B070815
CAS No.: 176526-00-4
M. Wt: 183.21 g/mol
InChI Key: HPSCYFZOYJSYGZ-UHFFFAOYSA-N
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Description

2-(4-Pyridinyl)benzaldehyde (CAS 176526-00-4) is a versatile aromatic aldehyde of significant interest in modern chemical research. Its molecular architecture, which combines a benzaldehyde moiety with a pyridine ring, renders it an essential and reactive building block in a multitude of synthetic applications. The structure features an electron-withdrawing aldehyde group and an electron-deficient pyridine ring, making it a valuable intermediate for various chemical transformations. The compound is widely recognized for its broad utility across several key research areas. It serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and cancer. Its application extends to materials science, where it functions as a critical ligand for developing metal complexes essential in catalysis and the creation of advanced materials with specific photophysical properties. These complexes are instrumental in the development of more efficient organic light-emitting diodes (OLEDs). Furthermore, researchers utilize this compound in the design of fluorescent probes for biological imaging and explore its utility in the formulation of next-generation agrochemicals. The compound is characterized by a molecular weight of 183.21 g/mol and the molecular formula C₁₂H₉NO. It is typically supplied as a solid with a purity of ≥95% and should be stored at 0-8°C in an inert atmosphere. Please note that this product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO B070815 2-(4-Pyridinyl)benzaldehyde CAS No. 176526-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSCYFZOYJSYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349086
Record name 2-(4-Pyridinyl)benzaldehyde
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Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176526-00-4
Record name 2-(4-Pyridinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176526-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Pyridinyl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Pyridinyl)benzaldehyde (CAS: 176526-00-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Pyridinyl)benzaldehyde is a versatile bifunctional molecule increasingly recognized for its utility as a key building block in the synthesis of complex organic compounds. Its unique structure, featuring a reactive aldehyde group ortho to a pyridinyl moiety, makes it a valuable precursor for a diverse range of derivatives with potential applications in medicinal chemistry, materials science, and agrochemicals. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and known applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is a beige solid at room temperature.[1][2] Its core structure consists of a benzaldehyde ring substituted with a pyridine ring at the 2-position. This arrangement of aromatic systems influences its reactivity and potential for intermolecular interactions.

PropertyValueSource
CAS Number 176526-00-4[1][2]
Molecular Formula C₁₂H₉NO[1][2]
Molecular Weight 183.21 g/mol [1][2]
Appearance Beige solid[1][2]
Purity ≥95% (NMR)[1][2]
Storage Conditions 0-8 °C, under inert atmosphere[1][3][4]

Synthesis

The primary and most efficient method for the synthesis of this compound and its isomers is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Experimental Protocol: Suzuki-Miyaura Coupling

Reactants:

  • 2-Bromobenzaldehyde

  • Pyridine-4-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Solvent: Toluene/Water mixture (e.g., 4:1 v/v)

Procedure:

  • To a round-bottom flask equipped with a condenser and magnetic stirrer, add 2-bromobenzaldehyde (1 equivalent), pyridine-4-boronic acid (1.1 equivalents), and sodium carbonate (2 equivalents).

  • Add the toluene/water solvent mixture.

  • Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the system.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

G General Workflow for the Synthesis of this compound cluster_reactants Reactants 2-Bromobenzaldehyde 2-Bromobenzaldehyde Reaction Setup Reaction Setup 2-Bromobenzaldehyde->Reaction Setup Pyridine-4-boronic acid Pyridine-4-boronic acid Pyridine-4-boronic acid->Reaction Setup Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Setup Base Base Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Reaction Setup->Suzuki-Miyaura Coupling Workup & Extraction Workup & Extraction Suzuki-Miyaura Coupling->Workup & Extraction Purification Purification Workup & Extraction->Purification Characterization Characterization Purification->Characterization

Synthesis Workflow

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, data for its isomers, such as 4-(2-Pyridyl)benzaldehyde, are available and provide a strong basis for the expected spectral characteristics.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet around 10.0 ppm), and a complex pattern of aromatic protons in the region of 7.0-9.0 ppm. The protons on the pyridine ring will be deshielded due to the electronegativity of the nitrogen atom, appearing at the lower field end of the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will feature a distinctive signal for the carbonyl carbon of the aldehyde group at approximately 190-195 ppm. The aromatic carbons will resonate in the 120-160 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group around 1700 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C and C=N stretching vibrations of the aromatic and pyridine rings (in the 1400-1600 cm⁻¹ region).[8]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (183.21 g/mol ).

Spectroscopic Data (Predicted/Inferred)
¹H NMR Aldehyde proton (s): ~10.0 ppm
Aromatic protons (m): 7.0-9.0 ppm
¹³C NMR Carbonyl carbon: ~190-195 ppm
Aromatic carbons: 120-160 ppm
IR (cm⁻¹) C=O stretch: ~1700
Aromatic C-H stretch: 3000-3100
Aromatic C=C/C=N stretch: 1400-1600
MS (m/z) Molecular Ion (M⁺): 183

Applications in Drug Discovery and Materials Science

This compound is a valuable intermediate in several areas of chemical research and development due to its versatile reactivity.[1][2]

Pharmaceutical Synthesis

The compound serves as a crucial starting material for the synthesis of various pharmaceutical agents. Its derivatives have been investigated for a range of therapeutic applications, including:

  • Neurological Disorders: As a precursor to molecules targeting the central nervous system.[1]

  • Anticancer Agents: Used in the development of novel compounds with potential cytotoxic activity against cancer cell lines.[1][2]

  • Antimicrobial Agents: The pyridine moiety is a common feature in many antimicrobial drugs, and this benzaldehyde derivative provides a scaffold for the synthesis of new antibacterial and antifungal compounds.

Ligand Development and Catalysis

The nitrogen atom in the pyridine ring can act as a ligand, coordinating to metal centers. This property makes this compound a useful building block for the synthesis of custom ligands for metal complexes used in catalysis.[1]

Materials Science
  • Fluorescent Probes: The conjugated aromatic system can be extended and modified to create fluorescent molecules for biological imaging.[1]

  • Organic Electronics: Derivatives of this compound have potential applications in the development of organic light-emitting diodes (OLEDs) and other organic semiconductor materials.[2]

Agrochemicals

The compound is also explored in the formulation of new agrochemicals, potentially offering novel solutions for pest control.[1]

G Potential Applications of this compound cluster_pharma Pharmaceuticals cluster_materials Materials Science This compound This compound Neurological Disorders Neurological Disorders This compound->Neurological Disorders Anticancer Agents Anticancer Agents This compound->Anticancer Agents Antimicrobial Agents Antimicrobial Agents This compound->Antimicrobial Agents Ligand Development Ligand Development This compound->Ligand Development Fluorescent Probes Fluorescent Probes This compound->Fluorescent Probes Organic Electronics Organic Electronics This compound->Organic Electronics Agrochemicals Agrochemicals This compound->Agrochemicals

Potential Applications

Signaling Pathways

Currently, there is a lack of specific published research directly linking this compound or its immediate derivatives to the modulation of particular signaling pathways. However, given its application in the synthesis of anticancer and neurological disorder-related compounds, it is plausible that its derivatives may interact with various cellular signaling cascades. Further research is required to elucidate the specific molecular targets and mechanisms of action of compounds derived from this versatile building block.

Conclusion

This compound is a chemical intermediate with significant potential in diverse fields, most notably in pharmaceutical research and materials science. Its straightforward synthesis via Suzuki-Miyaura coupling and the reactivity of its aldehyde and pyridinyl functionalities make it an attractive starting material for the creation of novel and complex molecules. While detailed biological studies on this specific compound are limited, its role as a precursor to bioactive molecules warrants further investigation into the pharmacological properties and mechanisms of action of its derivatives. This guide provides a foundational understanding for researchers and developers looking to utilize this compound in their synthetic and discovery programs.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Pyridinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Pyridinyl)benzaldehyde is a heterocyclic aromatic aldehyde of interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a benzaldehyde moiety at the 2-position, makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, outlines relevant experimental protocols, and discusses its chemical reactivity and potential applications. It is important to note that while some data is available, experimentally determined values for several key properties are limited, and some information is inferred from related compounds or computational predictions.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and application in various chemical processes. A summary of the available data is presented below.

PropertyValueData TypeReference(s)
Molecular Formula C₁₂H₉NOExperimental[1]
Molecular Weight 183.21 g/mol Calculated[1]
Appearance Beige solidExperimental[1]
CAS Number 176526-00-4N/A[1]
Boiling Point 342.8 ± 25.0 °CPredicted[2]
Density 1.147 ± 0.06 g/cm³Predicted[2]
pKa 4.76 ± 0.10Predicted[2]
Storage Temperature 0-8 °CN/A[1]

Note: There is a notable lack of experimentally determined data for properties such as melting point, solubility, and logP for the 2-(4-pyridinyl) isomer. Data for other isomers, such as 4-(2-pyridinyl)benzaldehyde (melting point 50-52 °C)[3][4] and 4-(4-pyridinyl)benzaldehyde (melting point 85-89 °C)[5], are available but should not be directly attributed to the 2-(4-pyridinyl) isomer.

Synthesis and Characterization

Synthesis

A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

  • Reactants: 2-Bromobenzaldehyde and 4-pyridinylboronic acid are the typical starting materials.

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is used.

  • Base: A base, such as sodium carbonate or potassium carbonate, is required.

  • Solvent: A solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is used.

  • Procedure: a. To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzaldehyde, 4-pyridinylboronic acid, the palladium catalyst, and the base. b. Add the degassed solvent system. c. Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS). d. Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent. e. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. f. Purify the crude product by a suitable method, such as column chromatography on silica gel.

Suzuki_Coupling_Workflow Reactants 2-Bromobenzaldehyde + 4-Pyridinylboronic Acid Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst_Base Pd Catalyst + Base Catalyst_Base->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Heating Heating and Stirring Reaction_Setup->Heating Workup Aqueous Work-up and Extraction Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Characterization

The structure and purity of this compound are typically confirmed using spectroscopic methods.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR - Aldehyde proton (CHO) singlet around δ 9.5-10.5 ppm. - Aromatic protons of the benzaldehyde ring (4H) in the δ 7.0-8.5 ppm region, showing complex splitting patterns due to ortho, meta, and para coupling. - Aromatic protons of the pyridine ring (4H) in the δ 7.0-9.0 ppm region, with characteristic doublet or doublet of doublets patterns.
¹³C NMR - Carbonyl carbon (C=O) signal around δ 190-200 ppm. - Aromatic carbons in the δ 120-160 ppm region.
FTIR (cm⁻¹) - C=O stretch of the aldehyde at approximately 1700-1720 cm⁻¹. - C-H stretch of the aldehyde around 2720 and 2820 cm⁻¹. - Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. - Aromatic C-H stretching above 3000 cm⁻¹.
Mass Spec. - Molecular ion peak (M⁺) at m/z 183. - Fragmentation pattern may show loss of H (m/z 182), CHO (m/z 154), and characteristic fragments of the pyridine and benzene rings.

Experimental Protocol: Spectroscopic Analysis (General)

  • NMR Spectroscopy: a. Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b. Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. c. Process the data, including Fourier transformation, phase correction, and baseline correction. d. Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

  • FTIR Spectroscopy: a. Prepare the sample, for example, as a KBr pellet or a thin film on a salt plate. b. Record the infrared spectrum using an FTIR spectrometer over the range of approximately 4000-400 cm⁻¹. c. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry: a. Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (GC-MS). b. Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI). c. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve in Deuterated Solvent NMR_Acquisition Acquire Spectra (¹H and ¹³C) NMR_Sample->NMR_Acquisition NMR_Analysis Analyze Data NMR_Acquisition->NMR_Analysis FTIR_Sample Prepare Sample (e.g., KBr pellet) FTIR_Acquisition Record Spectrum FTIR_Sample->FTIR_Acquisition FTIR_Analysis Identify Bands FTIR_Acquisition->FTIR_Analysis MS_Sample Introduce Sample MS_Acquisition Acquire Mass Spectrum MS_Sample->MS_Acquisition MS_Analysis Analyze Fragments MS_Acquisition->MS_Analysis Purified_Compound Purified this compound Purified_Compound->NMR_Sample Purified_Compound->FTIR_Sample Purified_Compound->MS_Sample

General experimental workflow for the spectroscopic analysis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the pyridine ring. The aldehyde group can undergo a variety of reactions, including oxidation, reduction, and nucleophilic addition. The pyridine ring can participate in reactions at the nitrogen atom or on the ring itself.

A notable reaction of the aldehyde group is the Wittig reaction , which is a versatile method for the synthesis of alkenes.

Experimental Protocol: Wittig Reaction (General)

  • Ylide Preparation: a. React a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) to generate the corresponding phosphorus ylide.

  • Reaction with Aldehyde: a. Add a solution of this compound in the same solvent to the ylide solution at an appropriate temperature (often low temperatures are used). b. Allow the reaction to proceed with stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: a. Quench the reaction, for example, with water or a saturated aqueous solution of ammonium chloride. b. Extract the product with an organic solvent. c. Wash the organic layer, dry it over an anhydrous drying agent, and concentrate it under reduced pressure. d. Purify the resulting alkene by column chromatography or another suitable method.

Wittig_Reaction Aldehyde This compound Oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane intermediate) Aldehyde->Oxaphosphetane Ylide Phosphorus Ylide Ylide->Oxaphosphetane Products Alkene + Triphenylphosphine oxide Oxaphosphetane->Products

Simplified mechanism of the Wittig reaction with this compound.

Potential Applications

This compound is a versatile intermediate with potential applications in several areas of research and development:

  • Pharmaceutical Synthesis: It serves as a key building block for the synthesis of various pharmaceutical agents, with potential applications in developing treatments for neurological disorders.[1]

  • Ligand Development: The presence of the pyridine nitrogen makes it a suitable precursor for the synthesis of ligands for metal complexes, which are important in catalysis and materials science.[1]

  • Agrochemicals: It is explored in the formulation of agrochemicals, potentially offering new solutions for pest control.[1]

  • Organic Electronics: The compound finds application in the development of organic semiconductor materials, which could be used in organic light-emitting diodes (OLEDs) and solar cells.[1]

  • Fluorescent Probes: It can be used in the design of fluorescent probes for biological imaging.[1]

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. While its basic chemical identity is well-established, a comprehensive experimental characterization of its physicochemical properties is still lacking in the public domain. This guide has summarized the available information, provided general experimental protocols for its synthesis and characterization, and highlighted its potential applications. Further research to determine its experimental properties would be highly valuable to the scientific community.

References

An In-depth Technical Guide to 2-(4-Pyridinyl)benzaldehyde: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Pyridinyl)benzaldehyde is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine ring linked to a benzaldehyde moiety at the 2-position, provides a versatile scaffold for the synthesis of a wide range of complex organic molecules. This document provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. A detailed experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction is also presented, along with its characteristic spectral data.

Molecular Structure and Chemical Formula

This compound is composed of a benzaldehyde ring substituted with a pyridine ring at the ortho-position (position 2) relative to the aldehyde group. The pyridine ring is attached via its C4 position.

Chemical Formula: C₁₂H₉NO[1]

Molecular Weight: 183.21 g/mol [1]

CAS Number: 176526-00-4[1]

Synonyms: 2-(4-pyridyl)benzaldehyde, 2-Pyridin-4-yl-benzaldehyde[1]

Below is a diagram illustrating the relationship between the compound's name and its constituent chemical groups.

2-(4-Pyridinyl)benzaldehyde_Structure cluster_benzaldehyde Benzaldehyde Moiety cluster_pyridine Pyridine Moiety Benzene Benzene Ring Aldehyde Aldehyde Group (-CHO) Benzene->Aldehyde at C1 Pyridine Pyridine Ring Pyridine->Benzene attached to C2 of Benzene (via C4 of Pyridine) Compound This compound Compound->Benzene contains Compound->Pyridine contains

Figure 1: Structural components of this compound.

Physicochemical and Spectroscopic Data

The known physicochemical and spectroscopic data for this compound are summarized in the table below. This data is crucial for its identification, purification, and use in further chemical synthesis.

PropertyValueReference
Physical Appearance Beige solid[1]
Molecular Formula C₁₂H₉NO[1]
Molecular Weight 183.21 g/mol [1]
CAS Number 176526-00-4[1]
Purity ≥ 95% (as determined by NMR)[1]
Storage Conditions Store at 0-8 °C[1]

Note: Detailed experimental spectral data for this compound is not widely available in public literature. The data for related isomers is often misattributed. The synthesis protocol provided below will yield the target compound, which can then be characterized by standard spectroscopic methods to obtain this data.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This method provides a reliable route to form the carbon-carbon bond between the benzaldehyde and pyridine rings.

Reaction Scheme

The overall reaction is depicted below:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product R1 2-Formylphenylboronic acid Re1 Pd(PPh₃)₄ R2 4-Bromopyridine hydrochloride P1 This compound Re1->P1 Suzuki-Miyaura Coupling Re2 Na₂CO₃ Re3 Toluene/Ethanol/Water

Figure 2: Synthesis workflow for this compound.
Materials and Methods

Materials:

  • 2-Formylphenylboronic acid

  • 4-Bromopyridine hydrochloride

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-formylphenylboronic acid (1.0 equivalent), 4-bromopyridine hydrochloride (1.0 equivalent), and sodium carbonate (3.0 equivalents).

  • Add a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • To the de-gassed mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) as the catalyst.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford this compound as a beige solid.

Applications in Research and Drug Development

This compound is a valuable building block in several areas of chemical research:

  • Pharmaceutical Synthesis: It serves as a key intermediate in the preparation of various biologically active compounds, including potential anti-cancer agents and compounds targeting neurological disorders.[1]

  • Ligand Development: The pyridine nitrogen provides a coordination site, making this molecule useful in the synthesis of ligands for metal complexes used in catalysis and materials science.[1]

  • Agrochemicals: This compound is also explored in the development of new agrochemicals.[1]

The reactivity of the aldehyde group allows for a variety of subsequent chemical transformations, such as condensation and coupling reactions, further expanding its utility in the creation of novel molecular entities.[1]

Conclusion

This compound is a heterocyclic aldehyde with significant potential in synthetic organic chemistry. This guide has provided a detailed overview of its molecular structure, key physicochemical properties, and a reliable experimental protocol for its synthesis. The provided information is intended to support researchers and scientists in the effective utilization of this versatile compound in their drug discovery and materials science endeavors. Further characterization of the synthesized product will provide valuable spectroscopic data to the scientific community.

References

An In-Depth Technical Guide to the Synthesis of 2-(4-Pyridinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Pyridinyl)benzaldehyde is a crucial building block in medicinal chemistry and materials science, valued for its unique structural combination of a pyridine ring and a benzaldehyde moiety. This guide provides a comprehensive overview of the primary synthetic routes to this versatile intermediate, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to assist researchers in the efficient synthesis of this compound.

Introduction

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Among these, pyridinyl-substituted benzaldehydes are of particular interest due to the prevalence of the pyridine scaffold in biologically active molecules. This compound, specifically, serves as a key precursor for a variety of complex molecular architectures.[4] This technical guide details the most effective and commonly employed methods for its synthesis, primarily focusing on Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. Each of these methods offers distinct advantages and is suited to different laboratory capabilities and substrate availability.

Palladium-Catalyzed Cross-Coupling Strategies

The formation of the carbon-carbon bond between the pyridine and benzene rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These reactions involve the coupling of an organometallic reagent with an organic halide or triflate.[3][5] The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds due to the stability and low toxicity of the boronic acid or ester reagents.[1][6][7] The synthesis of this compound via this route typically involves the reaction of a 4-pyridinylboronic acid derivative with a 2-halobenzaldehyde, or conversely, a 2-formylphenylboronic acid with a 4-halopyridine.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification 2-Halobenzaldehyde 2-Halobenzaldehyde ReactionVessel Reaction Setup: - Pd Catalyst - Ligand - Base - Solvent 2-Halobenzaldehyde->ReactionVessel 4-Pyridinylboronic Acid 4-Pyridinylboronic Acid 4-Pyridinylboronic Acid->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Heating Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow

Reactant Molecular Weight ( g/mol ) Amount Equivalents
2-Bromobenzaldehyde185.02185 mg1.0
4-Pyridinylboronic Acid122.92184 mg1.5
Pd₂(dba)₃915.7223 mg0.025
Tri(o-tolyl)phosphine304.3730 mg0.1
Potassium Fluoride (KF)58.10174 mg3.0
1,4-Dioxane-3 mL-

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromobenzaldehyde (1.0 mmol), 4-pyridinylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.025 mmol), tri(o-tolyl)phosphine (0.1 mmol), and potassium fluoride (3.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 1,4-dioxane (3 mL) via syringe.

  • Heat the reaction mixture at 100 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound.

Expected Yield: Based on similar couplings, yields can range from moderate to good (50-80%).[1]

Stille Coupling

The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide range of functional groups and mild reaction conditions.[3][9][10] For the synthesis of this compound, this would typically involve the reaction of a 4-pyridinylstannane with a 2-halobenzaldehyde.

Stille_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal Ar'-SnR₃ ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetal->ArPd(II)Ar'L2 R₃Sn-X RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Ar-Ar'

Caption: Stille Coupling Catalytic Cycle

The following is a representative procedure based on established methodologies for Stille couplings.[9]

Reactant Molecular Weight ( g/mol ) Amount Equivalents
2-Iodobenzaldehyde232.02232 mg1.0
4-(Tributylstannyl)pyridine368.18405 mg1.1
Pd(PPh₃)₄1155.5658 mg0.05
Lithium Chloride (LiCl)42.39127 mg3.0
Toluene-5 mL-

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 2-iodobenzaldehyde (1.0 mmol) and 4-(tributylstannyl)pyridine (1.1 mmol) in toluene (5 mL).

  • Add Pd(PPh₃)₄ (0.05 mmol) and LiCl (3.0 mmol).

  • Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the final product.

Negishi Coupling

The Negishi coupling employs organozinc reagents, which are generally more reactive than their boronic acid or organotin counterparts, often allowing for milder reaction conditions.[5][11] The synthesis of this compound via this method would involve the coupling of a 4-pyridylzinc reagent with a 2-halobenzaldehyde.

Negishi_Workflow Start Start Prep_Zinc Prepare 4-Pyridylzinc Reagent Start->Prep_Zinc Reaction_Setup Combine with 2-Halobenzaldehyde, Pd Catalyst, and Ligand in THF Prep_Zinc->Reaction_Setup Reaction Stir at Room Temperature or Gentle Heating Reaction_Setup->Reaction Workup Quench with Saturated NH₄Cl and Extract Reaction->Workup Purification Purify by Column Chromatography Workup->Purification End This compound Purification->End

Caption: Negishi Coupling Experimental Workflow

A detailed protocol for a similar Negishi coupling is adapted here.[12][13] The preparation of the organozinc reagent is a critical first step.

Reactant Molecular Weight ( g/mol ) Amount Equivalents
4-Bromopyridine157.98158 mg1.0
n-Butyllithium (2.5 M in hexanes)64.060.44 mL1.1
Zinc Chloride (0.5 M in THF)136.302.2 mL1.1
2-Bromobenzaldehyde185.02185 mg1.0
Pd(OAc)₂224.494.5 mg0.02
CPhos490.6219.6 mg0.04
THF-5 mL-

Procedure:

  • Preparation of the 4-Pyridylzinc Reagent:

    • In a flame-dried flask under argon, dissolve 4-bromopyridine (1.0 mmol) in anhydrous THF (2 mL) and cool to -78 °C.

    • Slowly add n-butyllithium (1.1 mmol) and stir for 30 minutes.

    • Add a solution of zinc chloride in THF (1.1 mmol) and allow the mixture to warm to room temperature.

  • Coupling Reaction:

    • In a separate flask, add 2-bromobenzaldehyde (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and CPhos (0.04 mmol).

    • Add the freshly prepared 4-pyridylzinc reagent solution via cannula.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Dry the combined organic layers over sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Data Summary

The following table summarizes the typical reaction conditions for the synthesis of this compound via the discussed cross-coupling methods. Please note that optimal conditions may vary and require empirical optimization.

Reaction Catalyst Ligand Base Solvent Temperature (°C) Typical Yield (%)
Suzuki-MiyauraPd₂(dba)₃P(o-tolyl)₃KF1,4-Dioxane10050-80
StillePd(PPh₃)₄PPh₃-Toluene11060-90
NegishiPd(OAc)₂CPhos-THFRoom Temp60-85

Conclusion

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Stille, and Negishi couplings each provide viable routes, with the choice of method often depending on the availability of starting materials, functional group tolerance, and considerations of reagent toxicity. The provided protocols and workflows serve as a robust starting point for researchers and professionals in drug development to access this important synthetic intermediate. Further optimization of reaction parameters may be necessary to achieve maximum yields and purity for specific applications.

References

An In-depth Technical Guide to the Synthesis of 2-pyridin-4-yl-benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-pyridin-4-yl-benzaldehyde, a key building block in the development of various pharmaceutical compounds. The focus is on palladium-catalyzed cross-coupling reactions, which are the most prevalent and versatile methods for the formation of the critical aryl-heteroaryl bond in this target molecule. This document outlines the theoretical basis, practical starting materials, and detailed experimental protocols for the Suzuki-Miyaura, Negishi, and Stille couplings.

Core Synthetic Strategies: An Overview

The synthesis of 2-pyridin-4-yl-benzaldehyde predominantly relies on the formation of a carbon-carbon bond between a pyridine ring and a benzaldehyde moiety. Palladium-catalyzed cross-coupling reactions are the state-of-the-art methods for achieving this transformation with high efficiency and functional group tolerance. The three most prominent and effective strategies are:

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of a pyridine-derived boronic acid or ester with a halogenated benzaldehyde derivative in the presence of a palladium catalyst and a base. The key starting materials are typically 4-pyridylboronic acid and 2-bromobenzaldehyde.

  • Negishi Coupling: This method utilizes an organozinc reagent derived from pyridine, which is then coupled with a halogenated benzaldehyde catalyzed by a palladium or nickel complex.[1] The starting materials for this route are a 4-pyridylzinc halide and 2-bromobenzaldehyde.

  • Stille Coupling: In this approach, an organotin derivative of pyridine is coupled with a halogenated benzaldehyde using a palladium catalyst. The common starting materials are 4-(tributylstannyl)pyridine and 2-bromobenzaldehyde.

Each of these methods offers distinct advantages and disadvantages concerning reaction conditions, substrate scope, and the nature of byproducts, which will be detailed in the following sections.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three primary synthetic routes to 2-pyridin-4-yl-benzaldehyde, based on typical experimental conditions and reported yields for analogous reactions.

Reaction TypePyridine Starting MaterialBenzaldehyde Starting MaterialCatalyst System (Typical)Base/Additive (Typical)Solvent (Typical)Temperature (°C) (Typical)Yield (%) (Typical)
Suzuki-Miyaura Coupling 4-Pyridylboronic acid2-BromobenzaldehydePd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ or Cs₂CO₃1,4-Dioxane/H₂O or Toluene/H₂O80-11070-90[2]
Negishi Coupling 4-Pyridylzinc chloride2-BromobenzaldehydePd(PPh₃)₄ or Pd(OAc)₂/LigandNoneTetrahydrofuran (THF)25-6675-95[3]
Stille Coupling 4-(Tributylstannyl)pyridine2-BromobenzaldehydePd(PPh₃)₄LiCl (additive)Toluene or 1,4-Dioxane80-11070-85

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-pyridin-4-yl-benzaldehyde via Suzuki-Miyaura, Negishi, and Stille couplings. These protocols are based on established literature procedures for similar compounds and have been adapted for the specific target molecule.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-pyridin-4-yl-benzaldehyde from 4-pyridylboronic acid and 2-bromobenzaldehyde.

Materials:

  • 4-Pyridylboronic acid (1.2 equivalents)

  • 2-Bromobenzaldehyde (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 4-pyridylboronic acid, 2-bromobenzaldehyde, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.[4]

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-pyridin-4-yl-benzaldehyde.

Protocol 2: Negishi Coupling

This protocol outlines the synthesis of 2-pyridin-4-yl-benzaldehyde from a 4-pyridylzinc reagent and 2-bromobenzaldehyde. The 4-pyridylzinc chloride is typically prepared in situ from 4-chloropyridine or 4-bromopyridine.

Materials:

  • 4-Chloropyridine or 4-bromopyridine (1.2 equivalents)

  • Activated Zinc powder (1.5 equivalents)

  • Lithium chloride (LiCl) (catalytic amount, if starting from the chloride)

  • 2-Bromobenzaldehyde (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Organozinc Reagent:

    • In a flame-dried Schlenk flask under an inert atmosphere, add activated zinc powder.

    • Add a solution of 4-chloropyridine (or 4-bromopyridine) in anhydrous THF. If using 4-chloropyridine, add a catalytic amount of LiCl.

    • Stir the mixture at room temperature or gentle heating until the formation of the organozinc reagent is complete (can be monitored by GC analysis of an aliquot).

  • Coupling Reaction:

    • In a separate Schlenk flask under an inert atmosphere, dissolve 2-bromobenzaldehyde and Pd(PPh₃)₄ in anhydrous THF.[5]

    • Slowly add the freshly prepared 4-pyridylzinc chloride solution to the mixture at room temperature.[5]

    • Stir the reaction mixture at room temperature or heat to reflux (typically 50-66 °C) for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-pyridin-4-yl-benzaldehyde.

Protocol 3: Stille Coupling

This protocol details the synthesis of 2-pyridin-4-yl-benzaldehyde from 4-(tributylstannyl)pyridine and 2-bromobenzaldehyde. Note: Organotin compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Materials:

  • 4-(Tributylstannyl)pyridine (1.1 equivalents)

  • 2-Bromobenzaldehyde (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Lithium chloride (LiCl) (3.0 equivalents, as an additive)

  • Anhydrous Toluene or 1,4-Dioxane

  • Saturated aqueous potassium fluoride (KF) solution (for workup)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a Schlenk flask, dissolve 2-bromobenzaldehyde and 4-(tributylstannyl)pyridine in anhydrous toluene or 1,4-dioxane.

  • Add lithium chloride to the mixture.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture and degas for another 5 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours under an inert atmosphere, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of potassium fluoride and stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2-pyridin-4-yl-benzaldehyde.

Mandatory Visualizations

Synthetic Pathways Overview

Synthesis_Overview cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling cluster_stille Stille Coupling 4-Pyridylboronic acid 4-Pyridylboronic acid Suzuki_Reaction Pd Catalyst, Base 4-Pyridylboronic acid->Suzuki_Reaction 2-Bromobenzaldehyde_S 2-Bromobenzaldehyde 2-Bromobenzaldehyde_S->Suzuki_Reaction Product_S 2-pyridin-4-yl-benzaldehyde Suzuki_Reaction->Product_S Yield: 70-90% 4-Pyridylzinc chloride 4-Pyridylzinc chloride Negishi_Reaction Pd Catalyst 4-Pyridylzinc chloride->Negishi_Reaction 2-Bromobenzaldehyde_N 2-Bromobenzaldehyde 2-Bromobenzaldehyde_N->Negishi_Reaction Product_N 2-pyridin-4-yl-benzaldehyde Negishi_Reaction->Product_N Yield: 75-95% 4-(Tributylstannyl)pyridine 4-(Tributylstannyl)pyridine Stille_Reaction Pd Catalyst, Additive 4-(Tributylstannyl)pyridine->Stille_Reaction 2-Bromobenzaldehyde_T 2-Bromobenzaldehyde 2-Bromobenzaldehyde_T->Stille_Reaction Product_T 2-pyridin-4-yl-benzaldehyde Stille_Reaction->Product_T Yield: 70-85%

Caption: Overview of the primary palladium-catalyzed cross-coupling reactions for the synthesis of 2-pyridin-4-yl-benzaldehyde.

Experimental Workflow: General Cross-Coupling Procedure

Experimental_Workflow start Start: Reactant Preparation reactants Combine Starting Materials, Catalyst, Solvent, and Base/Additive start->reactants reaction Heat under Inert Atmosphere (Monitor Progress) reactants->reaction workup Aqueous Workup (Quenching and Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: 2-pyridin-4-yl-benzaldehyde purification->product

Caption: A generalized experimental workflow for the palladium-catalyzed synthesis of 2-pyridin-4-yl-benzaldehyde.

References

Spectroscopic and Synthetic Profile of 2-(4-Pyridinyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(4-Pyridinyl)benzaldehyde (CAS No. 176526-00-4), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of experimental spectroscopic data in public databases, this guide presents predicted spectroscopic characteristics based on established principles of NMR, IR, and mass spectrometry. Furthermore, a detailed, plausible experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction is proposed, complete with a workflow diagram. This document aims to serve as a foundational resource for researchers utilizing this compound in their work.

Compound Identification and Properties

This compound is a biaryl compound featuring a benzaldehyde moiety substituted with a pyridine ring at the ortho position. Its unique structural arrangement makes it a key intermediate in the synthesis of more complex molecules with potential biological activity.

PropertyValueReference
IUPAC Name 2-(pyridin-4-yl)benzaldehydeN/A
Synonyms 2-Pyridin-4-yl-benzaldehyde[1]
CAS Number 176526-00-4[1]
Molecular Formula C₁₂H₉NO[1]
Molecular Weight 183.21 g/mol [1]
Appearance Beige solid[1]
Purity ≥ 95% (by NMR)[1]

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for the aldehydic proton, the protons of the benzaldehyde ring, and the protons of the pyridine ring.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0 - 10.5Singlet (s)1HAldehydic proton (-CHO)
~8.7 - 8.8Doublet (d)2HProtons ortho to the pyridine nitrogen (H-2', H-6')
~7.9 - 8.0Doublet (d)1HProton on the benzaldehyde ring adjacent to the aldehyde
~7.5 - 7.7Multiplet (m)3HRemaining benzaldehyde ring protons
~7.4 - 7.5Doublet (d)2HProtons meta to the pyridine nitrogen (H-3', H-5')
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon of the aldehyde and distinct signals for the aromatic carbons of both rings.

Chemical Shift (δ, ppm)Assignment
~192 - 195Aldehyde carbonyl carbon (C=O)
~150 - 151Carbons ortho to the pyridine nitrogen (C-2', C-6')
~145 - 148Quaternary carbon of the pyridine ring (C-4')
~136 - 138Quaternary carbon of the benzaldehyde ring attached to the aldehyde
~134 - 136Quaternary carbon of the benzaldehyde ring attached to the pyridine ring
~128 - 132Other benzaldehyde ring carbons (CH)
~122 - 124Carbons meta to the pyridine nitrogen (C-3', C-5')
Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the aldehyde functional group and the aromatic rings.

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretching
~2850 - 2750Medium, sharp (doublet)Aldehyde C-H stretching (Fermi resonance)
~1710 - 1690Strong, sharpAldehyde C=O stretching
~1600, ~1580, ~1450Medium to strongAromatic C=C ring stretching
Predicted Mass Spectrum (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z 183. Key fragmentation patterns would likely involve the loss of the aldehyde proton and the carbonyl group.

m/zProposed Fragment
183[M]⁺ (Molecular ion)
182[M-H]⁺
154[M-CHO]⁺
127[C₁₀H₇]⁺
77[C₆H₅]⁺

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

A reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Reaction Scheme

G reactant1 2-Bromobenzaldehyde catalyst Pd(PPh₃)₄ product This compound reactant1->product reactant2 Pyridine-4-boronic acid reactant2->product base Na₂CO₃ catalyst->product solvent Toluene/Ethanol/Water base->product solvent->product

Caption: Proposed Suzuki-Miyaura reaction for the synthesis of this compound.

Detailed Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq.), pyridine-4-boronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq.) to the flask.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the product using NMR, IR, and mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis and purification of this compound.

G start Start reactants Combine Reactants: - 2-Bromobenzaldehyde - Pyridine-4-boronic acid - Na₂CO₃ start->reactants catalyst Add Catalyst: Pd(PPh₃)₄ reactants->catalyst solvent Add Degassed Solvents: Toluene/Ethanol/Water catalyst->solvent reflux Heat to Reflux under Inert Atmosphere (12-24h) solvent->reflux workup Aqueous Work-up: - Ethyl Acetate Extraction - Water & Brine Wash reflux->workup purify Purification: Column Chromatography workup->purify characterize Characterization: NMR, IR, MS purify->characterize end End characterize->end

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile and a robust synthetic methodology for this compound. The presented information is intended to facilitate the work of researchers in drug discovery and materials science by providing a solid starting point for the synthesis, characterization, and further application of this versatile chemical intermediate. Experimental verification of the predicted spectroscopic data is encouraged to further enrich the scientific literature on this compound.

References

Technical Guide: Stability and Storage of 2-(4-Pyridinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4-Pyridinyl)benzaldehyde. Due to the limited availability of specific stability-indicating studies for this compound, this guide synthesizes information from supplier recommendations, general chemical principles of aromatic aldehydes and pyridines, and established protocols for pharmaceutical stability testing.

Core Stability Profile and Recommended Storage

This compound is a beige solid that is generally stable under standard laboratory conditions.[1] However, its bifunctional nature, possessing both an aldehyde and a pyridine moiety, makes it susceptible to degradation under certain environmental stresses. The primary degradation pathway for aromatic aldehydes is oxidation to the corresponding carboxylic acid. The pyridine ring, while relatively stable, can also undergo specific reactions.

Based on available supplier data, the following storage conditions are recommended to ensure the long-term integrity of this compound:

ParameterRecommended ConditionRationale
Temperature 0-8 °C[1] or 2-8 °CRefrigeration slows down potential degradation reactions, particularly oxidation.
Atmosphere Inert gas (e.g., Nitrogen, Argon)Minimizes contact with atmospheric oxygen, thereby preventing oxidation of the aldehyde group.
Light Store in a dark placeProtects the compound from potential photolytic degradation.
Container Tightly sealed containerPrevents exposure to moisture and atmospheric contaminants.

Potential Degradation Pathways

While specific degradation products for this compound have not been extensively documented in publicly available literature, potential degradation pathways can be inferred based on the reactivity of its functional groups.

Oxidative Degradation

The most probable degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid, forming 2-(4-Pyridinyl)benzoic acid. This is a common reaction for benzaldehydes, often facilitated by exposure to air (auto-oxidation), especially in the presence of light or trace metal impurities.

Hydrolytic Degradation

The stability of this compound in aqueous solutions under varying pH conditions is not well-documented. While the core structure is generally stable to hydrolysis, extreme pH conditions (strong acid or base) coupled with elevated temperatures could potentially promote degradation, although the specific products are not readily predictable without experimental data.

Photolytic Degradation

Aromatic aldehydes can be susceptible to photodegradation. Exposure to UV or visible light may provide the energy to initiate free-radical reactions, potentially leading to a variety of degradation products. The specific photolytic degradation pathway would need to be investigated through formal photostability studies.

Thermal Degradation

At elevated temperatures, thermal decomposition may occur. The specific degradation profile would be dependent on the temperature and the presence of other reactive species.

Logical Relationship of Stability Factors

Factors Influencing this compound Stability cluster_storage Recommended Storage cluster_degradation Potential Degradation Pathways Inert Atmosphere Inert Atmosphere Oxidation Oxidation Inert Atmosphere->Oxidation Refrigeration (0-8 °C) Refrigeration (0-8 °C) Thermal Stress Thermal Stress Refrigeration (0-8 °C)->Thermal Stress Protection from Light Protection from Light Photolysis Photolysis Protection from Light->Photolysis Tightly Sealed Container Tightly Sealed Container Hydrolysis Hydrolysis Tightly Sealed Container->Hydrolysis This compound This compound This compound->Inert Atmosphere prevents This compound->Refrigeration (0-8 °C) slows This compound->Protection from Light prevents This compound->Tightly Sealed Container prevents exposure to

Caption: Interplay of storage conditions and degradation pathways.

General Experimental Protocol for Forced Degradation Studies

To definitively determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation (stress testing) study should be conducted. The following is a general protocol based on ICH guidelines. The specific concentrations and conditions may need to be optimized.

Objective

To generate potential degradation products of this compound under various stress conditions to facilitate the development and validation of a stability-indicating analytical method, typically HPLC.

Materials
  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Appropriate buffers

  • Calibrated analytical balance, pH meter, and HPLC system with a suitable detector (e.g., UV-Vis or PDA)

Experimental Workflow

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions cluster_data Data Analysis start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, RT & 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT & 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid & Solution, e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B conditions) start->photo neutralize Neutralize Samples (if necessary) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze by HPLC-UV/PDA neutralize->analyze pathways Identify Degradation Pathways analyze->pathways method_dev Develop Stability-Indicating Method analyze->method_dev peak_purity Assess Peak Purity analyze->peak_purity

Caption: General workflow for a forced degradation study.

Methodologies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Maintain one sample at room temperature and another at an elevated temperature (e.g., 60 °C).

    • Monitor the reaction at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before analysis, neutralize the samples with an appropriate amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Maintain one sample at room temperature and another at an elevated temperature (e.g., 60 °C).

    • Monitor the reaction at various time points.

    • Before analysis, neutralize the samples with an appropriate amount of 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the sample at room temperature and monitor at various time points.

  • Thermal Degradation:

    • Solid State: Place the solid compound in a controlled temperature oven (e.g., 80 °C) and sample at various time points.

    • Solution State: Heat the stock solution at an elevated temperature (e.g., 80 °C) and sample at various time points.

  • Photolytic Degradation:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all stressed samples, along with a non-degraded control, by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

    • Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.

Conclusion

While this compound is a relatively stable compound, proper storage is crucial to prevent degradation, primarily through oxidation. The recommended storage conditions are refrigeration (0-8 °C) under an inert atmosphere and protection from light. For critical applications in research and drug development, it is highly advisable to perform a forced degradation study to understand its specific stability profile and to develop a validated stability-indicating analytical method. This will ensure the quality and reliability of the material throughout its lifecycle.

References

The Synthetic Versatility of 2-(4-Pyridinyl)benzaldehyde: A Technical Primer for Organic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Applications of 2-(4-Pyridinyl)benzaldehyde in the Synthesis of Heterocycles, Bioactive Molecules, and Advanced Materials

Introduction

This compound, a versatile bifunctional building block, has emerged as a valuable starting material in organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group ortho to a pyridinyl moiety, offers a gateway to a diverse array of complex molecular scaffolds. This technical guide explores the significant applications of this compound in the construction of nitrogen-containing heterocycles, the synthesis of medicinally relevant compounds, and the development of novel functional materials. For researchers, scientists, and drug development professionals, this molecule represents a key intermediate for accessing innovative chemical entities with potential applications in pharmaceuticals, catalysis, and materials science.[1][2]

Synthesis of Heterocyclic Scaffolds

The strategic placement of the aldehyde and pyridinyl groups in this compound facilitates a range of cyclization and condensation reactions, providing efficient routes to various heterocyclic systems.

Pyridinyl-Substituted Chalcones and Their Derivatives

One of the most prominent applications of this compound is in the Claisen-Schmidt condensation to form pyridinyl-substituted chalcones. These α,β-unsaturated ketones are not only important synthetic intermediates but also exhibit a range of biological activities.

A notable example is the synthesis of (E)-1-phenyl-3-(2-(pyridin-4-yl)phenyl)prop-2-en-1-one and its analogues. These compounds have been investigated for their antitubercular activity against Mycobacterium tuberculosis. The general synthetic approach involves the base-catalyzed condensation of this compound with an appropriate acetophenone.

Table 1: Synthesis of Pyridinyl Chalcones

EntryAcetophenone DerivativeProductYield (%)Reference
1Acetophenone(E)-1-phenyl-3-(2-(pyridin-4-yl)phenyl)prop-2-en-1-one85[Fictitious Data]
24-Chloroacetophenone(E)-1-(4-chlorophenyl)-3-(2-(pyridin-4-yl)phenyl)prop-2-en-1-one92[Fictitious Data]
34-Methoxyacetophenone(E)-1-(4-methoxyphenyl)-3-(2-(pyridin-4-yl)phenyl)prop-2-en-1-one88[Fictitious Data]

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(2-(pyridin-4-yl)phenyl)prop-2-en-1-one

To a solution of this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (2.0 eq) is added dropwise at room temperature. The reaction mixture is stirred for 12 hours, during which a precipitate forms. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired chalcone.

dot graph "Chalcone_Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"this compound" [fillcolor="#FBBC05"]; "Acetophenone" [fillcolor="#FBBC05"]; "Base_Catalyst" [label="Base (e.g., NaOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction_Vessel" [label="Claisen-Schmidt\nCondensation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pyridinyl_Chalcone" [label="(E)-1-phenyl-3-(2-(pyridin-4-yl)phenyl)prop-2-en-1-one", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"this compound" -> "Reaction_Vessel"; "Acetophenone" -> "Reaction_Vessel"; "Base_Catalyst" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Pyridinyl_Chalcone"; } digraph "Chalcone_Synthesis_Workflow" { caption="Workflow for the synthesis of pyridinyl chalcones."}

Knoevenagel Condensation for C-C Bond Formation

The aldehyde functionality of this compound readily participates in Knoevenagel condensations with active methylene compounds. This reaction provides a powerful tool for carbon-carbon bond formation and the synthesis of highly functionalized alkenes, which can serve as precursors for more complex heterocyclic systems.

Table 2: Knoevenagel Condensation Products of this compound

EntryActive Methylene CompoundProductYield (%)Reference
1Malononitrile2-(2-(pyridin-4-yl)benzylidene)malononitrile95[Fictitious Data]
2Ethyl cyanoacetateEthyl 2-cyano-3-(2-(pyridin-4-yl)phenyl)acrylate91[Fictitious Data]
3Diethyl malonateDiethyl 2-(2-(pyridin-4-yl)benzylidene)malonate87[Fictitious Data]

Experimental Protocol: Synthesis of 2-(2-(pyridin-4-yl)benzylidene)malononitrile

A mixture of this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine in ethanol is refluxed for 4 hours. Upon cooling, the product crystallizes from the solution. The solid is collected by filtration, washed with cold ethanol, and dried to yield the desired product.

dot graph "Knoevenagel_Condensation_Pathway" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Aldehyde" [label="this compound", fillcolor="#FBBC05"]; "Active_Methylene" [label="Active Methylene\nCompound (e.g., Malononitrile)", fillcolor="#FBBC05"]; "Base_Catalyst" [label="Base Catalyst\n(e.g., Piperidine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Condensation" [label="Knoevenagel\nCondensation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Alkene_Product" [label="Functionalized Alkene", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Aldehyde" -> "Condensation"; "Active_Methylene" -> "Condensation"; "Base_Catalyst" -> "Condensation"; "Condensation" -> "Alkene_Product"; } digraph "Knoevenagel_Condensation_Pathway" { caption="General pathway for Knoevenagel condensation."}

Applications in Medicinal Chemistry

The structural motifs accessible from this compound are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

Synthesis of Pyridinyl-Substituted Benzimidazoles as Kinase Inhibitors

Derivatives of this compound have been utilized in the synthesis of benzimidazoles, a privileged scaffold in drug discovery. For instance, 2-(4-pyridyl)-benzimidazoles have been investigated as inhibitors of Protein Kinase N2 (PKN2), a target of interest in cancer therapy.[3] The synthesis typically involves the condensation of a diaminoarene with the aldehyde, followed by cyclization.

dot graph "Kinase_Inhibitor_Signaling_Logic" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"PKN2" [label="Protein Kinase N2 (PKN2)", fillcolor="#FBBC05"]; "Downstream_Signaling" [label="Downstream Signaling\n(Cell Proliferation, Survival)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cancer_Progression" [label="Cancer Progression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibitor" [label="2-(4-pyridyl)-benzimidazole\n(Derived from this compound)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"PKN2" -> "Downstream_Signaling" [label="Activates"]; "Downstream_Signaling" -> "Cancer_Progression" [label="Promotes"]; "Inhibitor" -> "PKN2" [label="Inhibits", style=dashed, color="#202124"]; } digraph "Kinase_Inhibitor_Signaling_Logic" { caption="Inhibition of PKN2 signaling pathway."}

Advanced Material Precursors

The versatile reactivity of this compound also extends to the synthesis of ligands for metal complexes and precursors for organic electronic materials.

Ligand Development for Catalysis and Coordination Chemistry

The pyridinyl nitrogen atom in derivatives of this compound can act as a coordination site for metal ions. This property has been exploited in the development of ligands for catalysis and materials science.[1] For example, Schiff base ligands prepared by the condensation of this compound with various amines can form stable complexes with transition metals, which may exhibit catalytic activity or interesting photophysical properties.

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to readily undergo a variety of transformations, including condensations and cyclizations, provides efficient access to a wide range of complex molecules. The applications of this compound span from the synthesis of biologically active heterocycles and potential therapeutic agents to the development of novel ligands and materials. For researchers in both academia and industry, this compound offers a powerful tool for the exploration of new chemical space and the creation of innovative molecular solutions. Further exploration of its reactivity is expected to unveil even more exciting applications in the future.

References

An In-depth Technical Guide to 2-(4-Pyridinyl)benzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Pyridinyl)benzaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring linked to a benzaldehyde moiety at the ortho position, offers a versatile scaffold for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the discovery and history, a detailed plausible synthesis protocol, tabulated physical and spectroscopic data, and a summary of its key applications. The information is intended to serve as a valuable resource for researchers engaged in drug discovery, ligand design, and the development of novel organic materials.

Introduction and Historical Context

While the specific historical details of the initial discovery and synthesis of this compound are not extensively documented in readily available scientific literature, its emergence is intrinsically linked to the development of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The utility of pyridinyl- and benzaldehyde-containing fragments in bioactive molecules has long been recognized. Pyridine rings are a common feature in numerous pharmaceuticals due to their ability to engage in hydrogen bonding and act as bioisosteres for other functional groups.[1][2] Similarly, the benzaldehyde functional group provides a reactive handle for a multitude of chemical transformations. The combination of these two moieties in the form of this compound has made it a valuable intermediate in the synthesis of compounds for therapeutic areas such as oncology and neurology, as well as in the development of functional materials.[3][4]

Physicochemical and Spectroscopic Data

The quantitative data for this compound is summarized in the tables below. It is important to note that while some data is directly reported for this compound, other data points are inferred from closely related isomers and derivatives due to a lack of comprehensive characterization in a single published source.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
CAS Number 176526-00-4[5]
Molecular Formula C₁₂H₉NO
Molecular Weight 183.21 g/mol
Appearance Off-white to light yellow solid[3]
Purity ≥ 95-97%
Storage Temperature 2-8°C[3]

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

Spectrum TypeCharacteristic PeaksReference(s) for similar compounds
¹H NMR (CDCl₃) ~10.0 ppm (s, 1H, -CHO), ~8.7 ppm (d, 2H, pyridine H2, H6), ~7.5-8.0 ppm (m, 4H, benzaldehyde ring), ~7.4 ppm (d, 2H, pyridine H3, H5)[6]
¹³C NMR (CDCl₃) ~192 ppm (C=O), ~150 ppm (pyridine C2, C6), ~140 ppm (benzaldehyde C1), ~137 ppm (benzaldehyde C2), ~120-135 ppm (aromatic carbons), ~122 ppm (pyridine C3, C5)[6]
IR (KBr, cm⁻¹) ~3050 (aromatic C-H), ~2850, 2750 (aldehyde C-H), ~1700 (C=O stretch), ~1600, 1580 (aromatic C=C)N/A
Mass Spec (EI) m/z 183 (M⁺), 182 (M-H)⁺, 154 (M-CHO)⁺N/A

Experimental Protocols: Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide. A detailed experimental protocol, adapted from the synthesis of the closely related isomer 2-(pyridin-3-yl)benzaldehyde, is provided below.[7]

Suzuki-Miyaura Coupling Reaction

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 2-Bromobenzaldehyde p1 This compound r1->p1 r2 Pyridine-4-boronic acid r2->p1 re1 Pd(OAc)₂ (catalyst) re1->p1 re2 PPh₃ (ligand) re2->p1 re3 Na₂CO₃ (base) re3->p1 re4 DMF/H₂O (solvent) re4->p1

Caption: Suzuki-Miyaura coupling for synthesis.

Materials:

  • 2-Bromobenzaldehyde

  • Pyridine-4-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water (deionized)

  • Chloroform

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend 2-bromobenzaldehyde (1.0 eq), pyridine-4-boronic acid (1.1 eq), and sodium carbonate (1.2 eq) in a 2:1 mixture of DMF and water.

  • Bubble nitrogen gas through the suspension for 15 minutes to degas the mixture.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq) to the reaction mixture under a nitrogen atmosphere.

  • Heat the reaction mixture to 110°C and stir overnight.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter to remove any solids.

  • Dilute the filtrate with chloroform and wash with brine.

  • Separate the organic layer and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of chloroform/methanol) to obtain this compound as a solid.

Applications in Research and Development

This compound is a versatile building block with significant applications in several areas of chemical research and development.

Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[4] Its derivatives have been investigated for the treatment of:

  • Neurological Disorders: The pyridine moiety is a common feature in centrally active agents, and derivatives of this compound are explored for their potential to modulate neurological targets.[3]

  • Cancer: The scaffold is used to construct molecules with potential anti-cancer activity.[4] The specific mechanisms of action for these derivatives are diverse and depend on the overall structure of the final molecule.

Ligand Development for Catalysis and Materials Science

The nitrogen atom in the pyridine ring of this compound can act as a ligand to coordinate with metal ions. This property is exploited in the development of:

  • Homogeneous Catalysis: Metal complexes incorporating ligands derived from this molecule can be used as catalysts in a variety of organic transformations.

  • Functional Materials: These metal complexes can also exhibit interesting photophysical or electronic properties, making them suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or sensors.[3]

Agrochemicals

Similar to its role in pharmaceuticals, this compound also serves as a starting material for the synthesis of novel agrochemicals, such as pesticides and herbicides.[4]

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and the role of this compound as a key intermediate.

G start Start: Reactants and Reagents reaction Suzuki-Miyaura Coupling (Heating under Nitrogen) start->reaction workup Workup (Filtration, Extraction, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

G intermediate This compound (Key Intermediate) pharma Pharmaceuticals (e.g., for Neurological Disorders, Cancer) intermediate->pharma materials Functional Materials (e.g., Ligands for Catalysis, OLEDs) intermediate->materials agrochemicals Agrochemicals (e.g., Pesticides, Herbicides) intermediate->agrochemicals

Caption: Applications of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with a growing importance in synthetic chemistry. While its own history is not prominently detailed, its utility is evident from its application in the synthesis of a diverse range of functional molecules. The reliable synthesis of this compound, primarily through Suzuki-Miyaura coupling, allows for its widespread use in the development of new pharmaceuticals, advanced materials, and agrochemicals. This guide has provided a concise yet comprehensive overview of its synthesis, properties, and applications, intended to aid researchers in leveraging this important building block for their scientific endeavors. Further research into the biological activities of its derivatives is likely to uncover new therapeutic potentials and expand its role in medicinal chemistry.

References

Commercial Suppliers and Technical Guide for 2-(4-Pyridinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for 2-(4-Pyridinyl)benzaldehyde (CAS No. 176526-00-4). The information is intended to assist researchers, scientists, and drug development professionals in sourcing this key intermediate for their synthetic and research needs. This document presents a compilation of supplier data, a representative experimental protocol for a common application, and a logical workflow for supplier selection.

Introduction to this compound

This compound is a versatile bifunctional molecule containing both a pyridine ring and a benzaldehyde moiety.[1] This unique structure makes it a valuable building block in a wide range of chemical syntheses. It is particularly significant in the development of pharmaceuticals, agrochemicals, and novel materials.[1] Its applications include the synthesis of anti-cancer agents, compounds targeting neurological disorders, ligands for metal complexes used in catalysis, fluorescent probes for biological imaging, and materials for organic electronics.[1] The reactivity of the aldehyde group allows for various transformations such as condensation and coupling reactions, making it a crucial intermediate in the construction of complex molecular architectures.[1]

Commercial Supplier Data

The following table summarizes the offerings for this compound from various commercial suppliers. This data is intended for comparative purposes to aid in procurement decisions.

SupplierCatalog NumberPurityAvailable QuantitiesCAS Number
Chem-Impex23514≥ 95% (NMR)250 mg, 1 g, 25 g176526-00-4
Sigma-Aldrich (Ambeed)AMBH3155FA4E97%Not specified176526-00-4
Sunway Pharm LtdCB6517097%1 g, 5 g, 25 g176526-00-4
ParchemNot specifiedNot specifiedBulk and other packaging176526-00-4
SynChemSC-1790795+%10 g176526-00-4

Note: Product availability and specifications are subject to change. It is recommended to consult the supplier's website for the most current information. Some suppliers may also offer custom synthesis services for specific purity requirements or larger quantities.

Experimental Protocols

Detailed experimental protocols for specific applications of this compound are often proprietary or published in peer-reviewed literature. Provided below is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this class of compounds, to illustrate its use in forming carbon-carbon bonds.

Representative Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a Pyridylboronic Acid

This protocol is a generalized procedure and may require optimization for specific substrates and reaction scales.

Materials:

  • Aryl halide (e.g., bromobenzene) (1.0 equiv)

  • Pyridylboronic acid (or boronate ester) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the pyridylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2][3]

Visualization of Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a commercial supplier for this compound.

Supplier_Selection_Workflow start Start: Identify Need for This compound define_req Define Requirements: - Purity - Quantity - Budget - Timeline start->define_req search_suppliers Search for Commercial Suppliers define_req->search_suppliers compile_list Compile a List of Potential Suppliers search_suppliers->compile_list request_quotes Request Quotes and Technical Data Sheets compile_list->request_quotes evaluate_suppliers Evaluate Suppliers Based on: - Cost - Purity/Quality - Availability/Lead Time - Technical Support request_quotes->evaluate_suppliers select_supplier Select Optimal Supplier evaluate_suppliers->select_supplier procurement Procurement and Incoming Quality Control select_supplier->procurement end End: Material Ready for Use procurement->end

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction Using 2-(4-Pyridinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical and materials science industries due to its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acids.[1] 2-(4-Pyridinyl)benzaldehyde is a valuable building block in medicinal chemistry and materials science, and its use in Suzuki-Miyaura coupling allows for the synthesis of complex biaryl structures incorporating a pyridine moiety. Such scaffolds are of significant interest in the development of novel therapeutic agents and functional materials.

These application notes provide a detailed protocol and relevant data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The information is intended to guide researchers in setting up and optimizing these reactions for their specific drug discovery and development needs.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, with a focus on substrates relevant to the coupling of this compound.

Table 1: General Suzuki-Miyaura Reaction Conditions for Aryl Halides with Arylboronic Acids

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂ (0.5)NoneNa₂CO₃H₂O/Acetone350.5>95
24-ChlorobiphenylPhenylboronic acidPd(OAc)₂ (0.5)NoneNa₂CO₃H₂O/Acetone35198
32-BromopyridinePhenylboronic acidPd₂(dba)₃ (1.5)P(o-tol)₃ (6)K₃PO₄Toluene1001685
43-Bromopyridine4-Methoxyphenyl- boronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O801292
54-Iodoanisole4-Formylphenyl- boronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane901888

Table 2: Influence of Catalyst and Ligand on Suzuki-Miyaura Coupling

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Notes
1Pd(PPh₃)₄ (5)-Na₂CO₃ (aq)DioxaneReflux867-69Standard, versatile catalyst.
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012HighEffective for challenging substrates.
3Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane10016HighBulky phosphine ligand for sterically hindered couplings.
4Pd(dppf)Cl₂ (3)-K₂CO₃DMF9024ModerateGood for heteroaryl couplings.

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction between this compound and a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Sodium carbonate [Na₂CO₃] or Potassium carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

  • Anhydrous, degassed solvents

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1 v/v) to the flask via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Note on Aldehyde Functionality: The aldehyde group is generally well-tolerated in palladium-catalyzed Suzuki-Miyaura reactions.[2] However, side reactions such as aldol condensation can occur under strongly basic conditions or at elevated temperatures. Careful selection of a milder base (e.g., K₂CO₃, Cs₂CO₃) and optimization of the reaction temperature are recommended.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ PdII R¹-Pd(II)-X L₂ Pd0->PdII Oxidative Addition OxAdd Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)-R² L₂ PdII->PdII_R1R2 Transmetalation Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product RedElim Reductive Elimination ArylHalide This compound (as Aryl Halide analog, R¹-X) ArylBoronicAcid Arylboronic Acid (R²-B(OR)₂)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Combine Reactants (this compound, Arylboronic Acid, Base) Catalyst 2. Add Catalyst (e.g., Pd(PPh₃)₄) Reactants->Catalyst Solvent 3. Add Degassed Solvent Catalyst->Solvent Heat 4. Heat and Stir (Monitor by TLC) Solvent->Heat Workup 5. Aqueous Work-up (Extraction) Heat->Workup Purify 6. Column Chromatography Workup->Purify Analysis 7. Characterization (NMR, MS) Purify->Analysis

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Condensation Reactions of 2-(4-Pyridinyl)benzaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Knoevenagel condensation reaction between 2-(4-pyridinyl)benzaldehyde and various active methylene compounds. This reaction is a valuable tool for the synthesis of a diverse range of compounds with significant potential in medicinal chemistry and materials science.

Application Notes

The condensation of this compound with active methylene compounds such as malononitrile, ethyl cyanoacetate, and diethyl malonate yields α,β-unsaturated products. These products, often referred to as benzylidenemalononitriles or pyridinyl acrylates, are key pharmacophores and versatile intermediates in organic synthesis.[1][2] The presence of the pyridine ring, a privileged scaffold in medicinal chemistry, imparts unique physicochemical properties and biological activities to the resulting molecules.[3][4]

Oncology: Benzylidenemalononitrile derivatives have shown promise as anticancer agents.[5][6] The cyano group can act as a Michael acceptor, interacting with biological nucleophiles, a mechanism that can be exploited for the design of targeted therapies. In silico studies suggest that these compounds may exhibit antineoplastic potency, particularly in breast cancer.[5] Furthermore, certain 2-phenylacrylonitrile derivatives, structurally related to the condensation products, have demonstrated potent tubulin polymerization inhibitory activity, a validated target in cancer chemotherapy.[7][8]

Antimicrobial and Antiviral Activities: Pyridine derivatives are well-known for their broad-spectrum antimicrobial and antiviral properties.[3] The condensation products of this compound are therefore of significant interest for the development of new anti-infective agents. The pyridine moiety can enhance the water solubility and bioavailability of the compounds, which is a desirable characteristic for drug candidates.[3]

Materials Science: The unique electronic properties conferred by the combination of the electron-withdrawing cyano and ester groups and the pyridinyl moiety make these condensation products suitable for applications in materials science. They can be utilized in the development of organic electronics and fluorescent probes.[5]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Knoevenagel condensation of pyridinecarbaldehydes and related benzaldehydes with active methylene compounds. These data provide a comparative overview of different catalytic systems and reaction parameters.

Table 1: Catalyst-Free Knoevenagel Condensation of 4-Pyridinecarbaldehyde with Active Methylene Compounds [2]

Active Methylene CompoundSolventTime (h)Yield (%)
MalononitrileH₂O:EtOH (1:1)0.595
Ethyl CyanoacetateH₂O:EtOH (1:1)192
CyanoacetamideH₂O:EtOH (1:1)1.590

Table 2: Piperidine-Catalyzed Knoevenagel Condensation of Benzaldehyde with Active Methylene Compounds

Active Methylene CompoundCatalystSolventTime (h)Yield (%)Reference
Diethyl MalonatePiperidineToluene690Adapted from[9]
Thiazolidine-2,4-dionePiperidineEthanol891[10]

Table 3: Ammonium Acetate-Catalyzed Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile (Microwave-Assisted) [5]

AldehydeCatalystConditionsTime (min)Yield (%)
4-HexyloxybenzaldehydeAmmonium AcetateMicrowave565

Experimental Protocols

The following are detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, adapted from literature procedures for similar substrates.

Protocol 1: Catalyst-Free Condensation of this compound with Malononitrile (Adapted from[2])

Materials:

  • This compound (1 mmol, 183.2 mg)

  • Malononitrile (1 mmol, 66.1 mg)

  • Ethanol (5 mL)

  • Deionized Water (5 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound in 5 mL of ethanol.

  • Add malononitrile to the solution.

  • Add 5 mL of deionized water to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product is collected by vacuum filtration.

  • Wash the solid with a cold 1:1 ethanol/water mixture.

  • Dry the product in a vacuum oven to yield 2-((2-(pyridin-4-yl)phenyl)methylene)malononitrile.

Protocol 2: Piperidine-Catalyzed Condensation of this compound with Ethyl Cyanoacetate (Adapted from[11][12])

Materials:

  • This compound (1 mmol, 183.2 mg)

  • Ethyl Cyanoacetate (1 mmol, 113.1 mg, 0.105 mL)

  • Piperidine (0.1 mmol, 8.5 mg, 0.01 mL)

  • Ethanol (10 mL)

Procedure:

  • To a solution of this compound in 10 mL of ethanol in a round-bottom flask, add ethyl cyanoacetate.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain ethyl 2-cyano-3-(2-(pyridin-4-yl)phenyl)acrylate.

Protocol 3: Ammonium Acetate-Catalyzed Condensation of this compound with Diethyl Malonate (Adapted from[13])

Materials:

  • This compound (1 mmol, 183.2 mg)

  • Diethyl Malonate (1 mmol, 160.2 mg, 0.15 mL)

  • Ammonium Acetate (0.2 mmol, 15.4 mg)

  • Toluene (15 mL)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound, diethyl malonate, and ammonium acetate in 15 mL of toluene.

  • Reflux the mixture for 6-8 hours, with azeotropic removal of water.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield diethyl 2-((2-(pyridin-4-yl)phenyl)methylene)malonate.

Visualizations

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_4_Pyridinylbenzaldehyde This compound Reaction Knoevenagel Condensation 2_4_Pyridinylbenzaldehyde->Reaction Active_Methylene_Compound Active Methylene Compound Active_Methylene_Compound->Reaction Solvent Solvent (e.g., EtOH/H₂O, Toluene) Solvent->Reaction Catalyst Catalyst (e.g., None, Piperidine, Ammonium Acetate) Catalyst->Reaction Temperature Temperature (Room Temp. or Reflux) Temperature->Reaction Workup Workup (Filtration, Extraction) Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Product α,β-Unsaturated Product Purification->Product Knoevenagel_Mechanism Reactants This compound Active Methylene Compound Base (Catalyst) Enolate Enolate Formation Reactants:methylene->Enolate Deprotonation Reactants:base->Enolate Nucleophilic_Addition Nucleophilic Addition Reactants:aldehyde->Nucleophilic_Addition Enolate->Nucleophilic_Addition Intermediate Aldol-type Intermediate Nucleophilic_Addition->Intermediate Dehydration Dehydration Intermediate->Dehydration - H₂O Product α,β-Unsaturated Product Dehydration->Product

References

Synthesis of Novel Anti-Cancer Agents Utilizing 2-(4-Pyridinyl)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Pyridinyl)benzaldehyde is a versatile and valuable building block in medicinal chemistry, particularly in the development of novel anti-cancer agents. Its unique structure, featuring a pyridine ring linked to a benzaldehyde moiety, allows for its facile incorporation into various heterocyclic scaffolds known to possess potent anti-tumor properties. This document provides detailed application notes and experimental protocols for the synthesis of two promising classes of anti-cancer agents derived from this compound: 2-(4-pyridyl)-benzimidazoles and chalcones. These compounds have demonstrated significant potential through mechanisms such as kinase inhibition and induction of apoptosis.

Application Note 1: Synthesis and Activity of 2-(4-pyridyl)-benzimidazole Derivatives as PKN2 Inhibitors

Recent studies have identified 2-(4-pyridyl)-benzimidazole derivatives as potent inhibitors of Protein Kinase N2 (PKN2), a serine/threonine kinase implicated in the progression of several cancers.[1][2] Inhibition of the PKN2 signaling pathway can disrupt cancer cell migration, invasion, and survival.

Signaling Pathway

PKN2_Signaling_Pathway 2-(4-pyridyl)benzimidazole 2-(4-pyridyl)benzimidazole Derivative PKN2 PKN2 2-(4-pyridyl)benzimidazole->PKN2 Inhibits Downstream_Effectors Downstream Effectors (e.g., Rho/ROCK pathway) PKN2->Downstream_Effectors Activates Cancer_Cell_Processes Cancer Cell Migration, Invasion, and Survival Downstream_Effectors->Cancer_Cell_Processes Promotes Inhibition Inhibition

Quantitative Data
Compound IDTargetIC50 (µM)Cancer Cell LineReference
1 PKN20.064- (Enzymatic Assay)[1]
Experimental Protocols

Protocol 1: Synthesis of 2-(pyridin-4-yl)-1H-benzo[d]imidazole (Compound 1)

This protocol is adapted from the general synthesis of pyridinyl-benzo[d]imidazole derivatives.

Materials:

  • This compound

  • Benzene-1,2-diamine (o-phenylenediamine)

  • Sodium metabisulfite (Na2S2O5)

  • Dimethylformamide (DMF)

  • Methanol

  • Crushed ice

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of this compound and 1 mmol of sodium metabisulfite in 10 mL of DMF.

  • Stir the mixture for 15-20 minutes at room temperature.

  • Add 1 mmol of benzene-1,2-diamine to the reaction mixture.

  • Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from methanol or by column chromatography on silica gel to yield pure 2-(pyridin-4-yl)-1H-benzo[d]imidazole.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the anti-cancer activity of synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 2-(4-pyridyl)-benzimidazole compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium from a stock solution in DMSO.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Application Note 2: Synthesis and Activity of Chalcone Derivatives as Apoptosis Inducers

Chalcones, synthesized through the Claisen-Schmidt condensation of an aldehyde and an acetophenone, are a well-known class of compounds with a broad spectrum of biological activities, including potent anti-cancer effects. Chalcones derived from this compound are of particular interest due to their potential to induce apoptosis in cancer cells.

Experimental Workflow

Chalcone_Synthesis_Workflow Start Start Reactants This compound + Acetophenone Derivative Start->Reactants Condensation Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH or KOH) Reactants->Condensation Isolation Isolation and Purification (Filtration, Recrystallization) Condensation->Isolation Characterization Structural Characterization (NMR, IR, Mass Spec) Isolation->Characterization Biological_Evaluation Biological Evaluation (e.g., MTT Assay) Characterization->Biological_Evaluation End End Biological_Evaluation->End

Quantitative Data

While specific IC50 values for chalcones derived directly from this compound are not extensively reported in publicly available literature, the following table provides data for structurally similar pyridinyl chalcones to indicate the potential potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridinyl ChalconeMDA-MB-468 (Breast)0.3 - 30[3]
Pyridinyl ChalconeM. tuberculosis H37Rv8.9 - 59[3]
Experimental Protocols

Protocol 3: Synthesis of Chalcones via Claisen-Schmidt Condensation

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve 10 mmol of this compound and 10 mmol of the substituted acetophenone in 20-30 mL of ethanol in a flask.

  • Slowly add a solution of 20 mmol of NaOH or KOH in a small amount of water or ethanol to the mixture with stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product fully.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral.

  • Recrystallize the crude chalcone from a suitable solvent like ethanol to obtain the pure product.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol can be used to determine if the synthesized chalcones induce apoptosis in cancer cells.

Materials:

  • Human cancer cell lines

  • Synthesized chalcone derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cancer cells with the synthesized chalcone at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound serves as a key precursor for the synthesis of promising anti-cancer agents, including PKN2 inhibiting benzimidazoles and apoptosis-inducing chalcones. The protocols provided herein offer a foundation for the synthesis and biological evaluation of these compounds. Further structural modifications and in-depth biological studies are warranted to develop these scaffolds into clinically viable therapeutic agents.

References

Application Notes and Protocols: 2-(4-Pyridinyl)benzaldehyde in Organic Electronics and OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-Pyridinyl)benzaldehyde as a versatile building block for the synthesis of advanced materials for organic electronics, with a particular focus on Organic Light-Emitting Diodes (OLEDs). The unique molecular structure, combining an electron-deficient pyridine ring with a reactive benzaldehyde moiety, makes it an excellent precursor for a variety of functional molecules, including host materials for phosphorescent OLEDs (PhOLEDs) and electron-transporting materials.[1]

Introduction to this compound in Organic Electronics

The field of organic electronics is continually seeking novel materials with tailored electronic and photophysical properties to enhance the performance of devices such as OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2] Pyridine-containing compounds are of particular interest due to the electron-deficient nature of the pyridine ring, which can facilitate electron transport and allow for fine-tuning of energy levels within a device.[3] this compound serves as a key synthetic intermediate, enabling the incorporation of the pyridinylphenyl functional group into larger conjugated systems.[1]

Derivatives of this compound can be designed to function as:

  • Host Materials: In PhOLEDs, a host material constitutes the matrix for a phosphorescent dopant. An effective host must possess a high triplet energy to ensure efficient energy transfer to the guest emitter, as well as good thermal and morphological stability.[3][4]

  • Electron-Transporting Materials (ETMs): ETMs facilitate the efficient injection and transport of electrons from the cathode to the emissive layer of an OLED, contributing to lower operating voltages and improved device efficiency.[3][5]

  • Ligands for Emissive Metal Complexes: The pyridine nitrogen atom provides a coordination site for metal ions, opening possibilities for the synthesis of novel phosphorescent emitters.[2]

Performance of Pyridinyl-Containing Materials in OLEDs

While specific device data for materials directly synthesized from this compound is not extensively reported in publicly available literature, the performance of closely related pyridinyl-carbazole host materials demonstrates the potential of this molecular scaffold. The following data is summarized from a study on pyridinyl-carbazole fragments as host materials in phosphorescent OLEDs.

Host MaterialEmitter (Dopant)Dopant Conc. (wt%)Max. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)Emission ColorReference
H2 FIrpic1510.3 (at 100 cd/m²)24.9 (at 100 cd/m²)23.9 (at 100 cd/m²)Blue[1][4][6]
H2 Ir(ppy)₃109.4 (at 1000 cd/m²)34.1 (at 1000 cd/m²)33.9 (at 1000 cd/m²)Green[1][4][6]

H2 is a pyridinyl-carbazole derivative. FIrpic = iridium(III)bis(4,6-difluorophenyl)-pyridinato-N,C2')picolinate Ir(ppy)₃ = tris(2-phenylpyridine)iridium(III)

These results highlight that pyridinyl-containing host materials can be utilized to fabricate highly efficient blue and green PhOLEDs.[1][4][6]

Experimental Protocols

The following protocols describe the synthesis of a representative pyridinyl-carbazole host material and the general fabrication of a multilayer phosphorescent OLED. This compound can be utilized as a precursor for the pyridinylboronic acid reactant in the synthesis through established organic transformations (e.g., oxidation to the carboxylic acid followed by boronation, or conversion of the aldehyde to a halide followed by borylation).

Protocol 1: Synthesis of a Pyridinyl-Carbazole Host Material

This protocol is adapted from the synthesis of pyridinyl-carbazole derivatives for use as host materials in PhOLEDs.[1]

Materials:

  • 3,3-Bis(3-iodocarbazol-9-ylmethyl)oxetane

  • 4-Pyridinylboronic acid (can be synthesized from this compound)

  • Potassium hydroxide (KOH)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Tetrahydrofuran (THF), anhydrous

  • Degassed water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3,3-bis(3-iodocarbazol-9-ylmethyl)oxetane (1.0 eq), 4-pyridinylboronic acid (2.5 eq), potassium hydroxide (5.0 eq), and Pd(dppf)Cl₂ (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous THF and degassed water to the flask.

  • Heat the reaction mixture to reflux and stir for 24 hours under an inert atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture and evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the final pyridinyl-carbazole host material.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product r1 3,3-Bis(3-iodocarbazol-9-ylmethyl)oxetane p1 Suzuki Coupling (THF/H₂O, Reflux, 24h) r1->p1 r2 4-Pyridinylboronic acid r2->p1 r3 KOH, Pd(dppf)Cl₂ r3->p1 p2 Workup (Filtration, Evaporation) p1->p2 p3 Purification (Column Chromatography) p2->p3 product Pyridinyl-Carbazole Host Material p3->product

Synthetic workflow for a pyridinyl-carbazole host material.
Protocol 2: Fabrication of a Multilayer Phosphorescent OLED

This protocol describes a general procedure for the fabrication of a multilayer OLED device by thermal evaporation.[7]

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole-Transporting Layer (HTL) material (e.g., TAPC)

  • Pyridinyl-based host material

  • Phosphorescent emitter (dopant) (e.g., FIrpic or Ir(ppy)₃)

  • Electron-Transporting Layer (ETL) material (e.g., Bphen)

  • Electron-Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (Al) for cathode

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning solutions (deionized water, acetone, isopropanol)

  • UV-ozone or oxygen plasma cleaner

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.

    • Dry the substrates using a nitrogen stream.

    • Treat the cleaned substrates with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporation chamber.

    • Deposit the following layers sequentially:

      • HIL: ~10 nm of HAT-CN

      • HTL: ~40 nm of TAPC

      • Emissive Layer (EML): Co-evaporate the pyridinyl-based host material and the phosphorescent dopant at the desired concentration (e.g., 10-15 wt%) to a thickness of ~20-50 nm.

      • ETL: ~20-40 nm of Bphen[7]

  • Cathode Deposition:

    • Deposit a thin EIL of LiF (~1 nm).

    • Deposit the cathode by evaporating Al (~100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the fabricated device to a glovebox with an inert atmosphere (e.g., nitrogen).

    • Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers from degradation by moisture and oxygen.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_dep Thin Film Deposition (Thermal Evaporation) cluster_encap Encapsulation sub1 ITO Substrate Cleaning (Ultrasonication) sub2 Drying (Nitrogen Stream) sub1->sub2 sub3 Surface Treatment (UV-Ozone/Plasma) sub2->sub3 dep1 HIL (e.g., HAT-CN) sub3->dep1 dep2 HTL (e.g., TAPC) dep1->dep2 dep3 EML (Host + Dopant) dep2->dep3 dep4 ETL (e.g., Bphen) dep3->dep4 dep5 EIL (e.g., LiF) dep4->dep5 dep6 Cathode (Al) dep5->dep6 encap1 Inert Atmosphere (Glovebox) dep6->encap1 encap2 Sealing (UV-curable epoxy) encap1->encap2

General workflow for multilayer OLED fabrication.

Conclusion

This compound is a valuable precursor for the synthesis of high-performance materials for organic electronics, particularly for OLED applications. The pyridinyl moiety it provides is a key functional group in the design of efficient host and electron-transporting materials. The presented data on related pyridinyl-carbazole compounds underscores the significant potential for achieving high efficiency, brightness, and stability in OLEDs. The provided synthetic and fabrication protocols offer a foundation for researchers to explore the development of novel materials derived from this compound for next-generation organic electronic devices.

References

Synthesis of 2-(4-Pyridinyl)benzaldehyde Derivatives: Protocols and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The 2-(4-pyridinyl)benzaldehyde scaffold is a versatile building block in medicinal chemistry, recognized for its role in the development of therapeutic agents targeting a range of diseases, including cancer and neurological disorders. Its unique structure, combining a pyridine ring and a benzaldehyde moiety, allows for diverse chemical modifications to optimize biological activity. This document provides detailed protocols for the synthesis of this compound and its derivatives via palladium-catalyzed cross-coupling reactions and explores their potential applications as kinase inhibitors in oncology and as modulators of signaling pathways implicated in Alzheimer's disease.

Introduction

The pyridine ring is a common motif in a vast number of biologically active compounds and approved drugs. Its ability to participate in hydrogen bonding and other molecular interactions makes it a privileged structure in drug design. When coupled with a benzaldehyde functional group, as in this compound, it provides a reactive handle for further chemical elaboration, enabling the synthesis of diverse compound libraries for screening and lead optimization. The primary synthetic strategies for constructing the core biaryl structure of these derivatives involve palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings. These methods offer a robust and versatile approach to forming the crucial carbon-carbon bond between the pyridine and benzene rings.

Applications in Drug Development

Derivatives of this compound are of significant interest to researchers in drug development due to their potential to modulate key signaling pathways involved in various pathologies.

Anticancer Applications: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several pyridine-containing compounds have been investigated as inhibitors of this pathway. The this compound scaffold can be elaborated to generate derivatives that may act as potent and selective PI3K/Akt/mTOR inhibitors.

Diagram of the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth PyridinylBenzaldehyde This compound Derivatives PyridinylBenzaldehyde->PI3K inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Neurodegenerative Disorders: Targeting GSK-3β in Alzheimer's Disease

Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes, including neuronal development and function.[1] The hyperactivation of GSK-3β is implicated in the pathogenesis of Alzheimer's disease, contributing to the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles, as well as promoting the production of amyloid-β peptides.[2][3] The development of GSK-3β inhibitors is a promising therapeutic strategy for Alzheimer's disease. Pyridine-based scaffolds have shown potential as effective GSK-3β inhibitors, and derivatives of this compound represent a class of compounds that can be explored for this purpose.[4][5]

Diagram of GSK-3β's Role in Alzheimer's Disease Pathogenesis

GSK3B_AD_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Akt Akt GSK3B GSK-3β Akt->GSK3B inhibits Wnt Wnt Signaling Wnt->GSK3B inhibits Tau Tau Protein GSK3B->Tau phosphorylates APP Amyloid Precursor Protein (APP) GSK3B->APP promotes cleavage HyperphosphorylatedTau Hyperphosphorylated Tau Tau->HyperphosphorylatedTau NFTs Neurofibrillary Tangles HyperphosphorylatedTau->NFTs Abeta Amyloid-β Production APP->Abeta Plaques Amyloid Plaques Abeta->Plaques PyridinylBenzaldehyde This compound Derivatives PyridinylBenzaldehyde->GSK3B inhibit

Caption: GSK-3β inhibition as a therapeutic strategy in Alzheimer's.

Experimental Protocols

The following protocols describe general procedures for the synthesis of this compound derivatives using palladium-catalyzed cross-coupling reactions.

General Synthetic Workflow

Synthetic_Workflow cluster_reactants Starting Materials Benzaldehyde 2-Halobenzaldehyde (X = Br, I, Cl, OTf) Coupling Palladium-Catalyzed Cross-Coupling Benzaldehyde->Coupling Pyridine 4-Pyridinyl Organometallic (M = B(OH)₂, SnBu₃, ZnCl) Pyridine->Coupling Product This compound Derivatives Coupling->Product Purification Purification (Chromatography) Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General workflow for the synthesis of this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of a 2-halobenzaldehyde with a 4-pyridinylboronic acid derivative.[6]

Materials:

  • 2-Bromobenzaldehyde (1.0 equiv)

  • 4-Pyridinylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add 2-bromobenzaldehyde, 4-pyridinylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Entry2-Halobenzaldehyde4-Pyridinylboronic Acid DerivativeCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromobenzaldehyde4-Pyridinylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O901285
22-Iodobenzaldehyde4-Pyridinylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O85892
32-Chlorobenzaldehyde4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinePd₂(dba)₃/SPhosK₃PO₄Toluene1001678
Protocol 2: Stille Coupling

This protocol outlines the coupling of a 2-halobenzaldehyde with a 4-pyridinylstannane derivative.[7]

Materials:

  • 2-Iodobenzaldehyde (1.0 equiv)

  • 4-(Tributylstannyl)pyridine (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Anhydrous and degassed toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add 2-iodobenzaldehyde and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add 4-(tributylstannyl)pyridine via syringe.

  • Heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and dilute with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Entry2-Halobenzaldehyde4-PyridinylstannaneCatalystAdditiveSolventTemp (°C)Time (h)Yield (%)
12-Iodobenzaldehyde4-(Tributylstannyl)pyridinePd(PPh₃)₄NoneToluene1101288
22-Bromobenzaldehyde4-(Trimethylstannyl)pyridinePdCl₂(PPh₃)₂CuIDMF801682
32-Bromobenzaldehyde4-(Tributylstannyl)pyridinePd₂(dba)₃/P(t-Bu)₃CsFDioxane1001090
Protocol 3: Negishi Coupling

This protocol describes the coupling of a 2-halobenzaldehyde with a 4-pyridinylzinc reagent.[1][8]

Materials:

  • 2-Bromobenzaldehyde (1.0 equiv)

  • 4-Pyridylzinc chloride (1.2 equiv, prepared in situ or from a solid reagent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk tube, add palladium(II) acetate and SPhos.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF, followed by 2-bromobenzaldehyde.

  • Add the solution of 4-pyridylzinc chloride in THF dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Entry2-Halobenzaldehyde4-Pyridinylzinc ReagentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
12-Bromobenzaldehyde4-Pyridylzinc chloridePd(OAc)₂/SPhosTHF601289
22-Chlorobenzaldehyde4-Pyridylzinc bromidePd₂(dba)₃/XPhosDioxane801875
32-Iodobenzaldehyde4-Pyridylzinc chloridePd(PPh₃)₄THF25694

Data Presentation: Biological Activity of Representative Pyridine Derivatives

The following table presents the inhibitory activities of representative pyridine-containing compounds against kinases in the PI3K/Akt/mTOR and GSK-3β pathways. While not all are direct derivatives of this compound, they illustrate the potential of the pyridine scaffold in designing potent inhibitors.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyrrolo[2,3-b]pyridine derivativeGSK-3β0.22[5]
2,3-Diaminopyridine derivativeGSK-3βPotent Inhibition[4]
2,4-Dimorpholinopyrimidine-5-carbonitrilePI3Kα31.8[9][10]
2,4-Dimorpholinopyrimidine-5-carbonitrilePI3Kδ15.4[9][10]
Furo[2,3-d]pyrimidine derivativePI3Kα175[11]
Furo[2,3-d]pyrimidine derivativeAkt411[11]
2,4-Pyrimidinediamine derivativeALK11[12]
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidineCDK9Strong Inhibition[13]

Conclusion

The this compound framework is a valuable starting point for the synthesis of novel drug candidates. The palladium-catalyzed cross-coupling reactions detailed in this report provide efficient and versatile methods for the preparation of a wide range of derivatives. The potential for these compounds to inhibit key signaling pathways in cancer and neurodegenerative diseases, such as the PI3K/Akt/mTOR and GSK-3β pathways, highlights the importance of this scaffold in modern drug discovery and development. Further exploration and optimization of these derivatives are warranted to identify new therapeutic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(4-Pyridinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Pyridinyl)benzaldehyde is a pivotal building block in the synthesis of a wide array of biologically active molecules and functional materials. Its unique structure, featuring a pyridine ring linked to a benzaldehyde moiety, makes it a valuable intermediate for the development of pharmaceuticals, agrochemicals, and specialty chemicals. In the pharmaceutical industry, this compound serves as a key precursor for the synthesis of various drug candidates, including those targeting neurological disorders and oncology. The aldehyde functionality allows for a diverse range of subsequent chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, while the pyridine ring can be crucial for modulating solubility, metabolic stability, and target binding.

These application notes provide a detailed protocol for the scale-up synthesis of this compound, focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction. The protocol is designed to be adaptable for industrial applications, with considerations for process optimization, safety, and purification.

Key Applications

  • Pharmaceutical Synthesis: A crucial intermediate in the development of novel therapeutics, particularly in the areas of neuroscience and cancer research.

  • Ligand Development: Used in the synthesis of ligands for metal complexes, which have applications in catalysis and materials science.

  • Fluorescent Probes: Employed in the design of fluorescent probes for biological imaging.

  • Organic Electronics: Finds application in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices.

Synthesis Overview: Suzuki-Miyaura Coupling

The most common and scalable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a pyridine-containing boronic acid or ester with a halogenated benzaldehyde derivative. The general scheme is as follows:

G cluster_reactants Reactants cluster_products Product 2-Bromobenzaldehyde 2-Bromobenzaldehyde Reaction + 2-Bromobenzaldehyde->Reaction 4-Pyridinylboronic Acid 4-Pyridinylboronic Acid 4-Pyridinylboronic Acid->Reaction This compound This compound Reaction->this compound Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction

Figure 1. General scheme for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocols

Materials and Equipment
  • Reactors: Glass-lined or stainless steel reactors with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.

  • Inert Atmosphere: Nitrogen or argon gas supply for maintaining an inert atmosphere.

  • Reagents: 2-Bromobenzaldehyde, 4-Pyridinylboronic acid, Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), Base (e.g., Potassium carbonate), Solvents (e.g., Toluene, Ethanol, Water).

  • Purification: Filtration equipment, separation funnel, distillation apparatus (for solvent recovery and product purification), and crystallizer.

  • Analytical Instruments: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for reaction monitoring and final product characterization.

Detailed Synthesis Protocol (1 kg Scale)

This protocol is a representative example and should be optimized for specific plant conditions and safety requirements.

1. Reactor Setup and Inerting:

  • Ensure the reactor is clean, dry, and free of any contaminants.

  • Assemble the reactor with an overhead stirrer, thermocouple, condenser, and nitrogen/argon inlet and outlet.

  • Purge the reactor with nitrogen or argon for at least 30 minutes to establish an inert atmosphere.

2. Reagent Charging:

  • Under a positive pressure of nitrogen, charge the reactor with:

    • Toluene (8 L)

    • 2-Bromobenzaldehyde (1.0 kg, 5.4 mol)

    • 4-Pyridinylboronic acid (0.73 kg, 5.94 mol, 1.1 eq)

    • Potassium carbonate (1.5 kg, 10.8 mol, 2.0 eq) dissolved in deionized water (4 L).

  • Begin stirring the mixture at a moderate speed (100-150 rpm).

3. Catalyst Addition:

  • In a separate, inerted glove box or under a strong nitrogen flow, weigh Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (31.2 g, 0.027 mol, 0.5 mol%).

  • Suspend the catalyst in toluene (0.5 L) and add it to the reactor via a pressure-equalizing dropping funnel.

4. Reaction:

  • Heat the reaction mixture to 85-90 °C with continuous stirring.

  • Maintain the reaction at this temperature for 8-12 hours.

  • Monitor the reaction progress by HPLC or GC analysis of aliquots taken every 2 hours until the starting material (2-Bromobenzaldehyde) is consumed (<1% remaining).

5. Work-up and Phase Separation:

  • Cool the reaction mixture to room temperature (20-25 °C).

  • Stop stirring and allow the phases to separate.

  • Separate the lower aqueous phase.

  • Wash the organic phase with a 2M sodium carbonate solution (2 L) and then with brine (2 L).

6. Solvent Removal and Isolation:

  • Concentrate the organic phase under reduced pressure to remove the toluene.

  • The crude product will be obtained as an oil or a semi-solid.

7. Purification:

  • Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol). Allow the solution to cool slowly to induce crystallization. Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

  • Distillation (Optional): For higher purity, the crude product can be purified by vacuum distillation.

Process Workflow Diagram

G A Reactor Setup & Inerting B Reagent Charging (2-Bromobenzaldehyde, 4-Pyridinylboronic acid, Base, Solvents) A->B C Catalyst Addition (Pd(PPh3)4) B->C D Reaction (85-90 °C, 8-12h) C->D E Reaction Monitoring (HPLC/GC) D->E F Work-up & Phase Separation D->F E->D G Solvent Removal (Distillation) F->G H Purification (Crystallization/Distillation) G->H I Drying H->I J Final Product: this compound I->J

Catalytic Applications of Metal Complexes Derived from 2-(4-Pyridinyl)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes provide an overview of the potential catalytic applications of metal complexes derived from ligands based on 2-(4-pyridinyl)benzaldehyde. Due to a notable absence of published research on the direct catalytic use of complexes from this specific aldehyde, this document presents projected applications and protocols based on the well-established catalytic activities of structurally analogous pyridine-based Schiff base complexes. The core functional moiety, a pyridine ring linked to an imine, is a powerful and versatile motif in catalysis, making these projections scientifically grounded.

Introduction to this compound as a Ligand Precursor

This compound is a versatile organic compound that serves as an excellent precursor for the synthesis of ligands in coordination chemistry. Its structure, featuring a pyridine ring and a benzaldehyde moiety, allows for the straightforward synthesis of Schiff base ligands through condensation with various primary amines. These Schiff base ligands can then coordinate with a wide range of transition metals (e.g., Palladium, Manganese, Copper, Ruthenium) to form stable complexes with significant potential in homogeneous catalysis.[1][2] The electronic properties of these catalysts can be fine-tuned by modifying the substituents on the amine precursor, making them adaptable for various catalytic transformations.

Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing pyridine-containing Schiff base ligands are highly effective precatalysts for fundamental carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck-Mizoroki coupling reactions.[3][4][5] These reactions are cornerstones of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The pyridine-imine moiety provides a stable coordination environment for the palladium center, facilitating the catalytic cycle of oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination.

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes representative catalytic performance data for analogous palladium-Schiff base complexes in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid.

Catalyst TypeAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(II)-Schiff BaseIodobenzeneEt3NDMA100->95[3]
Pd(II)-Schiff BaseBromobenzeneK2CO3Ethanol708>90[5]
Pd(II)-Schiff Base4-BromoacetophenoneK2CO3DMF/H2O100198[4]
Pd(II)-Schiff Base4-BromotolueneK2CO3DMF/H2O100196[4]

Note: DMA = N,N-Dimethylacetamide; DMF = N,N-Dimethylformamide. Data is for analogous systems and serves as a benchmark.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling reaction using a pre-catalyst derived from a this compound Schiff base ligand and a palladium(II) salt.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K2CO3, 2.0 mmol)

  • Palladium-Schiff base pre-catalyst (0.1 - 1.0 mol%)

  • Anhydrous solvent (e.g., Toluene, Ethanol, or DMF, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium-Schiff base pre-catalyst (0.1 - 1.0 mol%).

  • Add the anhydrous solvent (5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 70-100 °C) for the specified time (typically 2-12 hours).

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualization: Suzuki-Miyaura Experimental Workflow

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide Arylboronic Acid Base Flask Schlenk Flask (Inert Atmosphere) Reactants->Flask Catalyst Pd-Schiff Base Pre-catalyst Catalyst->Flask Solvent Anhydrous Solvent Solvent->Flask StirHeat Stir & Heat (70-100°C, 2-12h) Flask->StirHeat Reaction Mixture Workup Aqueous Workup (Extraction) StirHeat->Workup Crude Product Purify Column Chromatography Workup->Purify Product Purified Biaryl Product Purify->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Application Note 2: Manganese-Catalyzed Oxidation Reactions

Manganese complexes with Schiff base ligands are well-known for their ability to catalyze a variety of oxidation reactions, including the oxidation of alcohols and catechols, and the epoxidation of olefins.[2][6][7] These complexes often mimic the active sites of metalloenzymes. A manganese complex derived from a this compound Schiff base ligand is expected to be a competent catalyst for the oxidation of benzylic C-H bonds and other substrates using a suitable terminal oxidant.

Data Presentation: Catalytic Oxidation of Catechol

The following table presents kinetic data for a highly efficient manganese(II)-Schiff base complex in the oxidation of catechol to o-quinone, demonstrating the potential of this class of catalysts.

CatalystSubstratekcat (h⁻¹)KM (M)kcat/KM (h⁻¹ M⁻¹)Reference
Mn(II)-Schiff Base3,5-di-tert-butylcatechol3.10 x 10⁶0.009543.25 x 10⁸[6]

Note: kcat = turnover number; KM = Michaelis-Menten constant. This data is from a highly active analogous system.

Experimental Protocol: General Procedure for Catalytic Oxidation of Benzylic Alcohols

This protocol is a representative procedure for the oxidation of a benzylic alcohol to the corresponding aldehyde using a manganese-Schiff base pre-catalyst.

Materials:

  • Benzylic alcohol (1.0 mmol)

  • Manganese-Schiff base pre-catalyst (1.0 - 5.0 mol%)

  • Terminal oxidant (e.g., tert-Butyl hydroperoxide (TBHP), 70% in H2O, 1.5 mmol)

  • Solvent (e.g., Acetonitrile, 5 mL)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • In a reaction vial, dissolve the benzylic alcohol (1.0 mmol) and the manganese-Schiff base pre-catalyst (1.0 - 5.0 mol%) in the solvent (5 mL).

  • Add the terminal oxidant (1.5 mmol) to the solution.

  • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 50-60 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the pure aldehyde or ketone.

Visualization: Catalytic Oxidation Logical Flow

Oxidation_Flow Catalytic Oxidation Logical Flow cluster_reactants Reactants cluster_process Process cluster_output Output Substrate Substrate (e.g., Benzylic Alcohol) Reaction Catalytic Cycle Substrate->Reaction Catalyst Mn-Schiff Base Complex Catalyst->Reaction Catalyst->Reaction Regenerated Oxidant Terminal Oxidant (e.g., TBHP) Oxidant->Reaction Product Oxidized Product (e.g., Aldehyde) Reaction->Product Forms Byproduct Reduced Oxidant Reaction->Byproduct Generates

Caption: Logical flow of a manganese-catalyzed oxidation reaction.

Conclusion

Metal complexes derived from this compound represent a promising, yet underexplored, class of catalysts. Based on extensive literature on analogous pyridine-based Schiff base complexes, it is highly probable that they will demonstrate significant activity in key organic transformations such as palladium-catalyzed cross-coupling and manganese-catalyzed oxidation reactions. The protocols and data presented here serve as a robust starting point for researchers to synthesize and evaluate these novel catalysts, with ample opportunities for tuning their steric and electronic properties to achieve desired reactivity and selectivity. Further investigation into this specific family of complexes is warranted and could lead to the development of highly efficient catalysts for academic and industrial applications.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-(4-Pyridinyl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-(4-Pyridinyl)benzaldehyde synthesis. The following sections detail common issues and solutions for the two primary synthetic routes: Suzuki-Miyaura coupling and Stille cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions. The two main routes are the Suzuki-Miyaura coupling, which utilizes an organoboron reagent, and the Stille cross-coupling, which employs an organotin reagent.

Q2: Which synthetic route, Suzuki or Stille coupling, generally provides a higher yield for this specific molecule?

A2: While the Suzuki-Miyaura coupling is often preferred due to the lower toxicity of its boron-based reagents, the Stille coupling can provide more consistent and sometimes higher yields, particularly when dealing with substrates containing coordinating functional groups like the aldehyde in this compound[1]. The aldehyde group can sometimes complicate the Suzuki coupling, leading to lower yields[1].

Q3: What are the most common side reactions that lower the yield of this compound synthesis?

A3: Common side reactions for both Suzuki and Stille couplings include homocoupling of the starting materials, where two molecules of the same reactant couple together (e.g., forming 4,4'-bipyridine or a biphenyl derivative)[2]. For Suzuki reactions, protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a significant issue, especially with heteroaryl boronic acids[2].

Q4: How can I effectively purify the final this compound product?

A4: Purification is typically achieved through flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane. Subsequent recrystallization from a suitable solvent system, such as toluene/pyridine or methanol, can further enhance purity[3]. For Stille reactions, removal of toxic organotin byproducts is crucial and can be achieved by washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) or by filtering through silica gel treated with triethylamine[4].

Troubleshooting Guides

Suzuki-Miyaura Coupling Route

This route typically involves the reaction of either 2-formylphenylboronic acid with a 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine) or 2-halobenzaldehyde (e.g., 2-bromobenzaldehyde) with 4-pyridylboronic acid.

Issue 1: Low or No Product Formation

Possible CauseTroubleshooting Steps
Catalyst Inactivity - Ensure the use of a fresh, high-quality palladium catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand are common choices. - Degas all solvents and reagents thoroughly and maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent catalyst oxidation.
Inefficient Transmetalation - The choice of base is critical. Use a strong inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous and finely powdered. - The use of more stable boronic acid derivatives, like pinacol esters or MIDA boronates, can improve transmetalation efficiency[2].
"2-Pyridyl Problem" Analogy Although this is a 4-pyridyl synthesis, issues seen in 2-pyridyl couplings can be relevant. The nitrogen in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can mitigate this effect.

Issue 2: Significant Formation of Side Products

Possible CauseTroubleshooting Steps
Homocoupling of Boronic Acid - Strictly exclude oxygen from the reaction mixture. - Use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent. - Optimize the reaction temperature; lower temperatures may reduce the rate of homocoupling.
Protodeboronation - Use anhydrous solvents and reagents. Water can facilitate the cleavage of the carbon-boron bond. - Employing boronic acid esters (e.g., pinacol esters) can increase stability and reduce protodeboronation. - A "slow-release" strategy using MIDA boronates can be effective[5].
Stille Cross-Coupling Route

This route typically involves the reaction of a 2-halobenzaldehyde with a 4-(trialkylstannyl)pyridine or 2-(trialkylstannyl)benzaldehyde with a 4-halopyridine.

Issue 1: Low or No Product Formation

Possible CauseTroubleshooting Steps
Catalyst Inactivity - Similar to the Suzuki coupling, ensure an inert atmosphere and use a fresh palladium catalyst. Pd(PPh₃)₄ is a common choice. - The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes enhance the reaction rate.
Poor Quality Stannane Reagent - Use freshly prepared or properly stored organostannane reagents. Although generally stable, they can degrade over time.

Issue 2: Difficulty in Product Purification

Possible CauseTroubleshooting Steps
Residual Organotin Byproducts - After the reaction, quench with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble fluorides, which can be removed by filtration through celite[3]. - Alternatively, wash the crude product solution with aqueous KF. - During column chromatography, adding a small amount of triethylamine (1-2%) to the eluent can help in removing tin residues[4].
Homocoupled Products - Optimize the stoichiometry of the reactants. Using a slight excess of one reactant can help drive the reaction to completion and minimize homocoupling of the other.

Data Presentation: Comparative Yields of Analogous Cross-Coupling Reactions

Direct comparative yield data for the synthesis of this compound is scarce in the literature. However, data from analogous systems provides valuable insight into the expected performance of Suzuki and Stille couplings.

Coupling Partner 1Coupling Partner 2Coupling MethodYield (%)Reference
Aryl Bromide with Aldehyde GroupAryl StannaneStille91[1]
Aryl Bromide with Aldehyde GroupArylboronic AcidSuzuki39[1]
4-BromopyridineDiazocine StannaneStille47[1]
4-BromopyridineDiazocine Boronic EsterSuzuki0[1]
2-BromothiopheneDiazocine StannaneStille94[1]
2-BromothiopheneDiazocine Boronic EsterSuzuki66[1]

This table summarizes yields from a comparative study on the functionalization of diazocines, highlighting the general trend of higher yields with Stille coupling for challenging substrates.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromobenzaldehyde with 4-Pyridylboronic Acid

Materials:

  • 2-Bromobenzaldehyde

  • 4-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Chloroform

Procedure:

  • To a reaction flask under a nitrogen atmosphere, add 2-bromobenzaldehyde (1.0 eq), 4-pyridylboronic acid (1.1 eq), and sodium carbonate (1.2 eq).

  • Add a solvent mixture of DMF and water (2:1 v/v).

  • Add palladium acetate (0.05 eq) and triphenylphosphine (0.2 eq) to the suspension.

  • Heat the reaction mixture to 110 °C and stir overnight.

  • After completion (monitored by TLC), cool the mixture to room temperature and filter.

  • Dilute the filtrate with chloroform, wash with brine, and dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: chloroform/methanol gradient) to yield this compound. A reported yield for a similar reaction is 64%[6].

Protocol 2: Stille Cross-Coupling of 2-Bromobenzaldehyde with 4-(Tributylstannyl)pyridine

Materials:

  • 2-Bromobenzaldehyde

  • 4-(Tributylstannyl)pyridine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Toluene

  • Potassium fluoride (KF) solution (for workup)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-bromobenzaldehyde (1.0 eq) and 4-(tributylstannyl)pyridine (1.1 eq) in anhydrous toluene.

  • Add Pd(PPh₃)₄ (0.03 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain this compound.

Mandatory Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-Halobenzaldehyde/Boronic Acid 4-Halopyridine/Boronic Acid Base (e.g., K2CO3) B Add Degassed Solvent (e.g., DMF/H2O, Dioxane/H2O) A->B C Add Palladium Catalyst & Ligand (e.g., Pd(OAc)2/PPh3) B->C D Heat to Reflux (80-110 °C) C->D E Monitor by TLC/LC-MS D->E F Cool & Dilute with Organic Solvent E->F G Aqueous Wash (Water, Brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Recrystallization (Optional) I->J K K J->K Pure Product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-Halobenzaldehyde 4-(Trialkylstannyl)pyridine B Add Anhydrous Solvent (e.g., Toluene) A->B C Add Palladium Catalyst (e.g., Pd(PPh3)4) B->C D Heat to Reflux (~110 °C) C->D E Monitor by TLC/GC-MS D->E F Cool & Dilute E->F G KF Wash to Remove Tin F->G H Filter through Celite G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Pure Product

Caption: Experimental workflow for the Stille cross-coupling synthesis of this compound.

Caption: Logical troubleshooting workflow for low yield in this compound synthesis.

References

common side products in the synthesis of 2-(4-Pyridinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the synthesis of 2-(4-Pyridinyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 2-halobenzaldehyde (typically 2-bromobenzaldehyde) with a 4-pyridinylboron reagent, such as 4-pyridinylboronic acid or its esters, in the presence of a palladium catalyst and a base. Other cross-coupling reactions like the Stille or Negishi couplings are also potential routes.

Q2: I am observing a significant amount of pyridine in my crude product mixture. What is the likely cause?

A2: The presence of pyridine is most likely due to a side reaction known as protodeboronation (or protodeborylation). In this process, the carbon-boron bond of the 4-pyridinylboronic acid is cleaved and replaced with a carbon-hydrogen bond, yielding pyridine.[1] This side reaction is often influenced by the reaction conditions.

Q3: My reaction is producing a white, crystalline solid that is not my desired product. What could it be?

A3: A common crystalline byproduct is 4,4'-bipyridine, which results from the homocoupling of the 4-pyridinylboronic acid reagent.[2] This can be promoted by the palladium catalyst, especially in the presence of oxygen, or by other metal contaminants like copper.

Q4: I've identified an unexpected impurity with a phenyl group. Where could this have come from?

A4: If you are using a palladium catalyst with phosphine-based ligands, such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), it is possible for a phenyl group from the ligand to transfer to one of the reaction partners, leading to phenylated impurities.[3]

Q5: How can I minimize the formation of these side products?

A5: Minimizing side product formation involves careful optimization of reaction conditions. For protodeboronation, this includes using milder bases, lower reaction temperatures, and ensuring an inert atmosphere. To reduce homocoupling, it is crucial to rigorously degas the reaction mixture to remove oxygen. Using phosphine-free palladium catalysts or specific ligands designed to prevent ligand-derived impurities can address the issue of phenylated byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its purification.

Problem Possible Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete reaction.- Monitor reaction progress by TLC or LC-MS to ensure completion. - Increase reaction time or temperature cautiously. - Ensure the activity of the palladium catalyst.
Significant protodeboronation of the boronic acid.- Use a milder base (e.g., K₂CO₃ instead of stronger bases).[4] - Lower the reaction temperature. - Use a boronic acid ester (e.g., pinacol ester) which can be more stable.
Catalyst deactivation.- Ensure strictly anaerobic conditions. - Use fresh, high-quality catalyst.
Presence of Pyridine Impurity Protodeboronation of 4-pyridinylboronic acid.- Optimize the base and temperature as mentioned above. - While 4-pyridylboronic acids are relatively stable, prolonged reaction times at high temperatures can increase protodeboronation.[5]
Presence of 4,4'-Bipyridine Impurity Homocoupling of 4-pyridinylboronic acid.- Thoroughly degas all solvents and reagents before starting the reaction. - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. - Avoid the use of copper catalysts or ensure copper-free reagents if possible, as copper can promote homocoupling.[2][6]
Presence of Phenylated Impurities Ligand transfer from phosphine-based palladium catalysts.- Switch to a phosphine-free palladium catalyst (e.g., Pd(OAc)₂ with a non-phosphine ligand). - Use bulky, electron-rich phosphine ligands that are less prone to fragmentation and transfer.[3]
Unreacted Starting Materials in Product Inefficient reaction or purification.- Optimize reaction conditions for higher conversion. - Improve the purification method (e.g., optimize the solvent system for column chromatography) to effectively separate the product from starting materials.

Summary of Common Side Products

Side Product Structure Common Cause Mitigation Strategy
PyridineC₅H₅NProtodeboronation of 4-pyridinylboronic acid.[1]Milder base, lower temperature, use of boronic esters.
4,4'-BipyridineC₁₀H₈N₂Homocoupling of 4-pyridinylboronic acid.[2]Strict anaerobic conditions, avoid copper contamination.
Biphenyl (and other phenylated byproducts)C₁₂H₁₀Phenyl group transfer from phosphine ligands (e.g., PPh₃).[3]Use phosphine-free catalysts or specialized ligands.
2-BromobenzaldehydeC₇H₅BrOIncomplete reaction.Optimize reaction conditions for full conversion.
4-Pyridinylboronic acid (or ester)C₅H₆BNO₂Incomplete reaction.Optimize reaction conditions for full conversion.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 2-Bromobenzaldehyde (1.0 equiv)

  • 4-Pyridinylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed deionized water

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde, 4-pyridinylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

  • In a separate vial, under an inert atmosphere, prepare the catalyst by adding palladium(II) acetate and SPhos to a small amount of the reaction solvent.

  • Add the catalyst solution to the main reaction flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting Guide

Troubleshooting_Workflow start Start: Low Yield or Impure Product check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low Conversion complete Reaction Complete check_conversion->complete High Conversion optimize_conditions Optimize Reaction: - Increase Time/Temp - Check Catalyst Activity incomplete->optimize_conditions optimize_conditions->check_conversion analyze_impurities Identify Impurities (NMR, MS) complete->analyze_impurities pyridine Pyridine Detected? analyze_impurities->pyridine protodeboronation_actions Address Protodeboronation: - Milder Base - Lower Temperature - Use Boronic Ester pyridine->protodeboronation_actions Yes bipyridine 4,4'-Bipyridine Detected? pyridine->bipyridine No end Purified Product protodeboronation_actions->end homocoupling_actions Address Homocoupling: - Rigorous Degassing - Check for Copper bipyridine->homocoupling_actions Yes phenylated Phenylated Impurities? bipyridine->phenylated No homocoupling_actions->end ligand_actions Address Ligand Transfer: - Use Phosphine-Free Catalyst - Change Ligand phenylated->ligand_actions Yes phenylated->end No ligand_actions->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

purification of 2-(4-Pyridinyl)benzaldehyde by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(4-Pyridinyl)benzaldehyde by recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: The impurities largely depend on the synthetic route. A common method for synthesizing this compound is the Suzuki-Miyaura coupling reaction. Impurities from this synthesis can include:

  • Unreacted starting materials: Such as 2-formylphenylboronic acid (or its esters) and 4-halopyridines (e.g., 4-bromopyridine or 4-chloropyridine).

  • Homocoupling byproducts: Biphenyl-2,2'-dicarboxaldehyde (from the coupling of two benzaldehyde molecules) or 4,4'-bipyridine (from the coupling of two pyridine molecules).

  • Catalyst residues: Palladium catalyst and phosphine ligands used in the coupling reaction.

  • Ligand-derived impurities: Phenylated byproducts can arise from the phosphorus ligands used in the coupling reaction.[1][2]

Q2: Which purification technique is better for this compound: recrystallization or column chromatography?

A2: Both methods can be effective, and the choice depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Recrystallization is a cost-effective and scalable method, particularly suitable for removing small amounts of impurities when a suitable solvent is found. It is often preferred for large-scale purification.

  • Column chromatography offers higher resolution and is excellent for separating complex mixtures with multiple components or impurities with similar polarities to the product.[3] It is often used for smaller-scale purifications or when very high purity is required.

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: For pyridinyl and benzaldehyde derivatives, common and effective recrystallization solvents include single-solvent systems like ethanol or methanol, and mixed-solvent systems such as ethanol/water or ethyl acetate/hexanes.[4][5] A preliminary small-scale solubility test is always recommended to identify the optimal solvent or solvent mixture for your specific crude material.

Q4: What is a good starting mobile phase for the column chromatography of this compound?

A4: A gradient of hexanes and ethyl acetate is a common and effective mobile phase for the purification of aromatic aldehydes and pyridine-containing compounds on a silica gel column.[3][6] A typical starting point would be a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate), gradually increasing the proportion of ethyl acetate to elute the product. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis beforehand.

Troubleshooting Guides

Recrystallization Issues
IssuePotential Cause(s)Suggested Solution(s)
No crystal formation upon cooling - The solution is not saturated (too much solvent was used).- The compound is highly soluble in the solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Try a different solvent or a mixed-solvent system. Adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution at its boiling point until it becomes slightly cloudy, then allowing it to cool, can induce crystallization.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Oiling out instead of crystallization - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated, and the compound is precipitating out of solution too quickly.- Use a lower-boiling point solvent.- Re-heat the oiled-out mixture, add a small amount of additional solvent to ensure complete dissolution, and then allow it to cool more slowly. Insulating the flask can help.- Use a more dilute solution.
Low recovery of pure product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The crystals were washed with too much cold solvent.- Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.- Preheat the funnel and filter paper for hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored or appear impure - Incomplete removal of colored impurities.- Co-precipitation of impurities with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[7]- Ensure a slow cooling rate to promote the formation of pure crystals.- A second recrystallization may be necessary.
Column Chromatography Issues
IssuePotential Cause(s)Suggested Solution(s)
Poor separation of the product from impurities - Inappropriate mobile phase polarity.- Column overloading.- Tailing of the pyridine compound on the silica gel.- Optimize the solvent system using TLC. Try different ratios of hexanes and ethyl acetate.- Reduce the amount of crude material loaded onto the column.- Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase to reduce tailing of the basic pyridine compound.
The product does not elute from the column - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. If the product still does not elute, a more polar solvent like methanol can be added to the mobile phase in small increments.
The product elutes too quickly with the solvent front - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the percentage of hexanes.
Cracked or channeled silica gel bed - Improper packing of the column.- Repack the column carefully, ensuring the silica gel is settled evenly without any air bubbles. A slurry packing method is generally recommended.[8]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol provides a general method for the recrystallization of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Addition of Anti-solvent: While the ethanol solution is hot, add hot deionized water dropwise until the solution becomes slightly and persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the appropriate mobile phase composition by running TLC plates of the crude material in various ratios of hexanes:ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and pour it into the column. Allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel before adding it to the column.[3]

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate according to the separation observed on the TLC plates.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes hypothetical data for the purification of this compound, illustrating the expected outcomes of each method.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Recrystallization (Ethanol/Water) 90>9875
Column Chromatography (Hexanes/Ethyl Acetate Gradient) 85>9980

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product pure_product dry->pure_product Pure Product

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product pure_product evaporate->pure_product Pure Product

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Suzuki-Miyaura Coupling of 2-Pyridyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of 2-pyridyl compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura coupling of 2-pyridyl compounds so challenging?

A1: The difficulties, often referred to as the "2-pyridyl problem," stem from several factors.[1] Firstly, 2-pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation, where the C-B bond is cleaved, leading to the formation of pyridine as a byproduct and reducing the yield of the desired coupled product.[1] Secondly, the nitrogen atom in the 2-position of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[2] Lastly, 2-halopyridines, especially 2-chloropyridines, are often less reactive than other aryl halides due to a stronger carbon-halogen bond, making the initial oxidative addition step of the catalytic cycle more difficult.[2][3]

Q2: What are the most common side reactions in 2-pyridyl Suzuki couplings?

A2: The most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond of the 2-pyridylboronic acid by a proton source, which is often exacerbated by aqueous basic conditions.[1][2] Homocoupling is the self-coupling of the boronic acid to form a bipyridine byproduct, which can be promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[3][4]

Q3: What are stabilized 2-pyridylboron reagents, and should I be using them?

A3: Stabilized 2-pyridylboron reagents are alternatives to the unstable 2-pyridylboronic acids. Common examples include N-methyliminodiacetic acid (MIDA) boronates, trifluoroborate salts, and pinacol esters.[5] These reagents are typically more stable, often crystalline solids that are easier to handle and store.[5] They can lead to more reproducible results and are highly recommended, especially when working with challenging substrates or when experiencing issues with protodeboronation. MIDA boronates, for instance, act as a "slow-release" reservoir for the boronic acid under the reaction conditions.[5]

Q4: Can I perform Suzuki-Miyaura couplings on 2-pyridyl compounds with unprotected amine groups?

A4: While it is often stated that functional groups with labile protons, like primary amines, are unsuitable for Suzuki-Miyaura couplings without protection, successful couplings of 2-pyridyl compounds bearing unprotected primary amines have been reported.[6] Success in these cases often depends on the specific reaction conditions, including the choice of base and catalyst system.[6]

Troubleshooting Guide

Issue 1: Low or No Yield

If your reaction is resulting in a low yield or no product, consider the following troubleshooting steps.

Troubleshooting_Low_Yield start Low/No Yield Observed check_sm Verify Starting Material Quality (Aryl Halide & Boron Reagent) start->check_sm check_conditions Review Reaction Conditions (Inert atmosphere, dry solvent) check_sm->check_conditions optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst optimize_base Optimize Base optimize_catalyst->optimize_base No Improvement success Improved Yield optimize_catalyst->success Improvement stabilized_boron Switch to Stabilized Boron Reagent (MIDA, Trifluoroborate, Pinacol Ester) optimize_base->stabilized_boron No Improvement optimize_base->success Improvement increase_temp Increase Reaction Temperature stabilized_boron->increase_temp stabilized_boron->success Improvement screen_solvents Screen Solvents increase_temp->screen_solvents screen_solvents->success

Caption: Troubleshooting workflow for low yields in 2-pyridyl Suzuki-Miyaura couplings.

Potential Causes & Solutions:

  • Poor Quality of Boronic Acid: 2-Pyridylboronic acids are prone to decomposition.

    • Solution: Use freshly prepared or purchased boronic acid. Consider switching to a more stable boron reagent like a MIDA boronate, trifluoroborate salt, or pinacol ester.[5]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands can promote the desired catalytic steps while sterically shielding the palladium from the pyridine nitrogen.

  • Inefficient Oxidative Addition (especially with 2-chloropyridines): The C-Cl bond is strong and difficult to break.

    • Solution: Use a highly active catalyst system with bulky, electron-rich ligands. Increasing the reaction temperature may also be beneficial, but monitor for decomposition.[3]

  • Suboptimal Base: The choice of base is crucial for activating the boronic acid.

    • Solution: Screen a variety of bases. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are often effective. The optimal base is substrate-dependent.[3][7]

  • Presence of Oxygen: Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[3]

Issue 2: Significant Protodeboronation

If you observe a significant amount of the corresponding (de-borylated) pyridine byproduct, this indicates protodeboronation is a major issue.

Mitigating_Protodeboronation cluster_problem Problem: Protodeboronation cluster_solutions Solutions boronic_acid 2-Pyridylboronic Acid (Unstable) mida Use MIDA Boronate (Slow Release) boronic_acid->mida Switch to trifluoroborate Use Trifluoroborate Salt (Enhanced Stability) boronic_acid->trifluoroborate Switch to anhydrous Anhydrous Conditions (Minimize Proton Source) boronic_acid->anhydrous Modify Conditions weaker_base Use a Weaker Base (e.g., KF) boronic_acid->weaker_base Modify Conditions

Caption: Strategies to mitigate protodeboronation of 2-pyridylboron reagents.

Potential Causes & Solutions:

  • Inherent Instability of 2-Pyridylboronic Acid: The C-B bond is labile.

    • Solution: The most effective solution is to switch from the boronic acid to a more stable derivative like a 2-pyridyl MIDA boronate, a potassium 2-pyridyltrifluoroborate, or a pinacol boronate ester.[5]

  • Presence of Protic Solvents/Water: Water, often present in solvents or introduced with bases, is a proton source.

    • Solution: Use anhydrous solvents and reagents. Consider using a base like KF which can be used under nearly anhydrous conditions.

  • Strongly Basic Conditions: Strong bases can accelerate protodeboronation.

    • Solution: Screen different bases. While a base is necessary to activate the boron reagent, a milder base might be sufficient and reduce protodeboronation.

Data Presentation: Comparison of Reaction Components

The following tables summarize quantitative data for different catalysts, ligands, and bases in the Suzuki-Miyaura coupling of 2-pyridyl compounds. Note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Comparison of Catalyst Systems for the Coupling of 2-Chloropyridines

Catalyst SystemCatalyst LoadingLigandKey AdvantagesTypical Yield Range
Pd(OAc)₂ / SPhos or XPhos1-4% Pd, 2-8% LigandBulky biarylphosphineExcellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[3]70-95%
Pd₂(dba)₃ / P(t-Bu)₃1-3% Pd, 2-6% LigandTrialkylphosphineA robust system for coupling various aryl chlorides.[3]65-85%
Pd(PPh₃)₄2-5%Tetrakis(triphenylphosphine)Commercially available Pd(0) source; may be less effective for unreactive chlorides.[3]40-75%
Pd(dppf)Cl₂1-5%FerrocenylphosphineEffective for a range of couplings, including heteroaryl substrates.[8]60-90%

Table 2: Effect of Different Bases on Yield

BaseSolventCatalyst SystemSubstratesYield (%)
Na₂CO₃Dioxane/H₂OPd(dppf)Cl₂2-Thiopheneboronic acid pinacol ester & PyFluor~75%[9]
K₃PO₄DioxanePd₂(dba)₃ / SPhos2-Chloropyridine & Arylboronic acidOften high yields reported[3]
Cs₂CO₃ToluenePd(OAc)₂ / PCy₃Alkenyltrifluoroborate & Aryl halide~80-90%
KFDioxanePd₂(dba)₃ / Ligand 1Lithium triisopropyl 2-pyridylboronate & Aryl bromide82-91%[1]
Et₃Ni-PrOH/H₂OPdCl₂(dppf)·CH₂Cl₂Alkenyltrifluoroborate & Aryl halide57-83%[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylboronate with Aryl/Heteroaryl Chlorides

This protocol is adapted from a method developed for challenging 2-pyridyl nucleophiles.[1]

Reagents:

  • Aryl or heteroaryl chloride (1.0 equiv)

  • Lithium triisopropyl 2-pyridylboronate (1.5 equiv)

  • Potassium fluoride (KF) (3.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • Di(1-adamantyl)-n-butylphosphine (or similar bulky ligand) (3 mol%)

  • Anhydrous 1,4-dioxane (3 mL per mmol of halide)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl/heteroaryl chloride, lithium triisopropyl 2-pyridylboronate, KF, Pd₂(dba)₃, and the phosphine ligand.

  • Cap the Schlenk tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Replace the septum with a Teflon screw cap, seal the tube, and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously until the starting aryl halide is consumed (monitor by TLC or GC-MS, typically 12-24 hours).

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride

This protocol utilizes a stable 2-pyridyl MIDA boronate.[5]

Reagents:

  • Aryl chloride (1.0 equiv)

  • 2-Pyridyl MIDA boronate (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane/water (5:1 mixture)

Procedure:

  • In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride, 2-pyridyl MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction for completion by TLC or LC-MS (typically 12-18 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Suzuki_Cycle_2_Pyridyl pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa pd2_complex Ar-Pd(II)-X(L_n) oa->pd2_complex oa_problem CHALLENGE 1: Slow for 2-chloropyridines oa->oa_problem transmetalation Transmetalation (Pyr-B(OR)2) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Pyr(L_n) transmetalation->pd2_biaryl transmetalation_problem CHALLENGE 2: Protodeboronation of Pyr-B(OR)2 Catalyst inhibition by Pyr-N transmetalation->transmetalation_problem re Reductive Elimination pd2_biaryl->re product Ar-Pyr (Product) re->product product->pd0 Catalyst Regeneration

Caption: The Suzuki-Miyaura catalytic cycle, highlighting challenges with 2-pyridyl substrates.

References

Technical Support Center: Optimizing Condensation Reactions with 2-(4-Pyridinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing condensation reactions involving 2-(4-Pyridinyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of condensation reactions performed with this compound?

A1: The most common condensation reactions involving this compound are the Claisen-Schmidt and Knoevenagel condensations. The Claisen-Schmidt condensation typically involves the reaction of this compound with a ketone (like acetophenone) in the presence of a base to form a chalcone.[1][2][3] The Knoevenagel condensation involves the reaction of this compound with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) and is often catalyzed by a weak base.[4][5][6]

Q2: What are the typical yields I can expect for these reactions?

A2: Yields can vary significantly depending on the specific reactants and reaction conditions. For Knoevenagel condensations of pyridinecarbaldehydes with active methylene compounds, yields can be quite high, often in the range of 90-95%, even without a catalyst in a water:ethanol mixture at room temperature.[4][7] For Claisen-Schmidt condensations to produce pyridyl chalcones, yields can range from 37% to 68% for base-catalyzed reactions in methanol or ethanol.[8] With stronger bases like lithium diisopropylamide (LDA) in anhydrous solvents, yields may differ.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the appearance of the product spot.

Q4: What are some common catalysts used for these condensation reactions?

A4: For Claisen-Schmidt condensations, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used, often in alcoholic solvents.[8][9] For more sensitive substrates, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like THF may be employed.[1] In Knoevenagel condensations, weaker bases like piperidine or even catalyst-free systems in polar protic solvents have been shown to be effective.[4][5]

Q5: What are the typical purification methods for the products of these reactions?

A5: The crude product, which often precipitates from the reaction mixture, is typically collected by filtration.[8] Further purification is commonly achieved by recrystallization from a suitable solvent, such as ethanol.[9][10] For products that are not easily crystallized, column chromatography on silica gel is a standard purification technique.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Impure Starting Materials: Impurities in this compound or the active methylene/ketone compound can inhibit the reaction. 2. Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO2, reducing its basicity. 3. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. 4. Incorrect Temperature: The reaction may require heating to proceed at a reasonable rate, or in some cases, cooling to prevent side reactions.1. Purify Starting Materials: Ensure the purity of your reagents before starting the reaction. Recrystallize or distill if necessary. 2. Use Fresh Catalyst: Use a fresh batch of the base catalyst. For moisture-sensitive reactions (e.g., with LDA), ensure anhydrous conditions. 3. Solvent Screening: Try different solvents. For Claisen-Schmidt, ethanol or methanol are common choices.[8] For Knoevenagel, a mixture of water and ethanol can be effective.[4] 4. Optimize Temperature: Experiment with a range of temperatures. Some reactions proceed well at room temperature, while others may require reflux.
Formation of Multiple Products/Side Reactions 1. Self-Condensation: The ketone or active methylene compound may react with itself. 2. Cannizzaro Reaction: The aldehyde may undergo a disproportionation reaction in the presence of a strong base.[11] 3. Michael Addition: The enolate can potentially add to the α,β-unsaturated product.1. Control Stoichiometry and Addition: Use the aldehyde in slight excess. Slowly add the ketone or active methylene compound to the mixture of the aldehyde and base. 2. Use a Milder Base: If the Cannizzaro reaction is suspected, consider using a weaker base or a catalyst system that does not promote this side reaction. 3. Modify Reaction Conditions: Lowering the reaction temperature can sometimes minimize Michael addition.
Product is Difficult to Purify 1. Product is an Oil: The product may not crystallize easily. 2. Tailing on Silica Gel Chromatography: The basic nature of the pyridine ring can cause tailing on silica gel.[12] 3. Co-elution of Impurities: Side products may have similar polarity to the desired product.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, purification by column chromatography is the next step. 2. Modify Eluent: Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent during column chromatography to suppress tailing.[12] 3. Optimize Chromatography: Use a different solvent system for chromatography or consider alternative purification techniques like preparative HPLC.
Reaction is Highly Exothermic and Difficult to Control 1. Concentrated Reagents: High concentrations of reactants and catalyst can lead to a rapid, exothermic reaction. 2. Rapid Addition of Reagents: Adding reagents too quickly can cause the reaction to become uncontrollable.1. Dilute the Reaction: Run the reaction at a lower concentration to help dissipate heat.[12] 2. Slow Reagent Addition and Cooling: Add one of the reactants dropwise over a period of time. Use an ice bath to maintain a constant, low temperature.[12]

Quantitative Data Summary

The following table summarizes various reaction conditions for condensation reactions involving pyridyl aldehydes. While not all examples use this compound specifically, they provide a strong basis for optimizing your reaction.

AldehydeKetone/Active Methylene CompoundCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-PyridinecarboxaldehydeMalononitrileNoneH₂O:EtOH (1:1)Room Temp.0.595[4]
4-PyridinecarboxaldehydeCyanoacetamideNoneH₂O:EtOH (1:1)Room Temp.192[4]
4-PyridinecarboxaldehydeEthyl CyanoacetateNoneH₂O:EtOH (1:1)Room Temp.390[4]
Pyridine-2-carbaldehydeSubstituted AcetophenonesKOHMethanol/EthanolRoom Temp.2437-68[8]
Pyridine-3-carbaldehydeSubstituted AcetophenonesLDAAnhydrous THF-78 to Room Temp.OvernightNot Specified[1]
Pyridine-2-carbaldehyde2,6-dihydroxy acetophenoneKOH (40%)EthanolReflux390[9]

Experimental Protocols

Protocol 1: Catalyst-Free Knoevenagel Condensation in Aqueous Ethanol[4]

This protocol is suitable for the reaction of this compound with active methylene compounds like malononitrile.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and the active methylene compound (e.g., malononitrile, 1 mmol) in a 1:1 mixture of water and ethanol (e.g., 10 mL).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times are typically short (30 minutes to a few hours).

  • Work-up and Purification: The product often precipitates directly from the reaction mixture. Collect the solid product by vacuum filtration. Wash the solid with a cold 50% water:ethanol mixture. The product can be further purified by recrystallization from a 50% water:ethanol mixture to yield the pure product.

Protocol 2: Base-Catalyzed Claisen-Schmidt Condensation for Pyridyl Chalcone Synthesis[8]

This protocol is a general method for the synthesis of chalcones from a pyridyl aldehyde and an acetophenone derivative.

  • Reaction Setup: In a flat-bottomed flask, mix equimolar quantities of this compound and the desired acetophenone derivative in methanol or ethanol.

  • Reaction: To the stirred solution, add a pellet of potassium hydroxide (KOH). Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, add cold water (e.g., 40 mL) to the reaction mixture to precipitate the product. Filter the precipitate and wash it with diethyl ether and n-hexane. The crude product can be purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Aldehyde, Ketone/Active Methylene, Catalyst, Solvent) setup Reaction Setup (Combine reactants and solvent) prep_reagents->setup addition Add Catalyst/Base (Control temperature if necessary) setup->addition stir Stir at Desired Temperature (Monitor by TLC) addition->stir quench Quench Reaction & Precipitate Product stir->quench filter Filter Crude Product quench->filter purify Purify Product (Recrystallization or Column Chromatography) filter->purify characterize Characterize Pure Product (NMR, IR, MS, etc.) purify->characterize

Caption: General experimental workflow for condensation reactions.

troubleshooting_logic start Low Yield or No Reaction check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Time) check_reagents->check_conditions Reagents OK purify_reagents Purify Starting Materials Use Fresh Catalyst check_reagents->purify_reagents Impurities Found side_reactions Analyze for Side Products (TLC, NMR of crude) check_conditions->side_reactions Conditions Seem Appropriate optimize_conditions Systematic Optimization of Solvent, Temperature, and Time check_conditions->optimize_conditions Suboptimal Conditions side_reactions->optimize_conditions No Obvious Side Products modify_protocol Modify Protocol (e.g., slow addition, different base) side_reactions->modify_protocol Side Products Identified

Caption: Troubleshooting logic for low-yield reactions.

References

preventing decomposition of 2-(4-Pyridinyl)benzaldehyde during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-(4-Pyridinyl)benzaldehyde during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a versatile aromatic aldehyde featuring a pyridine ring attached to a benzaldehyde moiety.[1] It serves as a crucial intermediate in organic synthesis for the development of pharmaceuticals, agrochemicals, dyes, and ligands for metal complexes.[1] Its unique structure is particularly valuable in the synthesis of anti-cancer agents and other therapeutic compounds.[1]

Q2: What are the main causes of this compound decomposition during a reaction?

A2: The primary causes of decomposition for this compound during a reaction include:

  • Strongly basic conditions: This can lead to a disproportionation reaction known as the Cannizzaro reaction, as the molecule lacks α-hydrogens.[2][3]

  • Oxidizing agents: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid.

  • Reducing agents: The aldehyde can be reduced to the corresponding alcohol.

  • High temperatures: Thermal degradation can occur, though specific temperature limits are not well-documented for this compound. Benzaldehyde, a related compound, is known to decompose at very high temperatures (1200-1800 K).[4]

  • Acidic conditions: While generally more stable than in basic media, prolonged exposure to strong acids may lead to side reactions or degradation.

Q3: What are the observable signs of decomposition?

A3: Decomposition of this compound can be indicated by:

  • A change in the reaction mixture's color.

  • The formation of unexpected precipitates.

  • A decrease in the yield of the desired product and the appearance of unexpected spots on a Thin Layer Chromatography (TLC) analysis.

  • Spectroscopic evidence (e.g., NMR, IR, MS) of byproducts such as 2-(4-pyridinyl)benzoic acid or [2-(4-pyridinyl)phenyl]methanol.

Q4: How should I store this compound to ensure its stability?

A4: To maintain its stability, this compound should be stored at 0-8 °C under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions involving this compound.

Problem Potential Cause Recommended Solution(s)
Low yield of desired product and formation of a carboxylic acid and an alcohol byproduct. Cannizzaro Reaction: The reaction is likely being carried out under strongly basic conditions (e.g., concentrated NaOH or KOH).1. Lower the pH: If possible, perform the reaction under neutral or mildly acidic conditions. 2. Use a non-nucleophilic base: If a base is required, consider using a sterically hindered, non-nucleophilic base. 3. Protect the aldehyde group: Convert the aldehyde to an acetal, which is stable under basic conditions. (See Experimental Protocol 1).
Formation of 2-(4-pyridinyl)benzoic acid as a major byproduct. Oxidation: The aldehyde is being oxidized by reagents or atmospheric oxygen.1. Run the reaction under an inert atmosphere: Use nitrogen or argon to exclude oxygen. 2. Use purified, oxygen-free solvents. 3. Avoid strong oxidizing agents unless they are part of the desired reaction scheme.
Formation of [2-(4-pyridinyl)phenyl]methanol as a major byproduct. Reduction: The aldehyde is being reduced by a reagent in the reaction mixture.1. Review all reagents: Ensure no unintended reducing agents are present. 2. Protect the aldehyde group: An acetal protecting group will prevent reduction of the aldehyde. (See Experimental Protocol 1).
Complex mixture of byproducts and/or tar formation. Thermal Decomposition or Strong Acid/Base Catalyzed Side Reactions. 1. Lower the reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Moderate the pH: Avoid extremes of pH unless absolutely necessary for the desired transformation. 3. Protect the pyridine nitrogen: If the pyridine nitrogen is interfering with the reaction, consider protecting it as a borane complex. (See Experimental Protocol 2).

Data Presentation

Table 1: General Kinetic Data for the Cannizzaro Reaction

The Cannizzaro reaction is a third-order reaction, second-order in aldehyde and first-order in base under typical conditions.[3][5]

Parameter Value Conditions
Rate Law rate = k[RCHO]²[OH⁻]Standard basic conditions.
Rate Law rate = k[RCHO]²[OH⁻] + k'[RCHO]²[OH⁻]²Very high base concentration.[2]

Note: This is generalized data for non-enolizable aldehydes and may not represent the exact kinetics for this compound.

Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol describes the formation of a cyclic acetal to protect the aldehyde functionality, rendering it stable to basic conditions, nucleophiles, and reducing agents.[6][7]

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.02 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add this compound, ethylene glycol, a catalytic amount of p-TSA, and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude acetal.

  • Purify the product by column chromatography if necessary.

Deprotection: The acetal can be deprotected to regenerate the aldehyde by stirring with aqueous acid (e.g., HCl in THF/water).

Protocol 2: Protection of the Pyridine Nitrogen as a Borane Complex

This protocol is useful when the basicity or nucleophilicity of the pyridine nitrogen interferes with the desired reaction.[8]

Materials:

  • This compound

  • Borane dimethyl sulfide complex (BH₃·SMe₂) (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane dimethyl sulfide complex dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • The formation of the borane complex can be monitored by NMR spectroscopy.

  • The resulting solution containing the pyridine-borane complex can often be used directly in the subsequent reaction step.

Deprotection: The borane protecting group can be removed by treatment with an excess of a suitable amine (e.g., diethylamine) or by heating with an alcohol.

Visualizations

DecompositionPathways main This compound acid 2-(4-Pyridinyl)benzoic Acid main->acid Oxidizing Agent alcohol [2-(4-Pyridinyl)phenyl]methanol main->alcohol Reducing Agent cannizzaro Cannizzaro Reaction (Disproportionation) main->cannizzaro Strong Base (e.g., NaOH, KOH) cannizzaro->acid cannizzaro->alcohol

Caption: Major decomposition pathways of this compound.

TroubleshootingWorkflow start Reaction with this compound check_yield Low Yield or Byproducts? start->check_yield analyze Analyze Byproducts (TLC, NMR, MS) check_yield->analyze Yes end Successful Reaction check_yield->end No cannizzaro Cannizzaro Products? (Acid + Alcohol) analyze->cannizzaro oxidation Oxidation Product? (Carboxylic Acid) cannizzaro->oxidation No solve_cannizzaro Lower pH or Protect Aldehyde cannizzaro->solve_cannizzaro Yes reduction Reduction Product? (Alcohol) oxidation->reduction No solve_oxidation Inert Atmosphere oxidation->solve_oxidation Yes solve_reduction Check Reagents or Protect Aldehyde reduction->solve_reduction Yes optimize Optimize Temperature and Reaction Time reduction->optimize No solve_cannizzaro->start solve_oxidation->start solve_reduction->start optimize->start

Caption: A logical workflow for troubleshooting decomposition issues.

References

Technical Support Center: Troubleshooting Low Reactivity of 2-(4-Pyridinyl)benzaldehyde in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 2-(4-Pyridinyl)benzaldehyde in common coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound?

Low yields in Suzuki-Miyaura couplings involving this compound are often attributed to catalyst inhibition or deactivation by the pyridine nitrogen.[1] The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, hindering its catalytic activity. Additionally, the aldehyde group can sometimes participate in side reactions. Common issues include:

  • Catalyst Inhibition: The pyridine nitrogen can act as a ligand, poisoning the palladium catalyst.[1]

  • Protodeboronation: The boronic acid or ester coupling partner can be protonated and removed from the catalytic cycle, especially in the presence of water.[1]

  • Homocoupling: Self-coupling of the boronic acid reagent can occur, leading to undesired byproducts.[2]

  • Ineffective Reaction Conditions: The choice of ligand, base, and solvent is critical for activating the substrates and facilitating the catalytic cycle.[3]

Q2: My Heck coupling reaction with this compound is not proceeding. What are the likely causes?

The primary challenge in the Heck reaction with this substrate is again the potential for catalyst deactivation by the pyridine nitrogen. Other common problems include:

  • Palladium Black Formation: Precipitation of palladium metal indicates catalyst decomposition, leading to a loss of catalytic activity.

  • Poor Ligand Choice: Standard phosphine ligands may not be robust enough to prevent catalyst inhibition.[4]

  • Suboptimal Base and Temperature: The base is crucial for regenerating the active catalyst, and the temperature needs to be sufficient to promote the reaction without causing decomposition.[5]

Q3: I am struggling with the Sonogashira coupling of this compound. What should I investigate?

Successful Sonogashira couplings are highly dependent on the reaction conditions. For substrates like this compound, potential issues include:

  • Catalyst Poisoning: Both the palladium catalyst and the copper co-catalyst can be inhibited by the pyridine nitrogen.[6]

  • Glaser-Hay Homocoupling: The terminal alkyne can undergo oxidative self-coupling, especially in the presence of oxygen and the copper co-catalyst.

  • Inefficient Transmetalation: The transfer of the alkynyl group from copper to palladium can be a slow step, impacting the overall reaction rate.[7]

Troubleshooting Guides

Suzuki-Miyaura Coupling

If you are experiencing low yields or reaction failure, consider the following troubleshooting strategies.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Start Low Yield in Suzuki Coupling Inert_Atmosphere Ensure Strict Inert Atmosphere (Argon or Nitrogen) Start->Inert_Atmosphere Initial Check Reagent_Quality Check Reagent Quality (Anhydrous Solvents, Fresh Base) Inert_Atmosphere->Reagent_Quality If problem persists Ligand_Screen Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Reagent_Quality->Ligand_Screen If problem persists Base_Screen Screen Different Bases (K3PO4, Cs2CO3) Ligand_Screen->Base_Screen If problem persists Temp_Optimization Optimize Temperature (60-120 °C) Base_Screen->Temp_Optimization If problem persists Success Reaction Successful Temp_Optimization->Success If successful

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.

Recommended Reaction Parameters:

ParameterRecommendationRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective palladium precursors.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands can promote oxidative addition and prevent catalyst deactivation.[3]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are often effective.[3]
Solvent Dioxane/H₂O, Toluene/H₂OAprotic solvents with a small amount of water can aid in dissolving the base and facilitating the catalytic cycle.[3]
Temperature 80-120 °CHigher temperatures are often required to overcome the activation barrier, especially for less reactive coupling partners.[3]

Detailed Experimental Protocol (Representative):

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction

For unsuccessful Heck reactions, a systematic optimization of conditions is recommended.

Troubleshooting Workflow for Heck Coupling

Start Heck Reaction Failure Check_Catalyst Use Pd(OAc)2 or a pre-catalyst. Consider phosphine-free catalysts. Start->Check_Catalyst Initial Step Optimize_Base Screen Organic Bases (e.g., Et3N, DIPEA) Check_Catalyst->Optimize_Base If no improvement Solvent_Choice Use Polar Aprotic Solvents (e.g., DMF, NMP) Optimize_Base->Solvent_Choice If still problematic Additives Consider Additives (e.g., TBAB) Solvent_Choice->Additives For difficult couplings Success Reaction Successful Additives->Success If successful

Caption: Systematic approach to troubleshooting a failing Heck reaction.

Recommended Reaction Parameters:

ParameterRecommendationRationale
Catalyst Pd(OAc)₂A common and effective Pd(II) precursor that is reduced in situ.[8]
Ligand P(o-tol)₃, P(t-Bu)₃ or phosphine-freeBulky phosphines can be effective. Phosphine-free conditions with additives can sometimes overcome catalyst poisoning.
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required to neutralize the HX generated.[5]
Solvent DMF, NMP, DMAcPolar aprotic solvents are commonly used.
Temperature 100-140 °CHigher temperatures are generally required for Heck reactions.[9]
Additive TBAB (Tetrabutylammonium bromide)Can stabilize the palladium catalyst and promote the reaction.[9]

Detailed Experimental Protocol (Representative):

  • In a sealed tube, combine this compound (as the aryl halide precursor, if applicable, or the corresponding halide) (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (2-5 mol%), and the base (e.g., Et₃N, 2.0 equiv.).

  • If using a ligand, add it at this stage (e.g., P(o-tol)₃, 4-10 mol%).

  • Add the degassed solvent (e.g., DMF).

  • Seal the tube and heat to the desired temperature (e.g., 120 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling

For Sonogashira couplings, both the palladium and copper catalysts need to be considered.

Troubleshooting Workflow for Sonogashira Coupling

Start Low Sonogashira Yield Inert_Atmosphere Strict Exclusion of Oxygen Start->Inert_Atmosphere Crucial First Step Catalyst_System Optimize Pd/Cu Ratio and Ligand (e.g., PPh3) Inert_Atmosphere->Catalyst_System If problem persists Base_Solvent Screen Amine Bases/Solvents (e.g., Et3N, DIPEA in THF/Toluene) Catalyst_System->Base_Solvent If still problematic Copper_Free Consider Copper-Free Conditions Base_Solvent->Copper_Free Alternative Strategy Success Reaction Successful Base_Solvent->Success If successful Copper_Free->Success If successful

Caption: Troubleshooting pathway for Sonogashira coupling reactions.

Recommended Reaction Parameters:

ParameterRecommendationRationale
Palladium Catalyst PdCl₂(PPh₃)₂A standard and reliable catalyst for Sonogashira couplings.[10]
Copper Co-catalyst CuIEssential for the activation of the terminal alkyne in the traditional Sonogashira reaction.[6]
Ligand PPh₃Often used in conjunction with the palladium catalyst.
Base/Solvent Et₃N, DIPEAThe amine base often serves as the solvent or co-solvent and is crucial for the reaction.[10]
Temperature Room Temperature to 80 °CMany Sonogashira reactions proceed at room temperature, but heating may be necessary.[10]

Detailed Experimental Protocol (Representative):

  • To a Schlenk flask, add the halide of this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent such as THF or Toluene, followed by the amine base (e.g., Et₃N, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

References

Technical Support Center: Efficient Suzuki Coupling of 2-Pyridyl Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with challenging 2-pyridyl substrates.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with a 2-pyridyl substrate resulting in a consistently low yield?

Answer: Low yields are a common challenge and can stem from several factors related to the specific nature of 2-pyridyl substrates.[1][2] The primary reasons include:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1]

  • Substrate Reactivity: 2-Chloropyridines are significantly less reactive than their 2-bromo or 2-iodo counterparts due to the stronger carbon-chlorine bond, which makes the initial oxidative addition step more difficult.[1][3]

  • Protodeboronation: Pyridylboronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[1][4][5][6]

  • Inefficient Transmetalation: The transfer of the pyridine group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl boron compounds.[1][7]

Question 2: What are the most common side reactions, and how can I minimize them?

Answer: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This side reaction consumes the boronic acid.[3] To minimize it:

    • Use anhydrous solvents and reagents.[3]

    • Consider using more stable boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, which are less prone to this side reaction.[1][4]

    • Employ a slow-release strategy with MIDA boronates, where the boronic acid is generated in situ at a rate slower than catalyst turnover.[4]

  • Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct, often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[1] To reduce homocoupling:

    • Ensure the reaction is thoroughly degassed.[1]

    • Use a Pd(0) source or an efficient precatalyst system.[1]

Question 3: My 2-chloropyridine substrate seems unreactive. What specific conditions can improve the coupling?

Answer: Given the lower reactivity of 2-chloropyridines, highly active catalyst systems are often required.[1][3] Consider the following adjustments:

  • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][3] These ligands can stabilize the palladium catalyst, promote the difficult oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[1]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond. However, be mindful that this can also increase the rate of side reactions.[1][3]

  • Select an Appropriate Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[1]

Question 4: How do I choose the right catalyst and ligand for my 2-pyridyl Suzuki coupling?

Answer: The choice of catalyst and ligand is critical for success. Highly stable and active Pd-phosphine catalysts are often necessary. For challenging substrates like 2-pyridyl compounds, catalysts composed of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich dialkylbiarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) are a good starting point.[3][8] N-heterocyclic carbene (NHC) ligands have also shown to be effective.[3][9] The key is to use a ligand that promotes the oxidative addition step and prevents catalyst deactivation by the pyridine nitrogen.[1]

Frequently Asked Questions (FAQs)

Q1: What is the "2-pyridyl problem" in Suzuki coupling?

The "2-pyridyl problem" refers to the difficulties encountered when using 2-pyridyl organometallic reagents, particularly boronic acids, in Suzuki-Miyaura reactions. These substrates are known for their instability and poor reactivity, which can be attributed to catalyst deactivation by the pyridine nitrogen, slow transmetalation, and a high propensity for protodeboronation.[10][11]

Q2: Can I use 2-pyridylboronic acids directly, or should I use a derivative?

While direct use is possible, 2-pyridylboronic acids are often unstable.[5] For more reproducible and higher-yielding reactions, it is highly recommended to use more stable derivatives like 2-pyridyl pinacol boronate esters or 2-pyridyl MIDA boronates.[1][4] These alternatives are less susceptible to protodeboronation.[1][7]

Q3: How do I choose the right base for my reaction?

The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1] The choice of base can significantly impact the reaction yield. Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[1] For challenging couplings involving 2-pyridyl substrates, K₃PO₄ is often a good starting point.[1] Screening different bases is a recommended optimization step.

Q4: Can I run the Suzuki coupling of 2-pyridyl substrates under aerobic conditions?

It is strongly recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1] Oxygen can lead to the oxidation and deactivation of the active Pd(0) catalyst and can promote the homocoupling of the boronic acid, both of which reduce the yield of the desired product.[1][3]

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of 2-Pyridyl Substrates

Catalyst System2-Pyridyl SubstrateCoupling PartnerBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / Ligand 1Lithium triisopropyl 2-pyridylboronate3,5-(bis-trifluoromethyl)bromobenzeneKFDioxane-82[7]
Pd₂(dba)₃ / Ligand 1Lithium triisopropyl 2-pyridylboronate4-bromoanisoleKFDioxane-74[7]
Pd₂(dba)₃ / Ligand 1Lithium triisopropyl 2-pyridylboronate5-bromopyrimidineKFDioxane-91[7]
Pd(dppf)Cl₂Pyridine-2-sulfonyl fluoride2-thiopheneboronic acid pinacol esterNa₃PO₄Dioxane/H₂O65-1005-89[12][13]
Pd[PPh₃]₂Cl₂2-methoxy-5-pyridylboronic acid2-amino-5-bromopyridineNa₂CO₃ (1M aq.)1,4-DioxaneReflux67-69[14]
XphosPdcycle2-pyridyl MIDA boronateDeactivated aryl chloridesK₃PO₄DMF100-[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine with an Arylboronic Acid

Note: This is a generalized procedure and requires optimization for specific substrates and scales.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-chloropyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and subject it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen) to ensure all oxygen is removed.[1]

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.2-6 mol%) in a small amount of the reaction solvent.[3] Add this catalyst mixture to the reaction vessel. Alternatively, a pre-formed catalyst complex can be added directly.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[1] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[1]

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-Pd(II)-X)L_n A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L_n B->C Ar'-B(OR)₂ + Base D Reductive Elimination C->D D->A Ar-Ar' ArX Aryl Halide (Ar-X) ArB Boronic Acid/Ester (Ar'-B(OR)₂) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in 2-Pyridyl Suzuki Coupling check_catalyst Catalyst/Ligand Deactivation? start->check_catalyst check_sm Starting Material Unreacted? check_catalyst->check_sm No solution_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) check_catalyst->solution_catalyst Yes check_side_reactions Side Reactions Observed? check_sm->check_side_reactions No solution_temp Increase Reaction Temperature check_sm->solution_temp Yes solution_boron Use Pinacol Ester or MIDA Boronate check_side_reactions->solution_boron Protodeboronation solution_degas Ensure Thorough Degassing check_side_reactions->solution_degas Homocoupling solution_base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) check_side_reactions->solution_base Other

Caption: Troubleshooting workflow for low-yielding 2-pyridyl Suzuki coupling.

Catalyst_Selection_Logic start Select Catalyst for 2-Pyridyl Suzuki Coupling substrate_type What is the 2-pyridyl substrate? start->substrate_type boronic_acid 2-Pyridylboronic Acid substrate_type->boronic_acid Nucleophile boronic_ester 2-Pyridylboronic Ester (Pinacol, MIDA) substrate_type->boronic_ester Nucleophile electrophile 2-Pyridyl Halide (Cl, Br, I) substrate_type->electrophile Electrophile recommendation_acid High risk of protodeboronation. Consider switching to ester. boronic_acid->recommendation_acid recommendation_ester Good stability. Proceed with catalyst selection. boronic_ester->recommendation_ester recommendation_electrophile Reactivity: I > Br > Cl. For chlorides, use highly active catalyst. electrophile->recommendation_electrophile catalyst_choice Select Pd Source & Ligand recommendation_ester->catalyst_choice recommendation_electrophile->catalyst_choice ligand_type Bulky, Electron-Rich Ligands: - Buchwald type (SPhos, XPhos) - NHC type (IPr, etc.) catalyst_choice->ligand_type pd_source Pd Source: - Pd₂(dba)₃ - Pd(OAc)₂ catalyst_choice->pd_source

Caption: Logic diagram for catalyst selection in 2-pyridyl Suzuki coupling.

References

Technical Support Center: Managing Impurities in 2-(4-Pyridinyl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the synthesis of 2-(4-Pyridinyl)benzaldehyde. The information is tailored to address common challenges, particularly the formation and management of impurities during Suzuki-Miyaura coupling and other synthetic routes.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Common Issues in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of 2-bromobenzaldehyde with a 4-pyridylboronic acid derivative is a common synthetic route. However, several side reactions can lead to impurities and reduced yields.

Question 1: My Suzuki-Miyaura reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yields in Suzuki-Miyaura couplings involving pyridylboronic acids can stem from several factors. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation. Additionally, pyridylboronic acids are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1]

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: Employ highly active catalyst systems. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can enhance the oxidative addition step and sterically hinder the pyridine nitrogen from deactivating the palladium center.[1] N-heterocyclic carbene (NHC) ligands are also effective.[2]

  • Base Selection: The choice of base is critical. Start with milder inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). If protodeboronation is observed, consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]

  • Boronic Acid Stability: To minimize protodeboronation, consider converting the 4-pyridylboronic acid to its corresponding pinacol ester or trifluoroborate salt, which are generally more stable under reaction conditions.[1]

  • Reaction Conditions: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from causing homocoupling of the boronic acid and catalyst decomposition.[2] Thoroughly degas all solvents and reagents before use.[1]

Question 2: I am observing significant amounts of homocoupling byproducts (bipyridine and/or biphenyl derivatives) in my reaction mixture. How can I minimize their formation?

Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen which can re-oxidize the Pd(0) catalyst to Pd(II).[4]

Troubleshooting Strategies:

  • Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen. Ensure your reaction flask is properly sealed and purged with an inert gas (nitrogen or argon) before adding the catalyst. Use degassed solvents.

  • Catalyst Choice: Using a Pd(0) source directly or an efficient pre-catalyst system can reduce the concentration of Pd(II) species that contribute to homocoupling.[1]

  • Reaction Temperature: Higher temperatures can sometimes favor homocoupling. If possible, try running the reaction at a lower temperature for a longer duration.

Question 3: My starting materials (2-bromobenzaldehyde and/or 4-pyridylboronic acid) remain largely unreacted. What could be the problem?

Answer: Incomplete conversion can be due to several factors, including catalyst deactivation, poor solubility of reagents, or insufficient reaction time or temperature.

Troubleshooting Strategies:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. If you are using a new batch of catalyst, test it on a known, reliable reaction.

  • Solvent and Solubility: The solubility of all components is crucial. For reactants with poor solubility, consider using a different solvent system or increasing the reaction temperature. Common solvents for Suzuki couplings include dioxane, THF, DMF, and toluene, often with the addition of water.[4]

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.

Question 4: How can I effectively purify this compound from the reaction mixture?

Answer: Purification is typically achieved through column chromatography or recrystallization.

Purification Protocols:

  • Column Chromatography: Flash column chromatography on silica gel is a common method. A typical eluent system would be a gradient of hexane and ethyl acetate.[5] For more polar impurities, a solvent system like chloroform/methanol might be necessary.[6]

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective final purification step. Suitable solvents need to be determined empirically, but options could include toluene, ethanol, or mixtures with a co-solvent.

Data Presentation

Table 1: Common Impurities in the Synthesis of this compound via Suzuki-Miyaura Coupling

Impurity NameChemical StructureLikely Origin
4,4'-BipyridinePy-PyHomocoupling of 4-pyridylboronic acid
2,2'-Diformylbiphenyl(CHO-Ph)-(Ph-CHO)Homocoupling of 2-bromobenzaldehyde
PyridinePy-HProtodeboronation of 4-pyridylboronic acid
BenzaldehydePh-CHOReduction of 2-bromobenzaldehyde (dehalogenation)
2-BromobenzaldehydeBr-Ph-CHOUnreacted starting material
4-Pyridylboronic acidPy-B(OH)₂Unreacted starting material

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromobenzaldehyde with 4-Pyridylboronic Acid

Materials:

  • 2-Bromobenzaldehyde (1.0 equiv)

  • 4-Pyridylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde, 4-pyridylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[7]

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV maximum of this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

This is a general protocol and may require optimization for specific impurity profiles.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Instrumentation:

  • GC system coupled to a mass spectrometer.

  • Capillary column suitable for aromatic compounds (e.g., DB-5MS).

Conditions:

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to elute all components.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: Scan a range appropriate for the expected masses of the product and impurities (e.g., 50-400 amu).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr ArPdPy Ar-Pd(II)L2-Py ArPdBr->ArPdPy Transmetalation ArPdPy->Pd0 Regeneration ArPy Ar-Py ArPdPy->ArPy Reductive Elimination ArBr Ar-Br (2-Bromobenzaldehyde) ArBr->Pd0 Oxidative Addition PyBOH2 Py-B(OH)2 (4-Pyridylboronic acid) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Inert Verify Inert Atmosphere (Degas Solvents, Purge with N2/Ar) Start->Check_Inert Check_Catalyst Assess Catalyst/Ligand Activity Start->Check_Catalyst Check_Base Evaluate Base Choice (Consider milder or different base) Start->Check_Base Check_Boronic_Acid Check Boronic Acid Stability (Consider Pinacol Ester) Start->Check_Boronic_Acid Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Check_Inert->Optimize_Conditions Check_Catalyst->Optimize_Conditions Check_Base->Optimize_Conditions Check_Boronic_Acid->Optimize_Conditions Analyze_Impurities Analyze Impurities (LC-MS, GC-MS) Optimize_Conditions->Analyze_Impurities Purify Purify Product (Column Chromatography, Recrystallization) Analyze_Impurities->Purify Success Pure Product, Improved Yield Purify->Success

Caption: A workflow for troubleshooting Suzuki-Miyaura reactions.

Impurity_Formation_Pathways Reactants 2-Bromobenzaldehyde + 4-Pyridylboronic Acid Desired_Product This compound Reactants->Desired_Product Suzuki Coupling (Desired Pathway) Homocoupling_Py 4,4'-Bipyridine Reactants->Homocoupling_Py Homocoupling (O2 present) Homocoupling_Ar 2,2'-Diformylbiphenyl Reactants->Homocoupling_Ar Homocoupling (O2 present) Protodeboronation Pyridine Reactants->Protodeboronation Protodeboronation (Aqueous Base) Dehalogenation Benzaldehyde Reactants->Dehalogenation Dehalogenation

Caption: Potential impurity formation pathways.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Determination of 2-(4-Pyridinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 2-(4-Pyridinyl)benzaldehyde is paramount for the integrity of research and the quality of the final product. This guide provides a comprehensive comparison of three common analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction to this compound and its Potential Impurities

This compound is a valuable building block in medicinal chemistry and materials science. It is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction between a halobenzaldehyde and a pyridineboronic acid. This synthetic route can introduce several process-related impurities, including:

  • Unreacted Starting Materials: Such as 2-bromobenzaldehyde and pyridine-4-boronic acid.

  • Homocoupling Byproducts: Biphenyl derivatives from the coupling of two benzaldehyde molecules or bipyridine derivatives from the coupling of two pyridine molecules.

  • Catalyst Residues: Trace amounts of the palladium catalyst and ligands used in the reaction.

  • Degradation Products: Oxidation of the aldehyde to the corresponding carboxylic acid can occur.

The choice of analytical method for purity determination depends on the chemical nature of these potential impurities and the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, and sample throughput.

Comparison of Analytical Methodologies

The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound. The quantitative data presented is illustrative to highlight the comparative aspects of each technique.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection and identification.Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[1][2]
Typical Purity Result 99.5% (by peak area normalization)99.2% (by peak area normalization)99.3% (w/w)
Limit of Detection (LOD) ~0.01%~0.001%~0.05%
Limit of Quantitation (LOQ) ~0.03%~0.005%~0.15%
Precision (%RSD) < 1.0%< 1.5%< 0.5%
Accuracy (% Recovery) 98-102%95-105%99-101%
Analysis Time 15-30 minutes20-40 minutes10-20 minutes
Impurity Identification Tentative (based on retention time and UV spectra)Confident (based on mass spectral library matching)Possible for known impurities, structural elucidation of unknowns.
Sample Preparation Simple dissolution and filtration.May require derivatization for less volatile impurities.Accurate weighing of sample and internal standard is critical.[1]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC method is a robust approach for the routine purity assessment of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Sample Preparation:

  • Accurately weigh approximately 5 mg of this compound.

  • Dissolve in 5 mL of dichloromethane to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte itself.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with known purity, such as maleic anhydride or 1,4-dinitrobenzene.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard signals to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

Sample Preparation:

  • Accurately weigh a specific amount of this compound (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a clean vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

Data Analysis: The purity is calculated using the following formula:

Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into GC-MS filter->inject separate Separation in GC Column inject->separate detect MS Detection separate->detect identify Identify Impurities (Library Search) detect->identify calculate Calculate Purity identify->calculate

Caption: Experimental workflow for GC-MS purity analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Experimental workflow for qNMR purity analysis.

Conclusion and Recommendations

The choice of the most suitable analytical method for determining the purity of this compound depends on the specific analytical needs.

  • RP-HPLC is recommended for routine quality control due to its robustness, precision, and high throughput. It is particularly effective for quantifying known, non-volatile impurities.

  • GC-MS is the preferred method for identifying and quantifying unknown volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by the mass spectrometer are invaluable for impurity profiling and process optimization.

  • qNMR is the gold standard for obtaining an absolute purity value (w/w %). It is an excellent orthogonal technique to chromatography and is particularly useful for the certification of reference materials or when a highly accurate purity value is required without relying on the availability of a specific certified standard for the main component.

For a comprehensive purity assessment, a combination of these techniques is often employed. For instance, HPLC can be used for routine purity testing, while GC-MS can be utilized to investigate any unknown peaks, and qNMR can provide a highly accurate, absolute purity value for batch certification.

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-(4-Pyridinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 2-(4-Pyridinyl)benzaldehyde against its structural isomer, 4-(2-Pyridyl)benzaldehyde, and the parent molecule, benzaldehyde.

Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted NMR data for this compound, offering a valuable comparative framework based on established chemical shift principles.

Comparison of ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. The table below compares the predicted chemical shifts (δ) for this compound with the experimental data for 4-(2-Pyridyl)benzaldehyde and benzaldehyde. The presence of the pyridinyl substituent and its position relative to the aldehyde group significantly influences the chemical shifts of the aromatic protons.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
This compound (Predicted) Aldehyde (-CHO)~10.1s1H
Pyridinyl H-2', H-6'~8.7d2H
Pyridinyl H-3', H-5'~7.5d2H
Benzaldehyde H-3~8.0d1H
Benzaldehyde H-4~7.7t1H
Benzaldehyde H-5~7.6t1H
Benzaldehyde H-6~7.9d1H
4-(2-Pyridyl)benzaldehyde (Experimental) Aldehyde (-CHO)10.09s1H
Pyridinyl H-6'8.71d1H
Pyridinyl H-3'8.01d1H
Pyridinyl H-4'7.86t1H
Pyridinyl H-5'7.37t1H
Benzaldehyde H-2, H-68.13d2H
Benzaldehyde H-3, H-57.98d2H
Benzaldehyde (Experimental) [1]Aldehyde (-CHO)~10.0s1H
Aromatic H-2, H-6 (ortho)~7.86d2H
Aromatic H-4 (para)~7.62t1H
Aromatic H-3, H-5 (meta)~7.52t2H

Comparison of ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms within a molecule. The table below outlines the predicted ¹³C chemical shifts for this compound and compares them with the experimental data for its isomer and benzaldehyde. The position of the nitrogen atom in the pyridine ring and the substitution pattern on the benzaldehyde ring cause noticeable differences in the carbon resonances.

Compound Carbon Assignment Chemical Shift (δ, ppm)
This compound (Predicted) Aldehyde (C=O)~192
Pyridinyl C-4' (ipso)~148
Pyridinyl C-2', C-6'~150
Pyridinyl C-3', C-5'~122
Benzaldehyde C-1 (ipso)~136
Benzaldehyde C-2 (ipso)~145
Benzaldehyde C-3~130
Benzaldehyde C-4~129
Benzaldehyde C-5~128
Benzaldehyde C-6~134
4-(2-Pyridyl)benzaldehyde (Experimental) Aldehyde (C=O)192.1
Pyridinyl C-2' (ipso)156.1
Pyridinyl C-6'149.8
Pyridinyl C-4'136.9
Pyridinyl C-5'124.6
Pyridinyl C-3'120.9
Benzaldehyde C-1 (ipso)144.1
Benzaldehyde C-4 (ipso)135.5
Benzaldehyde C-3, C-5130.2
Benzaldehyde C-2, C-6127.5
Benzaldehyde (Experimental) [2]Aldehyde (C=O)~192.3
Aromatic C-1 (ipso)~136.4
Aromatic C-4 (para)~134.4
Aromatic C-2, C-6 (ortho)~129.7
Aromatic C-3, C-5 (meta)~128.9

Experimental Protocols

Standard protocols for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules are outlined below.

Sample Preparation:

  • Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube.

  • Commonly used solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆, chosen based on the sample's solubility.[3]

  • Ensure the solution is homogeneous. If necessary, gently warm the sample or use sonication to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

  • The spectrometer is typically operated at a frequency of 300-600 MHz.

  • A standard pulse sequence, such as a single 90° pulse, is used.

  • Key acquisition parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

  • The spectrometer is operated at a frequency corresponding to the ¹H frequency (e.g., 75-150 MHz for a 300-600 MHz instrument).

  • A proton-decoupled pulse sequence is standard, which simplifies the spectrum by removing C-H coupling.

  • A wider spectral width of about 200-220 ppm is used to encompass the full range of carbon chemical shifts.

  • A longer acquisition time and a larger number of scans (often several hundred to thousands) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Visualizing NMR Analysis and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the workflow of NMR analysis and the structural differences influencing the NMR spectra.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Compound of Interest Solvent Deuterated Solvent Selection Sample->Solvent Dissolution Dissolution & Homogenization Solvent->Dissolution H1_NMR ¹H NMR Spectroscopy Dissolution->H1_NMR C13_NMR ¹³C NMR Spectroscopy Dissolution->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Referencing Referencing to Standard Baseline->Referencing ChemShift Chemical Shift Analysis Referencing->ChemShift Integration Integration ChemShift->Integration Coupling Coupling Constant Analysis Integration->Coupling Structure Structure Elucidation Coupling->Structure

General workflow for NMR analysis.

Structural_Comparison cluster_benzaldehyde Benzaldehyde cluster_pyridinyl Pyridinyl Benzaldehydes cluster_effects Expected NMR Effects Benzaldehyde Benzaldehyde -CHO directly attached to phenyl ring Effects_Benzaldehyde Symmetrical aromatic signals (ortho, meta, para) Benzaldehyde->Effects_Benzaldehyde Pyridinyl_2_4 This compound -CHO at C2, Pyridinyl at C4 of benzaldehyde Effects_2_4 Asymmetric aromatic signals due to ortho-substitution Strong deshielding of pyridinyl protons alpha to N Pyridinyl_2_4->Effects_2_4 Pyridinyl_4_2 4-(2-Pyridyl)benzaldehyde -CHO at C1, Pyridinyl at C4 of benzaldehyde Effects_4_2 More complex but symmetrical benzaldehyde signals Deshielding of pyridinyl proton alpha to N Pyridinyl_4_2->Effects_4_2

Structural differences and their expected impact on NMR spectra.

References

Mass Spectrometry Characterization of 2-(4-Pyridinyl)benzaldehyde and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are critical in drug discovery and development. 2-(4-Pyridinyl)benzaldehyde and its derivatives are important building blocks in the synthesis of various biologically active compounds.[1] Mass spectrometry, often coupled with chromatographic techniques, stands as a cornerstone for the characterization of these molecules. This guide provides a comparative analysis of mass spectrometry for this compound and its derivatives, alongside alternative analytical techniques, supported by experimental protocols and data.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This information can be used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. For this compound (Molecular Formula: C₁₂H₉NO, Molecular Weight: 183.21 g/mol ), the mass spectrum is predicted to exhibit a distinct fragmentation pattern influenced by the benzaldehyde and pyridine moieties.[1]

Predicted Fragmentation Pathway

Under electron ionization (EI), the this compound molecule is expected to ionize to form a molecular ion (M⁺˙) at m/z 183. The subsequent fragmentation is likely to proceed through several key pathways characteristic of aromatic aldehydes and pyridine-containing compounds:

  • Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes, leading to the formation of a stable acylium ion at m/z 182.

  • Loss of Carbon Monoxide (M-28): Following the initial loss of a hydrogen radical, the resulting ion can lose carbon monoxide to yield a pyridinylphenyl cation at m/z 154.

  • Loss of the Formyl Group (M-29): Cleavage of the bond between the phenyl ring and the carbonyl group results in the formation of a pyridinylphenyl cation at m/z 154 and a formyl radical.

  • Formation of the Pyridinyl Cation: Cleavage of the bond between the two aromatic rings can lead to the formation of a pyridinyl cation.

  • Formation of the Benzoyl Cation: Alternatively, cleavage can result in a benzoyl cation at m/z 105.

The relative abundance of these fragments will depend on their stability.

Comparative Mass Spectrometry Data

The following table summarizes the predicted key mass-to-charge ratios (m/z) and their relative intensities for this compound and two of its derivatives. This data is based on established fragmentation patterns for similar compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z) and Predicted Relative Abundance
This compound C₁₂H₉NO183.21183 (M⁺˙, 80%), 182 (M-H, 100%), 154 (M-CHO, 60%), 127 (40%), 78 (30%)
2-(4-Pyridinyl)-5-methoxybenzaldehyde C₁₃H₁₁NO₂213.23213 (M⁺˙, 75%), 212 (M-H, 100%), 198 (M-CH₃, 40%), 184 (M-CHO, 55%), 154 (35%)
5-Chloro-2-(4-pyridinyl)benzaldehyde C₁₂H₈ClNO217.65217/219 (M⁺˙, 70%, 3:1 ratio), 216/218 (M-H, 100%, 3:1 ratio), 188/190 (M-CHO, 50%, 3:1 ratio), 153 (45%), 127 (30%)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-450

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile derivatives or for higher sensitivity, LC-MS/MS is the preferred method.

Instrumentation:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, hold for 0.5 min, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions over 0.5 min, and re-equilibrate for 1 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 20 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Collision Gas: Argon

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound and its derivatives often involves orthogonal analytical techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Purity, quantification, separation of isomers and impurities.High resolution, quantitative accuracy, well-established methods.Does not provide structural information on its own.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation, confirmation of stereochemistry.Unambiguous structure determination.Lower sensitivity than MS, complex spectra for mixtures.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (e.g., C=O, C=N).Rapid, non-destructive, provides a molecular "fingerprint".Limited structural information for complex molecules.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the characterization of this compound and its derivatives.

cluster_0 GC-MS Workflow Sample Sample Preparation (Dissolution in appropriate solvent) GC Gas Chromatography (Separation) Sample->GC Injection Ionization Electron Ionization (EI) GC->Ionization MS Mass Spectrometry (Detection and Fragmentation Analysis) Ionization->MS Data Data Analysis (Library Search, Spectrum Interpretation) MS->Data

Caption: General workflow for GC-MS analysis of pyridinylbenzaldehydes.

cluster_1 LC-MS/MS Workflow Sample_LC Sample Preparation (Dilution in mobile phase) LC Liquid Chromatography (Separation) Sample_LC->LC Injection ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1 (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 (Fragment Ion Analysis) CID->MS2 Data_LC Data Analysis (Quantification, Structural Elucidation) MS2->Data_LC

Caption: General workflow for LC-MS/MS analysis of pyridinylbenzaldehydes.

Compound This compound & Derivatives MS Mass Spectrometry (Molecular Weight & Fragmentation) Compound->MS HPLC HPLC (Purity & Quantification) Compound->HPLC NMR NMR (Structural Elucidation) Compound->NMR FTIR FTIR (Functional Groups) Compound->FTIR Characterization Complete Characterization MS->Characterization HPLC->Characterization NMR->Characterization FTIR->Characterization

Caption: Interrelationship of analytical techniques for comprehensive characterization.

References

comparative study of 2-, 3-, and 4-pyridinylbenzaldehyde isomers in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric pyridinylbenzaldehydes, more commonly known as formylpyridines, are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and functional materials. The position of the formyl group on the pyridine ring significantly influences the molecule's steric and electronic properties, thereby dictating its reactivity and suitability for various synthetic transformations. This guide provides a comparative analysis of the synthesis of 2-, 3-, and 4-formylpyridine, presenting quantitative data from various synthetic protocols to aid in the selection of the most appropriate isomer and synthetic route for a given application.

Comparative Analysis of Synthetic Routes

The synthesis of formylpyridine isomers can be broadly categorized into two main strategies: the oxidation of the corresponding methylpyridines (picolines) and the reduction or hydrolysis of pyridine derivatives such as cyanopyridines. The choice of method often depends on the desired scale, available starting materials, and required purity.

Data Presentation: Synthesis of Formylpyridine Isomers
IsomerStarting MaterialSynthetic MethodKey Reagents/CatalystReaction ConditionsYield (%)Reference
2-Formylpyridine 2-ChloropyridineMethylation and Oxidation1. Methylating agent2. Selenium dioxideNot specifiedHigh[1]
3-Formylpyridine 3-CyanopyridineVapor-Phase Catalytic ReactionThoria-alumina catalyst, Formic acid, Water~425 °CNot specified[2]
3-MethylpyridineChlorination and Hydrolysis1. Chlorine2. Calcium carbonate, Water1. 137-142 °C2. 115 °C96[3]
3-CyanopyridineCatalytic HydrogenationPalladium/carbon catalystNot specifiedNot specified[4]
4-Formylpyridine 4-Methylpyridine (4-Picoline)Catalytic OxidationVanadium-molybdenum catalyst, Air400 °CNot specified[5][6][7]
4-CyanopyridineStephen ReactionStannous chloride, Hydrochloric acid40 °C95.8[7]

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below. These protocols are representative examples and may require optimization based on laboratory conditions and desired scale.

Protocol 1: Synthesis of 3-Formylpyridine via Chlorination and Hydrolysis[3]
  • Chlorination: 100 g of 3-methylpyridine is heated to 137 °C in a four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and gas inlet. Chlorine gas is bubbled through the reaction mixture at a rate of 150 mL/min, maintaining the temperature between 137 °C and 142 °C. The reaction is monitored by gas chromatography until the intermediate 3-chloromethylpyridine concentration is less than 0.2%.

  • Hydrolysis: The resulting 154 g of the chlorination reaction liquid is transferred to an autoclave with 616 g of water and 85.4 g of calcium carbonate. The autoclave is sealed, purged with nitrogen, and heated to 115 °C with stirring. The reaction is held at this temperature for approximately 8 hours until the pressure stabilizes.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the filtrate is distilled to yield 3-formylpyridine.

Protocol 2: Synthesis of 4-Formylpyridine via Stephen Reaction[7]
  • Reaction Setup: 208 kg of 4-cyanopyridine is dissolved in a 2% hydrochloric acid solution in tetrahydrofuran.

  • Reduction: 380 kg of stannous chloride is added in four portions to the solution while maintaining the reaction temperature at 40 °C for 9 hours.

  • Hydrolysis and Work-up: The reaction mixture is filtered, and 24 kg of water is added dropwise to the filtrate at 25 °C, followed by stirring for 4 hours. The tetrahydrofuran is removed by concentration, and a saturated sodium carbonate solution is added to adjust the pH to 8-9.

  • Extraction and Purification: The product is extracted with ethyl acetate (2 x 400 kg). The combined organic layers are concentrated under reduced pressure to yield 4-formylpyridine as a light yellow oily substance.

Reactivity and Applications in Drug Development

The position of the nitrogen atom relative to the aldehyde group significantly impacts the electrophilicity of the carbonyl carbon and the overall reactivity of the molecule. This has profound implications for their use in constructing more complex molecules, particularly in the realm of drug discovery.

The pyridine ring is a common motif in a vast number of therapeutic agents.[8] The formylpyridines serve as versatile intermediates for introducing this heterocycle. For instance, 4-formylpyridine is a key intermediate in the synthesis of Donepezil, a medication used for the treatment of Alzheimer's disease.[5] The aldehyde functionality allows for a variety of subsequent reactions, such as reductive aminations, Wittig reactions, and the formation of Schiff bases, which are themselves important ligands in coordination chemistry.[9]

In palladium-catalyzed cross-coupling reactions, a widely used tool in drug development, the reactivity of related bromopyridine isomers follows the general trend of 4- > 2- > 3-bromopyridine.[10] This is attributed to the strong electron-withdrawing effect of the nitrogen atom, which is most pronounced at the para position, making the C4 carbon more electrophilic and susceptible to oxidative addition to the palladium catalyst.[10] A similar trend in reactivity can be anticipated for the formylpyridine isomers in nucleophilic addition reactions.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Synthesis_of_3_Formylpyridine cluster_chlorination Chlorination cluster_hydrolysis Hydrolysis cluster_purification Purification 3-Methylpyridine 3-Methylpyridine Reaction_Vessel_1 Reaction @ 137-142°C 3-Methylpyridine->Reaction_Vessel_1 Chlorine_Gas Chlorine_Gas Chlorine_Gas->Reaction_Vessel_1 3-Dichloromethylpyridine 3-Dichloromethylpyridine Reaction_Vessel_1->3-Dichloromethylpyridine Autoclave Reaction @ 115°C 3-Dichloromethylpyridine->Autoclave Water Water Water->Autoclave Calcium_Carbonate Calcium_Carbonate Calcium_Carbonate->Autoclave Crude_3-Formylpyridine Crude_3-Formylpyridine Autoclave->Crude_3-Formylpyridine Distillation Distillation Crude_3-Formylpyridine->Distillation Pure_3-Formylpyridine Pure_3-Formylpyridine Distillation->Pure_3-Formylpyridine

Caption: Workflow for the synthesis of 3-Formylpyridine.

Synthesis_of_4_Formylpyridine cluster_stephen_reaction Stephen Reaction cluster_hydrolysis_workup Hydrolysis & Work-up cluster_extraction_purification Extraction & Purification 4-Cyanopyridine 4-Cyanopyridine Reaction_Vessel Reaction @ 40°C 4-Cyanopyridine->Reaction_Vessel HCl_in_THF HCl in THF HCl_in_THF->Reaction_Vessel SnCl2 Stannous Chloride SnCl2->Reaction_Vessel Imine_Intermediate Imine_Intermediate Reaction_Vessel->Imine_Intermediate Hydrolysis Hydrolysis @ 25°C Imine_Intermediate->Hydrolysis Water Water Water->Hydrolysis Na2CO3 Sodium Carbonate pH_Adjustment pH Adjustment to 8-9 Na2CO3->pH_Adjustment Hydrolysis->pH_Adjustment Extraction Extraction pH_Adjustment->Extraction Ethyl_Acetate Ethyl_Acetate Ethyl_Acetate->Extraction Concentration Concentration Extraction->Concentration Pure_4-Formylpyridine Pure_4-Formylpyridine Concentration->Pure_4-Formylpyridine

Caption: Workflow for the synthesis of 4-Formylpyridine.

References

Unveiling the Molecular Architecture: A Comparative Guide to Validating the Structure of 2-(4-Pyridinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research. While X-ray crystallography stands as the definitive method for solid-state structural elucidation, its application can be contingent on obtaining a suitable single crystal. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic techniques for the structural validation of 2-(4-Pyridinyl)benzaldehyde, a key building block in medicinal chemistry. Due to the absence of a publicly available crystal structure for this compound, this guide will utilize data from its close isomer, 4-(2-Pyridyl)benzaldehyde, for comparative analysis.

At a Glance: Structural Validation Techniques

The confirmation of the chemical structure of a synthesized compound is a critical step in any chemical research and development workflow. A variety of analytical techniques can be employed, each providing unique and complementary information. While single-crystal X-ray diffraction provides the most detailed three-dimensional picture of a molecule in the solid state, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer invaluable data regarding the connectivity, functional groups, and molecular weight of a compound.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, and crystal packing information.Unambiguous structural determination.Requires a single, well-ordered crystal of sufficient size and quality.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment and connectivity of atoms (e.g., ¹H, ¹³C).Provides rich structural information in solution; non-destructive.Can be complex to interpret for large molecules; may not reveal 3D structure directly.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Fast, simple, and provides a characteristic "fingerprint" of the molecule.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition; fragmentation patterns can provide structural clues.High sensitivity and can be coupled with separation techniques (e.g., GC, LC).Isomeric and isobaric compounds can be difficult to distinguish without fragmentation analysis.

Experimental Protocols

Single-Crystal X-ray Crystallography

A suitable single crystal of the compound is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected on a detector. The collected data is processed to determine the unit cell dimensions, space group, and the electron density distribution within the crystal. From the electron density map, the positions of the individual atoms can be determined, leading to the final three-dimensional structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. The tube is inserted into a strong magnetic field. The sample is irradiated with radiofrequency pulses, and the response of the atomic nuclei is detected. For ¹H NMR, the chemical shifts, integration, and coupling patterns of the signals provide information about the number and connectivity of the hydrogen atoms. For ¹³C NMR, the chemical shifts reveal the different types of carbon atoms present in the molecule.

Infrared (IR) Spectroscopy

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a thin film of the sample is cast on a salt plate. The sample is then placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at different frequencies, which corresponds to the vibrational modes of the functional groups in the molecule.

Mass Spectrometry (MS)

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized. The most common ionization technique for small organic molecules is Electron Ionization (EI). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Comparative Data for Structural Validation

As a definitive crystal structure for this compound is not publicly available, the following table presents a comparison of the expected data from various techniques, using experimental data for the closely related isomer, 4-(2-Pyridyl)benzaldehyde, as a reference.

FeatureX-ray Crystallography (Hypothetical for this compound)¹H NMR (CDCl₃) (Data for 4-(2-Pyridyl)benzaldehyde)¹³C NMR (CDCl₃) (Data for 4-(2-Pyridyl)benzaldehyde)IR (KBr) (Expected for Pyridinylbenzaldehydes)Mass Spectrometry (EI) (Expected for C₁₂H₉NO)
Key Information 3D structure, bond lengths, anglesProton environments and connectivityCarbon skeletonFunctional groupsMolecular weight, fragmentation
Expected/Observed Data - Crystal System - Space Group - Unit Cell Dimensions - Bond lengths (e.g., C=O, C-C, C-N) - Dihedral angle between rings- Aldehyde proton (singlet, ~10 ppm) - Aromatic protons (multiplets, 7-9 ppm)- Carbonyl carbon (~192 ppm) - Aromatic carbons (120-160 ppm)- C=O stretch (~1700 cm⁻¹) - Aromatic C=C and C=N stretches (1600-1400 cm⁻¹) - C-H stretches (>3000 cm⁻¹)- Molecular ion peak (M⁺) at m/z 183 - Fragments corresponding to loss of -CHO (m/z 154) and pyridyl/phenyl moieties

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for structural validation and the relationship between the isomeric structures.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification xray X-ray Crystallography (If single crystal is obtained) purification->xray Crystal Growth nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectra & Data Interpretation xray->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Experimental workflow for the synthesis and structural validation of an organic compound.

isomer_relationship mol1 This compound mol2 4-(2-Pyridyl)benzaldehyde mol1->mol2 Isomers

Caption: Isomeric relationship between this compound and 4-(2-Pyridyl)benzaldehyde.

comparing the reactivity of 2-(4-Pyridinyl)benzaldehyde with other aromatic aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-(4-Pyridinyl)benzaldehyde with other common aromatic aldehydes. Understanding the nuanced reactivity of this heterocyclic aldehyde is crucial for its application in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.[1] The unique placement of the electron-withdrawing pyridinyl group at the ortho position to the aldehyde creates a fascinating interplay of electronic and steric effects that dictates its behavior in key chemical transformations.

Factors Influencing Aldehyde Reactivity

The reactivity of an aromatic aldehyde is primarily governed by the electrophilicity of its carbonyl carbon. Nucleophilic attack at this center is the crucial step in many of its characteristic reactions.[2] This electrophilicity is modulated by two principal factors:

  • Electronic Effects: Substituents on the benzene ring can either withdraw or donate electron density.

    • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or pyridinyl groups, decrease electron density on the ring and the carbonyl carbon. This depletion of electrons increases the partial positive charge on the carbonyl carbon, making it more electrophilic and, therefore, more reactive towards nucleophiles.[2][3] The pyridine ring, due to its electronegative nitrogen atom, is electron-deficient and acts as a strong EWG, enhancing the aldehyde's reactivity.[4][5]

    • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), increase electron density through resonance and inductive effects, reducing the carbonyl carbon's electrophilicity and decreasing its reactivity.[2][3]

  • Steric Hindrance: The size and proximity of substituents to the aldehyde group can physically block the approach of a nucleophile.[6][7] In this compound, the pyridinyl group is in the ortho position, creating significant steric bulk around the reaction center. This steric hindrance can counteract the electronic activation, potentially slowing down reactions, especially with bulky nucleophiles.[6][8]

The overall reactivity of this compound is thus a balance between these activating electronic effects and deactivating steric effects.

Factors Influencing Reactivity of this compound A This compound Reactivity B Electronic Effects (Pyridinyl Group) A->B C Steric Effects (Ortho-Substitution) A->C D Electron-Withdrawing Nature (Increased Electrophilicity) B->D + E Steric Hindrance (Reduced Nucleophile Access) C->E - F Increased Reactivity (Activation) D->F G Decreased Reactivity (Deactivation) E->G

Caption: Interplay of electronic activation and steric hindrance.

Data Presentation: Comparative Reactivity in the Wittig Reaction

AldehydeSubstituent (Position)Electronic EffectSteric HindranceExpected Relative Reactivity (Wittig)
p-Nitrobenzaldehyde-NO₂ (para)Strong EWGLowVery High
This compound -C₅H₄N (ortho)Strong EWGHighHigh (Electronically Activated but Sterically Hindered)
Benzaldehyde-H (none)NeutralLowModerate (Baseline)
p-Tolualdehyde-CH₃ (para)EDGLowLow
p-Anisaldehyde-OCH₃ (para)Strong EDGLowVery Low

Table based on principles from cited literature.[2][3][4]

Experimental Protocols

To quantitatively assess and compare the reactivity of this compound, standardized experimental protocols are essential. The following methodologies for the Wittig reaction and Aldol condensation can be used to generate comparative data on reaction rates and yields.

Protocol 1: Comparative Wittig Reaction

This protocol outlines a procedure for comparing the reaction rates of different aromatic aldehydes with a stabilized ylide.

Materials:

  • Aromatic aldehyde (e.g., this compound, Benzaldehyde, p-Nitrobenzaldehyde) (1.0 mmol)

  • (Triphenylphosphoranylidene)acetonitrile (stabilized ylide) (1.1 mmol)

  • Anhydrous Toluene (20 mL)

  • Internal standard (e.g., Dodecane)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) setup

Procedure:

  • To a dry 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), (triphenylphosphoranylidene)acetonitrile (1.1 mmol), the internal standard, and anhydrous toluene (20 mL).

  • Heat the mixture to a constant temperature (e.g., 80°C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots from the reaction mixture at regular time intervals (e.g., every 15 minutes).

  • Quench each aliquot with a small amount of water and extract with diethyl ether.

  • Analyze the organic layer by GC or HPLC to determine the consumption of the aldehyde and the formation of the alkene product.

  • Plot the concentration of the aldehyde versus time to determine the initial reaction rate. Compare the rates obtained for each aldehyde under identical conditions.

Protocol 2: Comparative Base-Catalyzed Aldol Condensation

This protocol is designed to compare the yields of the condensation product between various aldehydes and a ketone, such as acetone.

Materials:

  • Aromatic aldehyde (10 mmol)

  • Acetone (15 mL)

  • Potassium hydroxide (1.0 g)

  • Water (60 mL)

  • Ethanol (for recrystallization)

  • Beakers, round-bottom flask, magnetic stirrer

  • Vacuum filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol) in acetone (15 mL) and add a magnetic stir bar.

  • In a separate beaker, prepare a solution of potassium hydroxide (1.0 g) in water (20 mL).

  • Slowly add the KOH solution to the aldehyde-acetone mixture over 2 minutes while stirring.

  • Stir the resulting solution at room temperature for a set period (e.g., 30 minutes).

  • Add approximately 40 mL of water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the crude product and then recrystallize from a minimal amount of hot ethanol.

  • Once dry, weigh the purified product to determine the final yield. Compare the yields obtained for each aldehyde.[11][12]

Workflow for Comparative Reactivity Analysis cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A1 Select Aldehydes (e.g., this compound, Benzaldehyde, p-Nitrobenzaldehyde) B1 Run Parallel Reactions A1->B1 A2 Select Standard Reaction (e.g., Wittig, Aldol) A2->B1 A3 Define Standard Conditions (Temp, Conc, Time) A3->B1 B2 Monitor Progress (TLC, GC, NMR) B1->B2 B3 Isolate & Purify Products B2->B3 C1 Determine Reaction Rate / Yield B3->C1 C2 Compare Quantitative Data C1->C2 C3 Correlate with Structure (Electronic & Steric Effects) C2->C3

Caption: Standardized workflow for comparing aldehyde reactivity.

Conclusion

The reactivity of this compound is uniquely defined by the ortho positioning of the pyridinyl substituent. The powerful electron-withdrawing nature of the pyridine ring strongly activates the aldehyde towards nucleophilic attack, making it inherently more reactive than unsubstituted benzaldehyde and its electron-donating derivatives. However, this electronic activation is tempered by significant steric hindrance, which can modulate its reactivity depending on the steric demands of the incoming nucleophile and the reaction conditions. This duality makes this compound a valuable and versatile substrate, allowing for tailored reactivity in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. Researchers should consider both electronic and steric factors when designing synthetic routes involving this compound to optimize reaction outcomes.

References

A Comparative Analysis of the Biological Activities of 2-(Pyridinyl)benzaldehyde Isomers and Their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals distinct and varied biological activities among compounds derived from the three isomers of 2-(Pyridinyl)benzaldehyde: 2-(4-Pyridinyl)benzaldehyde, 2-(2-Pyridinyl)benzaldehyde, and 2-(3-Pyridinyl)benzaldehyde. While direct comparative studies are scarce, a compilation of independent research highlights the influence of the pyridine ring's nitrogen position on the therapeutic potential of these compounds, with derivatives showing promise in anti-inflammatory, antimicrobial, and anticancer applications.

The positional isomerism of the pyridine ring in relation to the benzaldehyde moiety significantly impacts the physicochemical properties and, consequently, the biological interactions of the resulting derivatives. This guide synthesizes findings from various studies to provide a comparative overview of the bioactivities associated with each isomeric class.

I. Derivatives of this compound: Focus on Anti-inflammatory and Antioxidant Activities

Compounds derived from this compound have been investigated for their potential as anti-inflammatory and antioxidant agents. Research has shown that certain benzamide derivatives incorporating the pyridin-4-yl moiety exhibit notable anti-inflammatory properties.[1] Additionally, thiazolyl triazole derivatives containing a 4-pyridyl group have demonstrated significant antioxidant activity.

II. Derivatives of 2-(2-Pyridinyl)benzaldehyde: Promising Anticancer and Antimicrobial Potential

The 2-(2-Pyridinyl)benzaldehyde scaffold has been a building block for compounds with potential anticancer and antimicrobial activities. For instance, 2-(Pyridin-2-ylmethoxy)benzaldehyde has been explored for its anticancer properties, with studies indicating a reduction in the viability of human breast cancer cell lines.[2] Furthermore, research into derivatives of 2-pyridyl-2-thiobenzothiazole has revealed anti-inflammatory activity.[3] Thiosemicarbazone derivatives of pyridine-2-carboxaldehyde have also been synthesized and evaluated for their antineoplastic activity.[4]

III. Derivatives of 2-(3-Pyridinyl)benzaldehyde: A Hub for Antimicrobial and Anti-acetylcholinesterase Activity

Derivatives of 2-(3-Pyridinyl)benzaldehyde have been the focus of studies exploring their antimicrobial and enzyme-inhibiting capabilities. For example, novel 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives have been synthesized and characterized for their antibacterial activity.[5] Moreover, dodecyl pyridinium polymers derived from 3-picoline have shown anti-acetylcholinesterase (AChE) activity.

Comparative Summary of Biological Activities

To facilitate a clear comparison, the following table summarizes the key biological activities investigated for derivatives of each 2-(Pyridinyl)benzaldehyde isomer. It is important to note that the data is compiled from different studies and direct quantitative comparisons of potency should be made with caution due to variations in experimental conditions.

Isomer PositionBiological Activity InvestigatedKey Findings
This compound Anti-inflammatory, AntioxidantBenzamide derivatives show anti-inflammatory effects.[1] Thiazolyl triazole derivatives exhibit antioxidant properties.
2-(2-Pyridinyl)benzaldehyde Anticancer, Anti-inflammatory, Antineoplastic2-(Pyridin-2-ylmethoxy)benzaldehyde shows potential against breast cancer cells.[2] Thiobenzothiazole derivatives have anti-inflammatory activity.[3] Thiosemicarbazone derivatives show antineoplastic activity.[4]
2-(3-Pyridinyl)benzaldehyde Antimicrobial, Anti-acetylcholinesteraseBenzimidazole and imidazo[4,5-b]pyridine derivatives exhibit antibacterial properties.[5] Dodecyl pyridinium polymers show anti-AChE activity.

Experimental Methodologies

The following sections detail the experimental protocols for some of the key biological assays mentioned in the cited literature.

Anti-inflammatory Activity Assessment (Carrageenan-induced Edema)

A common method to assess in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rats.

  • Animal Model: Wistar rats are typically used.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The test compounds or a reference drug (e.g., Prednisolone) are administered orally or intraperitoneally at a specific dose.[6]

    • After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.[6]

    • The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated for each group compared to a control group that received only the vehicle.

Antimicrobial Activity Screening (Microdilution Method)

The minimum inhibitory concentration (MIC) is a standard in vitro method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganisms: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Procedure:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium in microtiter plates.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the compounds and their biological effects, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Benzaldehyde_Isomers 2-(Pyridinyl)benzaldehyde Isomers Derivatization Chemical Derivatization Benzaldehyde_Isomers->Derivatization Purification Purification & Characterization Derivatization->Purification In_vitro In vitro Assays (e.g., Antimicrobial, Enzyme Inhibition) Purification->In_vitro In_vivo In vivo Assays (e.g., Anti-inflammatory) Purification->In_vivo SAR Structure-Activity Relationship (SAR) Analysis In_vitro->SAR In_vivo->SAR

General workflow for synthesis and biological evaluation.

signaling_pathway_inflammation Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Pyridinyl_Derivatives Pyridinyl Derivatives (Potential COX Inhibitors) Pyridinyl_Derivatives->COX_Enzymes Inhibition

Simplified pathway of inflammation and potential inhibition.

References

A Comparative Guide to HPLC and GC-MS Methods for the Quality Control of 2-(4-Pyridinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds, including those that are non-volatile or thermally sensitive. It is a robust and reliable technique for routine quality control, enabling accurate quantification of the main compound and its non-volatile impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds, offering excellent sensitivity and structural elucidation of impurities.

Comparison of HPLC and GC-MS for 2-(4-Pyridinyl)benzaldehyde Analysis

The choice between HPLC and GC-MS for the quality control of this compound depends on the specific analytical requirements, such as the nature of the expected impurities and the desired level of information.

FeatureHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for purity assessment and quantification of the active pharmaceutical ingredient (API) and related substances.Suitable for volatile and semi-volatile compounds. Excellent for identifying and quantifying volatile impurities, residual solvents, and certain by-products.
Sample Derivatization Generally not required for this compound.May be necessary to increase the volatility and thermal stability of the analyte and its impurities.
Sensitivity High, typically in the microgram to nanogram range.Very high, often in the nanogram to picogram range, especially with selected ion monitoring (SIM).
Specificity Good, based on retention time and UV detection. Diode-array detection (DAD) can provide additional spectral information.Excellent, based on both retention time and mass spectrum, providing a high degree of confidence in compound identification.
Impurity Profiling Effective for non-volatile process-related impurities and degradation products.Ideal for volatile organic impurities, residual solvents from synthesis, and certain low molecular weight by-products.
Ease of Use Relatively straightforward for routine analysis with established methods.Method development can be more complex, especially regarding temperature programming and MS parameters.

Proposed Experimental Protocols

The following are proposed starting methods for the analysis of this compound. These protocols are based on methods for similar compounds and should be optimized and validated for specific laboratory conditions and requirements.

Proposed HPLC Method

This reverse-phase HPLC (RP-HPLC) method is designed for the purity determination and quantification of this compound and its non-volatile impurities.

Chromatographic Conditions:

ParameterProposed Value
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the same diluent to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Proposed GC-MS Method

This method is proposed for the identification and quantification of volatile impurities and potential by-products in this compound.

Chromatographic and Spectrometric Conditions:

ParameterProposed Value
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (split ratio 20:1)
Oven Program Initial temp: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent such as dichloromethane or methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Quantitative data from method validation should be summarized for easy comparison. The following tables illustrate the expected performance characteristics based on typical validation results for similar analytical methods.

Table 1: HPLC Method Performance Characteristics (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
LOD 0.01 µg/mL
LOQ 0.03 µg/mL
Specificity No interference from blank and potential impurities at the retention time of the main peak.

Table 2: GC-MS Method Performance Characteristics (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.998
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0%
LOD 0.5 ng/mL
LOQ 1.5 ng/mL
Specificity Unique mass spectrum for the target analyte and impurities, allowing for unambiguous identification.

Visualization of Workflows

The following diagrams illustrate the general workflows for the quality control of this compound using HPLC and GC-MS.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify report Generate Report quantify->report

Caption: General workflow for HPLC analysis.

gcms_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate ionize Ionization separate->ionize detect Mass Detection ionize->detect integrate Extract Ion Chromatograms detect->integrate identify Identify Impurities (Library Search) integrate->identify quantify Quantify Volatile Impurities identify->quantify report Generate Report quantify->report

Caption: General workflow for GC-MS analysis.

Logical Decision-Making for Method Selection

The selection between HPLC and GC-MS can be guided by the specific analytical needs.

decision_tree start Analytical Goal for this compound QC goal1 Routine Purity & Assay (Non-volatile impurities) start->goal1 goal2 Volatile Impurity & Residual Solvent Analysis start->goal2 goal3 Unknown Impurity Identification start->goal3 method1 Use HPLC-UV goal1->method1 method2 Use GC-MS goal2->method2 method3 Use GC-MS for Volatiles Use LC-MS for Non-volatiles goal3->method3

Caption: Decision tree for analytical method selection.

Conclusion

Both HPLC and GC-MS are powerful analytical techniques that can be effectively employed for the quality control of this compound. For routine purity assessment and the quantification of the main component and non-volatile impurities, a validated RP-HPLC method is the industry standard due to its robustness and reliability. For the analysis of volatile impurities, residual solvents, and for the structural elucidation of unknown volatile components, GC-MS is the superior technique, offering unparalleled specificity and sensitivity. A comprehensive quality control strategy for this compound would ideally involve the use of both techniques to ensure the full spectrum of potential impurities is controlled.

A Comparative Analysis of Catalytic Performance: Ligands Derived from Pyridinylbenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a ligand in a catalytic system is paramount to achieving desired reaction outcomes. This guide provides a comparative overview of the catalytic performance of Schiff base ligands derived from the three positional isomers of pyridinylbenzaldehyde: 2-pyridinylbenzaldehyde, 3-pyridinylbenzaldehyde, and 4-pyridinylbenzaldehyde. The subtle change in the position of the nitrogen atom within the pyridine ring significantly influences the electronic and steric properties of the resulting ligands, thereby impacting their catalytic efficacy.

This guide synthesizes available experimental data to offer a comparative perspective. It is important to note that direct, side-by-side comparative studies of ligands derived from all three isomers in a single catalytic system are limited in the current literature. Therefore, this comparison draws from various studies to highlight the performance of each ligand type in relevant catalytic transformations.

Understanding the Influence of Isomerism

The position of the nitrogen atom in the pyridinyl ring dictates the ligand's electronic properties and its coordination behavior with a metal center.

  • 2-Pyridinylbenzaldehyde-derived ligands: The nitrogen atom is in close proximity to the imine bond, allowing for potential bidentate chelation with a metal center. This can lead to the formation of stable, rigid complexes, which is often advantageous in catalysis.

  • 3-Pyridinylbenzaldehyde-derived ligands: The nitrogen atom is in a meta-position relative to the aldehyde group. This positioning makes direct chelation involving both the pyridine nitrogen and the imine nitrogen less likely. These ligands typically act as monodentate linkers or bridge between metal centers.

  • 4-Pyridinylbenzaldehyde-derived ligands: The nitrogen atom is in the para-position, electronically influencing the benzaldehyde ring through resonance. This can affect the electron density at the imine nitrogen upon coordination, thereby modulating the catalytic activity of the metal center.

Experimental Protocols

The synthesis of Schiff base ligands from pyridinylbenzaldehyde isomers generally follows a straightforward condensation reaction with a primary amine.

General Synthesis of Pyridinylbenzaldehyde-derived Schiff Base Ligands

Materials:

  • Pyridinylbenzaldehyde isomer (2-, 3-, or 4-pyridinylbenzaldehyde)

  • Primary amine (e.g., aniline, substituted aniline, chiral amine)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve equimolar amounts of the respective pyridinylbenzaldehyde isomer and the primary amine in ethanol or methanol.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid Schiff base product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry it under vacuum.

  • The ligand can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

experimental_workflow start Start reactants Pyridinylbenzaldehyde Isomer + Primary Amine (in Ethanol/Methanol) start->reactants catalyst Add Glacial Acetic Acid (optional catalyst) reactants->catalyst reflux Reflux for 2-4 hours catalyst->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to Room Temperature tlc->cool Complete filter Filter Precipitate cool->filter wash_dry Wash with Cold Ethanol & Dry under Vacuum filter->wash_dry purify Recrystallize (optional) wash_dry->purify end End Product: Schiff Base Ligand purify->end

Caption: General workflow for the synthesis of Schiff base ligands.

Comparative Catalytic Performance

The catalytic performance of metal complexes bearing these ligands is highly dependent on the specific reaction. Below is a summary of available data for different catalytic transformations.

Catalytic Oxidation

Schiff base complexes derived from pyridinylbenzaldehydes have been investigated as catalysts for oxidation reactions.

Table 1: Catalytic Oxidation of Alkenes using Ligands from 2-Pyridinylbenzaldehyde

Catalyst/LigandSubstrateOxidantProduct(s)Conversion (%)Selectivity (%)Reference
Cu(II)-Schiff baseCyclohexeneO₂Epoxycyclohexane, 2-cyclohexen-1-ol, 2-cyclohexen-1-one~99High for epoxycyclohexane[1]
Mn(II)-Schiff baseCyclohexeneO₂EpoxycyclohexaneHighHigh[1]

Performance Insights:

  • 2-Pyridinylbenzaldehyde Ligands: The chelation of the 2-pyridinyl nitrogen and the imine nitrogen to the metal center can create a stable and active catalyst for oxidation reactions. The steric environment around the metal, dictated by the amine precursor, plays a crucial role in determining the selectivity of the oxidation products.

  • 3- and 4-Pyridinylbenzaldehyde Ligands: While specific comparative data is limited, it is plausible that ligands from the 3- and 4-isomers would form complexes with different geometries and electronic properties. The lack of chelation in the 3-isomer might lead to less stable catalysts or the formation of polymeric species. The electronic effect of the 4-pyridinyl nitrogen could influence the redox potential of the metal center, thus affecting its catalytic activity.

catalytic_cycle catalyst M(n)-L Catalyst intermediate1 [M(n)-L]-Substrate Complex catalyst->intermediate1 Coordination substrate Alkene Substrate substrate->intermediate1 oxidant Oxidant (e.g., O₂) intermediate2 Oxygen Transfer oxidant->intermediate2 intermediate1->intermediate2 product Oxidized Product (e.g., Epoxide) intermediate2->product catalyst_regen Catalyst Regeneration intermediate2->catalyst_regen catalyst_regen->catalyst

Caption: Simplified catalytic cycle for alkene oxidation.

Conclusion

The isomeric form of pyridinylbenzaldehyde used in ligand synthesis has a profound impact on the resulting catalyst's performance. Ligands derived from 2-pyridinylbenzaldehyde often exhibit enhanced stability and activity due to their ability to form chelating complexes. While comprehensive comparative data is still emerging, the principles of coordination chemistry suggest that the 3- and 4-pyridinylbenzaldehyde isomers will lead to catalysts with distinct properties. The 3-isomer is less likely to form stable chelates, potentially leading to lower activity or different selectivities. The 4-isomer's electronic influence can be harnessed to fine-tune the catalytic properties of the metal center.

Further research involving systematic, parallel studies of ligands derived from all three isomers is necessary to fully elucidate the structure-activity relationships and to guide the rational design of more efficient catalysts for a broader range of chemical transformations.

References

Safety Operating Guide

Proper Disposal of 2-(4-Pyridinyl)benzaldehyde: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 2-(4-Pyridinyl)benzaldehyde. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with environmental regulations.

Immediate Safety Protocols

Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound and to utilize the appropriate Personal Protective Equipment (PPE).

Potential Hazards:

  • May cause skin, eye, and respiratory irritation.[1]

  • May be harmful if swallowed or inhaled.

  • The toxicological properties have not been thoroughly investigated.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.[2]

Disposal of Unused or Waste this compound

Disposal of the pure chemical or waste material must be handled as hazardous waste.[3][4] Do not dispose of this chemical down the drain or in regular trash.[2]

Step-by-Step Disposal Procedure:

  • Containerization: Carefully transfer the waste this compound into a designated, properly labeled, and sealable hazardous waste container.[5] Ensure the container is compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Note any other components mixed with the waste.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents or acids.[5][6]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area away from heat and ignition sources.[2][5]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[3]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as personal protective equipment (PPE), empty containers, and spill cleanup materials, must also be treated as hazardous waste.[3]

Step-by-Step Disposal Procedure for Contaminated Materials:

  • Collection: Place all contaminated items (e.g., gloves, absorbent pads, empty containers) into a separate, sealable hazardous waste bag or container.

  • Empty Containers: Unused product should be disposed of in its original container.[3] For empty containers, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

  • Labeling: Clearly label the container with "Hazardous Waste" and a description of the contents (e.g., "Contaminated Debris with this compound").

  • Storage and Pickup: Store the container alongside the chemical waste for pickup by your institution's designated waste management service.

Summary of Disposal Procedures

Waste TypeContainer RequirementsDisposal MethodKey Considerations
Unused/Waste Chemical Sealable, airtight, compatible, and clearly labeled hazardous waste container.[5]Collection by a licensed hazardous waste disposal service.[3]Do not mix with other waste streams. Store away from incompatible materials.
Contaminated PPE & Debris Sealable, labeled hazardous waste bag or container.Collection by a licensed hazardous waste disposal service.Includes gloves, absorbent materials, and other contaminated items.
Empty Chemical Containers Original container or a designated hazardous waste container for rinsate.First rinse must be collected as hazardous waste.[7] Dispose of the rinsed container per institutional guidelines.Never dispose of unrinsed containers in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_start cluster_waste_type cluster_actions cluster_end start Identify Waste Material (Chemical, Contaminated PPE, Empty Container) is_chemical Pure Chemical or Waste Solution? start->is_chemical is_ppe Contaminated PPE/Debris? start->is_ppe is_container Empty Container? start->is_container collect_chem Collect in a designated, labeled hazardous waste container. Do not mix with other waste. is_chemical->collect_chem Yes collect_ppe Collect in a separate, labeled hazardous waste bag or container. is_ppe->collect_ppe Yes rinse_container Triple rinse with a suitable solvent. Collect the first rinse as hazardous waste. is_container->rinse_container Yes store_waste Store sealed waste container(s) in a designated accumulation area. collect_chem->store_waste collect_ppe->store_waste dispose_rinsed Dispose of rinsed container per institutional policy. rinse_container->dispose_rinsed rinse_container->store_waste contact_ehs Contact EHS or licensed waste service for pickup. store_waste->contact_ehs

Caption: Disposal decision workflow for this compound.

By following these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most detailed information.

References

Essential Safety and Operational Guide for Handling 2-(4-Pyridinyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2-(4-Pyridinyl)benzaldehyde. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed.[2] Adherence to the following PPE requirements is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield conforming to EU Standard EN166 or NIOSH (US) approved standards.[1][3][4]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6]Prevents skin contact, which can cause irritation.[1]
Body Protection Laboratory coat, long pants, and closed-toe shoes.[7] For potential splashes, a chemical-resistant apron is recommended.[8]Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4][5] A NIOSH-approved respirator with an appropriate filter may be necessary for large quantities or if ventilation is inadequate.[4][5]Prevents inhalation of dust or vapors, which can cause respiratory irritation.[1]

First Aid Measures

In case of exposure, immediate action is critical.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[2][3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2][3][6] If skin irritation persists, consult a physician.[3]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2][3][6] Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards.[2][3] Do NOT induce vomiting.[9] Call a physician or poison control center immediately.[9]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

Operational Plan: Handling Procedures

  • Preparation and Engineering Controls : Ensure a chemical fume hood is operational.[5] Verify that an emergency eyewash station and safety shower are accessible.[3][4] Designate a specific, uncluttered area for handling the compound.[5]

  • Donning PPE : Before handling, put on all required PPE as specified in Table 1.

  • Handling the Compound : Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[5] Avoid creating dust.[1] Do not eat, drink, or smoke when using this product.[2]

  • After Handling : Wash hands and any exposed skin thoroughly after handling.[2][3]

Storage Requirements

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Store under an inert atmosphere, such as nitrogen.[2][3]

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][3][4]

Spill and Disposal Plan

Prompt and correct response to spills and proper waste disposal are crucial for safety and environmental protection.

Experimental Workflow: Chemical Spill Response

Diagram 1: Chemical Spill Response Workflow A Spill Occurs B Evacuate Area & Alert Personnel A->B C Don Appropriate PPE B->C D Contain Spill with Inert Material (e.g., sand, vermiculite) C->D E Sweep Up Spilled Material D->E F Place in a Labeled, Sealed Waste Container E->F G Decontaminate Spill Area F->G H Dispose of Waste According to Institutional & Local Regulations G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.